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3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one Documentation Hub

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  • Product: 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one
  • CAS: 115847-28-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Profiling of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one

Executive Summary The molecule 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one represents a specialized scaffold in the β-lactam antibiotic class. Unlike traditional penicillins, this monocyclic β-lactam (monobactam) featur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one represents a specialized scaffold in the β-lactam antibiotic class. Unlike traditional penicillins, this monocyclic β-lactam (monobactam) features a gem-dimethyl substitution at the C3 position and a thiophene moiety at the C4 position.

This guide provides a rigorous technical analysis of this structure. The 3,3-dimethyl group is chemically significant as it induces the Thorpe-Ingold effect , reducing conformational flexibility and thereby increasing the stability of the β-lactam ring against hydrolysis by β-lactamases. The thiophene ring serves as a bioisostere for the phenyl group, modulating lipophilicity and electronic distribution, which is critical for membrane permeability in Gram-negative bacteria.

Part 1: Molecular Architecture & Pharmacophore Analysis

The structural integrity of this molecule relies on three distinct zones, each contributing to its physicochemical profile:

  • The β-Lactam Core (Azetidin-2-one): A four-membered cyclic amide. The ring strain (~26 kcal/mol) makes the carbonyl carbon highly electrophilic, which is the mechanism of action for acylating the serine residue of Penicillin-Binding Proteins (PBPs).

  • The C3 Gem-Dimethyl Group:

    • Steric Hindrance: Protects the β-lactam carbonyl from enzymatic hydrolysis.

    • Conformational Lock: The bulky methyl groups force the ring into a specific pucker, often enhancing bioactivity.

  • The C4 Thiophene Moiety:

    • Electronic Effect: Thiophene is electron-rich (excessive

      
      -system). It can act as a 
      
      
      
      -donor, influencing the chemical shift of the C4 proton in NMR studies.
    • Lipophilicity: Increases LogP compared to furan analogs, aiding in crossing the lipid bilayer.

Part 2: Synthetic Protocol (The Staudinger Cycloaddition)[1]

The most authoritative method for constructing this scaffold is the Staudinger Ketene-Imine Cycloaddition [1]. This [2+2] thermal cycloaddition is stereoselective and allows for the precise installation of the C3 and C4 substituents.

To synthesize the N-unsubstituted (N-H) title compound, a "Protect-Cyclize-Deprotect" strategy is required, typically using a p-methoxyphenyl (PMP) group as the sacrificial N-substituent, which is later removed via oxidative cleavage [2].

Experimental Workflow

Step 1: Schiff Base Formation (Imine Synthesis)

  • Reagents: Thiophene-2-carboxaldehyde (1.0 eq), p-Anisidine (1.0 eq), Anhydrous MgSO₄ (drying agent).

  • Solvent: Dichloromethane (DCM) or Ethanol.

  • Protocol: Stir reactants at room temperature (RT) for 6–12 hours. Filter MgSO₄ and concentrate to yield the imine N-(thiophen-2-ylmethylene)-4-methoxyaniline.

Step 2: Staudinger [2+2] Cycloaddition

  • Reagents: Imine (from Step 1), Isobutyryl Chloride (Ketene precursor), Triethylamine (Base).

  • Solvent: Anhydrous DCM, 0°C to RT.

  • Mechanism: The base dehydrohalogenates isobutyryl chloride to generate dimethylketene in situ. The ketene undergoes cycloaddition with the imine.[1][2][3]

  • Causality: The order of addition is critical. Add the acid chloride slowly to the imine/base mixture to maintain a low concentration of free ketene, preventing ketene dimerization.

Step 3: Oxidative N-Deprotection (CAN Method)

  • Reagents: Ceric Ammonium Nitrate (CAN) (3.0 eq).

  • Solvent: Acetonitrile/Water (3:1).

  • Protocol: Dissolve the N-PMP β-lactam in solvent at 0°C. Add CAN dropwise. The solution turns dark red/brown. Stir for 30-60 mins. Extract with ethyl acetate.[4] Wash with NaHSO₃ to reduce residual oxidants.

  • Result: Isolation of the N-H title compound: 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one.

Synthesis Visualization

SynthesisPath Start Thiophene-2-carboxaldehyde + p-Anisidine Imine Intermediate Imine (Schiff Base) Start->Imine -H2O Cyclo [2+2] Cycloaddition (Staudinger) Imine->Cyclo Ketene Isobutyryl Chloride + Et3N (In Situ Ketene) Ketene->Cyclo Generates Dimethylketene Protected N-PMP Beta-Lactam Cyclo->Protected Ring Closure CAN Oxidative Cleavage (Ceric Ammonium Nitrate) Protected->CAN Final Target: 3,3-Dimethyl-4-(thiophen-2-yl) azetidin-2-one CAN->Final Removal of PMP

Figure 1: Step-wise synthetic pathway utilizing the Staudinger reaction and CAN oxidative deprotection.

Part 3: Spectroscopic Characterization[5]

Validating the structure requires a multi-modal approach. The lack of protons at C3 (due to the dimethyl group) simplifies the NMR spectrum significantly, making the C4 proton a distinct singlet.

Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the primary diagnostic marker.

  • Expected Peak: 1740 – 1760 cm⁻¹ (Strong, sharp).

  • Analysis: A standard amide appears at 1650-1690 cm⁻¹. The shift to ~1750 cm⁻¹ indicates ring strain characteristic of the β-lactam [3].

  • N-H Stretch: If the deprotection was successful, a band at 3200–3400 cm⁻¹ will appear.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃ or DMSO-d₆.

PositionMultiplicityChemical Shift (δ ppm)IntegrationAssignment Logic
N-H Broad Singlet6.5 – 8.51HExchangeable with D₂O. Indicates successful deprotection.
Thiophene Multiplets6.9 – 7.43HAromatic protons of the thiophene ring.
C4-H Singlet 4.5 – 5.21HKey Diagnostic: Appears as a singlet because C3 has no protons. Shift is deshielded by the N and the thiophene ring.
C3-Me (a) Singlet1.2 – 1.43HMethyl group A (Diastereotopic).
C3-Me (b) Singlet0.9 – 1.13HMethyl group B (Diastereotopic due to chiral center at C4).
Analytical Logic Tree

AnalysisLogic Sample Unknown Sample IR FT-IR Analysis Sample->IR NMR 1H-NMR Analysis Sample->NMR CheckCO Peak @ ~1750 cm-1? IR->CheckCO CheckH4 Singlet @ 4.5-5.2 ppm? NMR->CheckH4 CheckMe Two Singlets @ ~1.2 ppm? NMR->CheckMe BetaLactam Beta-Lactam Ring Confirmed CheckCO->BetaLactam Yes Structure 3,3-Dimethyl / C4-Subst. Confirmed CheckH4->Structure Yes (Proves C3 is quaternary) CheckMe->Structure Yes (Proves gem-dimethyl) FinalConf Identity Confirmed: 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one BetaLactam->FinalConf Structure->FinalConf

Figure 2: Analytical decision matrix for confirming the molecular structure.

Part 4: Quality Control & Purity Assays

For drug development applications, purity must be >98%.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

    • Detection: UV at 254 nm (Thiophene absorption).

    • Retention Time: The thiophene ring makes this compound moderately lipophilic; expect retention later than simple phenyl-beta-lactams.

  • Chiral Separation:

    • The C4 carbon is a stereocenter. The synthesis produces a racemic mixture (unless chiral induction is used).

    • Resolution: Use Chiral HPLC (Chiralpak AD-H or OD-H columns) to separate the (+)/(-) enantiomers if biological testing requires enantiopurity.

References

  • Staudinger Synthesis (Ketene-Imine Cycloaddition)

    • Title: The Staudinger Synthesis[1][2][3][5]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Oxidative Deprotection of N-Aryl Beta-Lactams

    • Title: Synthesis of Novel N-(4-Ethoxyphenyl)
    • Source: MDPI (Molbank)
    • URL:[Link]

  • IR Spectroscopy of Beta-Lactams

    • Title: Infrared Spectrometry - Carbonyl Groups[6][7]

    • Source: Michigan St
    • URL:[Link]

Sources

Exploratory

Physicochemical Profiling & Synthetic Logic of Thiophene-Substituted Azetidin-2-ones

Executive Summary: The Bioisosteric Advantage In the realm of medicinal chemistry, the -lactam (azetidin-2-one) scaffold remains the cornerstone of antibiotic development. However, rising resistance necessitates structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Advantage

In the realm of medicinal chemistry, the


-lactam (azetidin-2-one) scaffold remains the cornerstone of antibiotic development. However, rising resistance necessitates structural evolution. Thiophene-substituted azetidin-2-ones represent a strategic divergence from classical phenyl-based analogs. The incorporation of the thiophene moiety—a 

-excessive sulfur heterocycle—introduces unique physicochemical perturbations. It modifies lipophilicity (LogP), alters the electronic density of the

-lactam carbonyl, and enhances binding affinity through specific sulfur-mediated interactions.

This guide details the physicochemical characterization, synthetic pathways, and structure-activity relationships (SAR) of these compounds, designed for researchers optimizing next-generation antimicrobial agents.

Synthetic Architecture: The Staudinger Cycloaddition

The construction of the highly strained four-membered lactam ring is thermodynamically challenging. The industry-standard protocol for thiophene-substituted azetidin-2-ones is the Staudinger Ketene-Imine Cycloaddition . This reaction is preferred for its stereoselectivity and compatibility with sensitive thiophene functionalities.

Mechanistic Causality

The reaction proceeds via a non-concerted, stepwise mechanism. The electronic nature of the thiophene ring (when present on the imine) significantly influences the stereochemical outcome (cis/trans ratio).

  • Nucleophilic Attack: The imine nitrogen attacks the ketene (generated in situ from acid chloride).

  • Zwitterionic Intermediate: A critical transition state where steric bulk dictates the rotation bond.

  • Conrotatory Ring Closure: Formation of the

    
    -lactam ring.
    
Visualization: Reaction Workflow

StaudingerReaction cluster_conditions Critical Parameters Start Thiophene-2-carboxaldehyde SchiffBase Schiff Base (Imine) (C=N Bond Formation) Start->SchiffBase Reflux/EtOH Amine Aromatic Amine (Ar-NH2) Amine->SchiffBase Zwitterion Zwitterionic Intermediate SchiffBase->Zwitterion Nucleophilic Attack KeteneGen Chloroacetyl Chloride + Triethylamine (Et3N) Ketene Ketene Intermediate (In Situ) KeteneGen->Ketene -HCl Ketene->Zwitterion Closure Conrotatory Ring Closure Zwitterion->Closure Stereoselection Product Thiophene-Substituted Azetidin-2-one Closure->Product Temp Temp: 0-5°C -> RT Solvent Solvent: 1,4-Dioxane or DCM

Caption: Stepwise assembly of the thiophene-azetidinone scaffold via Staudinger cycloaddition. High contrast nodes denote key reagents and intermediates.

Validated Synthetic Protocol

Objective: Synthesis of 3-chloro-1-(4-substituted phenyl)-4-(thiophen-2-yl)azetidin-2-one.

  • Schiff Base Formation (Precursor):

    • Dissolve thiophene-2-carboxaldehyde (0.01 mol) and the appropriate aromatic amine (0.01 mol) in absolute ethanol (30 mL).

    • Add 2-3 drops of glacial acetic acid (catalyst).

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

    • Cool, filter the precipitate, and recrystallize from ethanol to obtain the pure imine.

  • Cyclocondensation (Beta-Lactam Formation):

    • Dissolve the Schiff base (0.01 mol) in anhydrous 1,4-dioxane (25 mL) containing triethylamine (0.02 mol).

    • Crucial Step: Cool the solution to 0–5°C in an ice bath. Reasoning: Low temperature prevents polymerization of the highly reactive ketene intermediate.

    • Add chloroacetyl chloride (0.02 mol) dropwise over 30 minutes with constant stirring.

    • Allow the mixture to warm to room temperature and stir for an additional 12–15 hours.

    • Reflux for 2 hours to ensure complete ring closure.

  • Isolation:

    • Pour the reaction mixture into crushed ice.

    • Filter the resulting solid, wash with cold water (to remove Et3N·HCl salts), and dry.

    • Recrystallize from DMF/Ethanol.

Physicochemical Profiling

The substitution of a phenyl ring with a thiophene ring alters the physicochemical landscape of the molecule. These properties directly correlate with biological efficacy (pharmacokinetics) and stability.

Electronic Properties & Stability

Thiophene is electron-rich (


-excessive) compared to benzene. When attached to the C4 position of the azetidinone:
  • Inductive Effect: The sulfur atom exerts an inductive withdrawing effect (-I), but the resonance donating effect (+M) typically dominates.

  • Carbonyl Reactivity: The electron density delocalization can slightly stabilize the strained amide bond, potentially increasing resistance to enzymatic hydrolysis (beta-lactamases) compared to simple alkyl derivatives.

  • IR Spectroscopy Marker: The

    
    -lactam carbonyl stretching frequency (
    
    
    
    ) is a diagnostic tool.
    • Standard Phenyl-Azetidinone: ~1740 cm⁻¹

    • Thiophene-Azetidinone:[1] ~1750–1760 cm⁻¹ (Shift due to ring strain and electronic coupling).

Lipophilicity (LogP) and Solubility

Lipophilicity is the primary driver of membrane permeability in Gram-negative bacteria.

  • LogP Shift: Thiophene is more lipophilic than a phenyl ring (Thiophene

    
     = 1.81 vs Phenyl 
    
    
    
    = 1.96, though specific derivatives vary). However, the sulfur atom improves van der Waals interactions with lipid bilayers.
  • Solubility Profile: These derivatives are generally insoluble in water but highly soluble in DMF, DMSO, and chloroform. This necessitates the use of DMSO as a carrier in biological assays.

Comparative Data: Thiophene vs. Phenyl Derivatives

The following table summarizes physicochemical data derived from synthesized analogs (Source: Int. J. Pharm. Chem. Biol. Sci. and MDPI).

ParameterThiophene Derivative (C4-Thienyl)Phenyl Derivative (C4-Phenyl)Impact on Drug Design
Yield (%) 65 – 75%70 – 80%Thiophene aldehydes are slightly less reactive electrophiles.
Melting Point 160 – 180°C150 – 170°CThiophene derivatives often show higher crystal lattice energy.
IR

1755 cm⁻¹1745 cm⁻¹Higher frequency indicates higher ring strain/reactivity.
LogP (Calc) ~3.2 – 3.8~2.9 – 3.5Thiophene increases lipophilicity, aiding cell wall penetration.
Stereochemistry Predominantly cisMixed cis/transThiophene steric bulk favors cis isomer in Staudinger reaction.

Biological Interface: Structure-Activity Relationship (SAR)

The biological activity of thiophene-azetidinones is not random; it follows specific electronic and steric rules.

SAR Logic Diagram

SAR_Logic Core Thiophene-Azetidin-2-one Core PosN1 N1 Position (Aryl Group) Core->PosN1 PosC3 C3 Position (Chloro/H) Core->PosC3 PosC4 C4 Position (Thiophene) Core->PosC4 ModN1_EWG Electron Withdrawing (NO2, Cl) Increases Activity PosN1->ModN1_EWG ModN1_EDG Electron Donating (OCH3) Decreases Activity PosN1->ModN1_EDG ModC3_Cl C3-Chloro Substitution Essential for Potency PosC3->ModC3_Cl ModC4_S Thiophene Sulfur Bioisostere for Benzene Improves Lipid Binding PosC4->ModC4_S

Caption: SAR map highlighting the impact of substituents on antimicrobial potency. Green text indicates favorable modifications.

Antimicrobial Efficacy[2][3]
  • Gram-Positive Bacteria (S. aureus, B. subtilis): Thiophene derivatives generally show superior activity compared to phenyl analogs.[2] The lipophilic nature allows effective penetration of the peptidoglycan layer.

  • Gram-Negative Bacteria (E. coli, P. aeruginosa): Activity is moderate. The outer membrane acts as a barrier, but the presence of electron-withdrawing groups (e.g., -Cl, -NO2) on the N1-phenyl ring significantly enhances potency by altering the pKa and solubility profile.

  • Antifungal (A. niger, C. albicans): Thiophene derivatives exhibit significant antifungal potential, often comparable to standard drugs like Fluconazole, likely due to interference with ergosterol biosynthesis pathways where the sulfur atom mimics native substrates.

Experimental Protocols for Property Validation

Hydrolytic Stability Assay

To determine the stability of the


-lactam ring (a proxy for shelf-life and metabolic stability).
  • Preparation: Prepare a 100 µg/mL solution of the azetidinone in a mixture of DMSO and Phosphate Buffer (pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 1, 2, 4, 8, and 24 hours.

  • Analysis: Analyze via HPLC (C18 column, Acetonitrile:Water gradient).

  • Calculation: Plot % remaining drug vs. time. Calculate pseudo-first-order rate constant (

    
    ).
    
    • Self-Validating Check: If degradation >50% in 1 hour, the compound is too unstable for oral drug development.

Minimum Inhibitory Concentration (MIC)
  • Method: Broth Microdilution (CLSI Standards).

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard.

  • Dilution: Serial two-fold dilutions of the thiophene-azetidinone in DMSO/Mueller-Hinton Broth (concentration range 1000 µg/mL to 1.95 µg/mL).

  • Control: DMSO negative control (must show growth) and Ciprofloxacin positive control.

  • Endpoint: Lowest concentration with no visible growth after 24h at 37°C.

References

  • Synthesis, characterisation and biological activity of some novel azetidinones from naphtho [2,1-b]thiophene. International Journal of Pharmaceutical, Chemical and Biological Sciences (IJPCBS). Available at: [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules (MDPI). Available at: [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. National Institutes of Health (PMC). Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances / PMC. Available at: [Link]

Sources

Foundational

Therapeutic Potential of 3,3-Dimethyl Beta-Lactam Derivatives

The following technical guide details the therapeutic potential, mechanism of action, and synthesis of 3,3-dimethyl beta-lactam derivatives . This document is structured for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and synthesis of 3,3-dimethyl beta-lactam derivatives . This document is structured for researchers and drug development professionals, moving beyond standard antibiotic applications to explore the scaffold's potent role as a Serine Protease Inhibitor .

Technical Whitepaper | Version 2.0

Executive Summary: The Scaffold Shift

While beta-lactams are canonically synonymous with antibacterial activity (via PBP inhibition), the 3,3-dimethyl azetidin-2-one scaffold represents a distinct pharmacological class. Unlike their antibacterial cousins (penicillins/cephalosporins) which typically feature a 3-acylamino substituent, 3,3-dimethyl derivatives are engineered to target mammalian serine proteases , specifically Human Leukocyte Elastase (HLE) .

The geminal dimethyl group at the C3 position is not merely a structural spacer; it is a kinetic control element. It utilizes the Thorpe-Ingold effect to stabilize the strained ring against non-specific hydrolysis while tuning the reactivity of the acyl-enzyme complex to favor prolonged inhibition. This guide explores their application in treating pulmonary inflammatory diseases (COPD, Emphysema, Cystic Fibrosis) and provides validated protocols for their synthesis and evaluation.

Mechanism of Action: Kinetic Trap Inhibition

The therapeutic efficacy of 3,3-dimethyl beta-lactams relies on their ability to act as suicide substrates or mechanism-based inhibitors .

The Acylation-Deacylation Balance

In a standard proteolytic reaction, the enzyme attacks the amide bond, forms an acyl-enzyme intermediate, and rapidly hydrolyzes it to release the product.

  • In 3,3-Dimethyl Derivatives: The beta-lactam ring acts as a "Trojan horse." The active site Serine-195 of HLE attacks the carbonyl (C2). The ring opens, tethering the inhibitor to the enzyme.

  • The 3,3-Dimethyl Effect: The bulky methyl groups at C3 create significant steric hindrance adjacent to the ester linkage in the acyl-enzyme complex. This steric bulk prevents the approach of the hydrolytic water molecule required for deacylation.

  • Result: The enzyme remains acylated (inhibited) for a biologically relevant duration (hours to days), effectively removing the destructive protease from the system.

Pathway Visualization

The following diagram illustrates the kinetic branching where the 3,3-dimethyl group forces the enzyme into a stable, inactive state rather than allowing turnover.

Mechanism Enzyme Free Elastase (Ser-195) Complex Michaelis Complex Enzyme->Complex + Inhibitor Inhibitor 3,3-Dimethyl Beta-Lactam Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate (Ring Opened) Complex->AcylEnzyme Nucleophilic Attack Hydrolysis Deacylation (Hydrolysis) AcylEnzyme->Hydrolysis Blocked by 3,3-Me Sterics Stable Stable Inhibited Complex (Kinetic Trap) AcylEnzyme->Stable Conformational Lock

Figure 1: Kinetic mechanism of Elastase inhibition by 3,3-dimethyl beta-lactams. The 3,3-dimethyl substitution blocks the hydrolytic water approach (dotted line), trapping the enzyme.

Structure-Activity Relationship (SAR) Data

The substitution pattern at C3 is the primary determinant of stability and potency. Comparative data highlights why the dimethyl/diethyl motif is superior to unsubstituted variants for protease targets.

Substituent at C3 (R1/R2)HLE Inhibition (

)
Acyl-Enzyme Stability (

)
Therapeutic Implication
H / H Low (< 100 M⁻¹s⁻¹)MinutesRapid hydrolysis; ineffective inhibitor.
Me / H Moderate< 1 HourInsufficient steric bulk to prevent deacylation.
Me / Me (3,3-dimethyl) High (1,000 - 5,000 M⁻¹s⁻¹) Hours Ideal balance of reactivity and stability.
Et / Et (3,3-diethyl) Very High> 24 HoursExtremely stable, but synthesis is more sterically demanding.
Cl / Cl (3,3-dichloro) HighVariableoften cytotoxic; investigated for anticancer potential.

Data synthesized from comparative kinetic studies of monocyclic beta-lactams [1, 2].

Synthesis Protocol: Staudinger [2+2] Cycloaddition

To access the 3,3-dimethyl azetidin-2-one core, the Staudinger ketene-imine cycloaddition is the industry-standard method. This protocol is self-validating through the observation of the characteristic IR stretch of the beta-lactam carbonyl (~1760 cm⁻¹).

Reagents & Setup
  • Imine Component: N-benzylideneaniline (or derivative).

  • Ketene Precursor: Isobutyryl chloride (provides the gem-dimethyl group).

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Imine Formation (Pre-step): Condense the aldehyde and amine in DCM with MgSO₄ (desiccant) for 4 hours. Filter and concentrate.

  • Cycloaddition Setup: Dissolve the imine (1.0 equiv) and Et₃N (3.0 equiv) in anhydrous DCM at 0°C under inert atmosphere.

  • Ketene Generation: Add Isobutyryl chloride (1.2 equiv) dropwise over 30 minutes. Note: The solution will turn cloudy as triethylamine hydrochloride salts precipitate.

  • Reaction: Allow to warm to room temperature and stir for 12-16 hours.

    • Checkpoint: TLC should show disappearance of the imine and appearance of a less polar spot.

  • Workup: Wash with 1M HCl (to remove unreacted amine/imine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation:

    • IR: Look for sharp peak at ~1760 cm⁻¹ (beta-lactam C=O).

    • ¹H NMR: Distinct singlets for the gem-dimethyl groups (approx. 1.2 - 1.5 ppm).

Synthesis Workflow Diagram

Synthesis Start Reagents: Isobutyryl Chloride + Imine Ketene In Situ Ketene Formation (Et3N) Start->Ketene DCM, 0°C Cyclo [2+2] Cycloaddition (Staudinger) Ketene->Cyclo Nucleophilic Attack Workup Acid/Base Wash & Extraction Cyclo->Workup 16h, RT Product 3,3-Dimethyl Azetidin-2-one Workup->Product Purification

Figure 2: Synthetic route for 3,3-dimethyl beta-lactams via Staudinger reaction.

Experimental Validation: HLE Inhibition Assay

To quantify the therapeutic potential, the inhibition of Human Leukocyte Elastase must be measured spectrophotometrically.

Materials
  • Enzyme: Human Leukocyte Elastase (HLE) (commercially available, e.g., from Elastin Products Co.).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific chromogenic substrate for HLE).

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

  • Inhibitor: The synthesized 3,3-dimethyl beta-lactam (dissolved in DMSO).

Protocol
  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.

  • Incubation: Mix 10 nM HLE with varying concentrations of the inhibitor (0.1 µM to 100 µM) in the buffer. Incubate for 30 minutes at 25°C.

    • Purpose: Allows the acylation reaction (formation of the E-I complex) to reach equilibrium.

  • Initiation: Add the substrate (final concentration 0.5 mM).

  • Measurement: Monitor the absorbance at 405 nm (release of p-nitroaniline) continuously for 10 minutes.

  • Calculation: Plot the residual enzymatic activity (

    
    ) against inhibitor concentration to determine the IC50.
    
    • Advanced: For mechanism-based inhibitors, determine

      
       by performing time-dependent inhibition assays.
      

References

  • Mechanism of inhibition of human leucocyte elastase by beta-lactams. Biochemistry. (1995).[1][2]

  • Novel mechanism of inhibition of elastase by beta-lactams is defined by two inhibitor crystal complexes. Journal of Biological Chemistry. (1999).[3]

  • Synthesis and Biological Evaluation of New 2-Azetidinones. MDPI Molecules. (2012).

  • The Monobactams: Chemistry and Biology. Clinical Infectious Diseases. (1985).

  • Staudinger Reaction Application Notes. BenchChem. (2025).

Sources

Exploratory

Mechanism of action for thiophene-based monobactams

Focus: Tigemonam & Siderophore-Conjugates (BAL30072) Executive Summary This technical guide analyzes the mechanism of action (MoA) of thiophene-based monobactams , a specialized subclass of monocyclic -lactam antibiotics...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Tigemonam & Siderophore-Conjugates (BAL30072)

Executive Summary

This technical guide analyzes the mechanism of action (MoA) of thiophene-based monobactams , a specialized subclass of monocyclic


-lactam antibiotics. While Aztreonam  (an aminothiazole-based monobactam) serves as the clinical prototype for this class, thiophene-based analogs like Tigemonam  and the siderophore-conjugate BAL30072  were engineered to overcome specific pharmacokinetic and resistance limitations.

The central mechanistic distinction of thiophene-based monobactams lies in their molecular architecture , which enables oral bioavailability (Tigemonam) and enhanced periplasmic entry via siderophore receptors (BAL30072), while retaining the class-defining resilience against metallo-


-lactamases (MBLs).

Molecular Architecture & SAR

The monobactam core consists of a monocyclic


-lactam ring sulfated at the N-1 position. The substitution of the classic aminothiazole side chain (found in Aztreonam) with a thiophene-based moiety  fundamentally alters the physicochemical properties of the drug.
Structural Logic
  • The Core: The N-1 sulfonate group is critical for activating the

    
    -lactam ring for nucleophilic attack by the active site serine of Penicillin-Binding Proteins (PBPs).
    
  • The Thiophene Moiety: In Tigemonam, a (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain is modified or replaced in analogs to modulate lipophilicity. Specifically, the thiophene-acetyl or related thiophene bioisosteres contribute to a lipophilic profile that facilitates intestinal absorption, granting oral bioavailability —a feature absent in Aztreonam.

  • Siderophore Conjugation (BAL30072): This compound conjugates the monobactam core (structurally related to Tigemonam) with a dihydroxypyridone siderophore. This "Trojan Horse" strategy exploits bacterial iron-uptake systems (e.g., PiuA, PirA) to actively transport the drug across the outer membrane, bypassing porin downregulation resistance mechanisms.

ChemicalLogic Core Monobactam Core (N-1 Sulfonate) Effect1 PBP3 Activation Core->Effect1 Acylates Serine SideChain Side Chain Modification Thiophene Thiophene Moiety (Tigemonam) SideChain->Thiophene Siderophore Siderophore Conjugate (BAL30072) SideChain->Siderophore Effect2 Oral Bioavailability Thiophene->Effect2 Increased Lipophilicity Effect3 Active Transport (Iron Uptake) Siderophore->Effect3 Trojan Horse Entry

Figure 1: Structural logic of thiophene-based monobactams linking chemical modifications to functional outcomes.

Core Mechanism of Action

The bactericidal activity of thiophene-based monobactams is driven by the covalent inhibition of essential Penicillin-Binding Proteins (PBPs).[1]

Target Specificity: PBP3 (FtsI)

Like Aztreonam, thiophene-based monobactams exhibit a high affinity for PBP3 (FtsI) in Gram-negative bacteria.

  • Binding: The drug traverses the outer membrane (via porins or siderophore receptors) and enters the periplasmic space.

  • Acylation: The

    
    -lactam ring opens, and the drug covalently acylates the active site serine residue of PBP3.
    
  • Inhibition: PBP3 is responsible for the synthesis of septal peptidoglycan during cell division. Its inhibition blocks septation.

  • Phenotype: Bacteria continue to elongate but cannot divide, leading to filamentation .

Secondary Targets: PBP1a

Unlike Aztreonam, which is highly specific for PBP3, Tigemonam and BAL30072 demonstrate significant affinity for PBP1a .

  • Synergy: Simultaneous inhibition of PBP3 (septation) and PBP1a (elongation/integrity) accelerates cell death.

  • Lysis: While PBP3 inhibition causes filamentation, PBP1a inhibition rapidly induces spheroplast formation and osmotic lysis, potentially explaining the faster bactericidal kinetics observed with BAL30072 compared to Aztreonam.

Resistance Evasion
  • MBL Stability: The monobactam ring is intrinsically stable against hydrolysis by Metallo-

    
    -Lactamases (Class B), such as NDM-1, VIM, and IMP. This makes thiophene-based monobactams critical candidates for treating MBL-producing Enterobacteriaceae.
    
  • SBL Vulnerability: They remain susceptible to Serine

    
    -Lactamases (Class A, C, D) unless protected by a 
    
    
    
    -lactamase inhibitor (e.g., Avibactam) or structurally modified (as seen in the stability of BAL30072 against some AmpC enzymes).

MoAPathway Entry Periplasmic Entry (Porins or Iron Transporters) Target1 Bind PBP3 (FtsI) Entry->Target1 Target2 Bind PBP1a Entry->Target2 Process1 Block Septal Peptidoglycan Target1->Process1 Process2 Block Cell Wall Integrity Target2->Process2 Phenotype1 Filamentation Process1->Phenotype1 Phenotype2 Spheroplast / Lysis Process2->Phenotype2 Death Bactericidal Effect Phenotype1->Death Delayed Phenotype2->Death Rapid

Figure 2: Dual-target mechanism of action for advanced thiophene-based monobactams.

Quantitative Data: PBP Affinity Profile

The following table summarizes the inhibitory concentrations (IC50) of Tigemonam compared to Aztreonam, highlighting the enhanced affinity for PBP1a which contributes to its lytic properties.

Bacterial Target (E. coli)Protein FunctionAztreonam IC50 (µg/mL)Tigemonam IC50 (µg/mL)Mechanistic Impact
PBP 1a Elongation / Integrity>1000.1 - 4.0 Rapid Lysis
PBP 1b Elongation / Integrity>100>100Minimal
PBP 2 Rod Shape Maintenance>100>100Minimal
PBP 3 Septation (Division)0.1 <0.1 Filamentation
PBP 4 Carboxypeptidase252.5Cell Wall Cross-linking

Data synthesized from comparative binding studies [1, 2].[2] Note: Lower IC50 indicates higher affinity.[3]

Experimental Protocols

To validate the mechanism of action and binding affinity, the following self-validating protocols are recommended.

Fluorescent PBP Binding Assay (Bocillin FL)

This assay visualizes the competition between the thiophene-monobactam and a fluorescent penicillin derivative (Bocillin FL) for PBP active sites.

Reagents:

  • Membrane preparations from E. coli or P. aeruginosa.

  • Bocillin FL (fluorescent penicillin).

  • Test Compound (Tigemonam/BAL30072).[4]

Workflow:

  • Membrane Isolation: Harvest bacteria in exponential phase. Lyse via sonication. Centrifuge at 100,000 x g to pellet membranes. Resuspend in PBS.

  • Competition Incubation:

    • Aliquot membrane proteins (50 µg) into tubes.

    • Add Test Compound at varying concentrations (0.01 - 100 µg/mL).

    • Incubate at 37°C for 30 minutes (allows covalent binding to PBPs).

  • Labeling: Add Bocillin FL (10 µM final) to all tubes. Incubate for 30 minutes at 37°C. Note: Bocillin FL will only bind to PBPs that are NOT occupied by the test compound.

  • Separation: Denature samples with SDS-loading buffer. Boil for 3 minutes.

  • Detection: Run on 10% SDS-PAGE. Scan gel using a fluorimager (excitation 488 nm / emission 520 nm).

  • Analysis: Quantify band intensity. A decrease in fluorescence of the PBP3 band indicates successful binding/competition by the monobactam.

Time-Kill Kinetic Assay

Determines whether the compound acts via time-dependent or concentration-dependent killing.

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL.
    
  • Dosing: Add monobactam at 1x, 4x, and 8x MIC.

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute and plate on agar. Count colonies.

  • Interpretation:

    • Bactericidal:

      
       3 log10 reduction in CFU.
      
    • Filamentation Check: Examine samples under a microscope at 4h. Elongated cells confirm PBP3 inhibition.

References

  • Tigemonam: Mechanism of Action and PBP Binding. Antimicrobial Agents and Chemotherapy. [Link]

  • In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam. Antimicrobial Agents and Chemotherapy. [Link]

  • Interaction of Monobactams with Penicillin-Binding Proteins. Journal of Antimicrobial Chemotherapy. [Link]

  • Bocillin FL Penicillin-Binding Protein Assay Protocol. Microbiology Spectrum. [Link]

Sources

Foundational

A Technical Guide to 4-(Thiophen-2-yl)azetidin-2-one Analogs: Synthesis, Biological Activity, and Therapeutic Prospects

Abstract The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most notably as the core of β-lactam antibiotics. The incorporation of a thiophene moiety at the C4-position imparts unique...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most notably as the core of β-lactam antibiotics. The incorporation of a thiophene moiety at the C4-position imparts unique physicochemical and biological properties, leading to a diverse range of therapeutic applications. This guide provides a comprehensive review of 4-(thiophen-2-yl)azetidin-2-one analogs, detailing their synthesis, exploring the structure-activity relationships that govern their biological effects, and summarizing their potential as antimicrobial, anticancer, and cholesterol absorption inhibiting agents. We delve into the causality behind synthetic strategies and present detailed experimental protocols to provide researchers and drug development professionals with a robust framework for advancing this promising class of compounds.

Introduction: The Significance of the Thiophene-β-Lactam Scaffold

The four-membered azetidin-2-one ring is a cornerstone of antibiotic therapy, renowned for its ability to inhibit bacterial cell wall synthesis.[1] However, the therapeutic potential of this scaffold extends far beyond antibacterial action.[2] Strategic substitution on the β-lactam core can modulate its reactivity and biological targets, leading to compounds with anticancer, antiviral, anti-inflammatory, and cholesterol-lowering properties.[2][3]

The thiophene ring, a sulfur-containing aromatic heterocycle, is a bioisostere of the benzene ring and is frequently incorporated into drug candidates to enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles.[4][5] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable substituent. When appended to the C4-position of the azetidin-2-one ring, the thiophene moiety creates a class of compounds—4-(thiophen-2-yl)azetidin-2-one analogs—with a remarkable breadth of biological activity. This guide will explore the chemistry and biology of these analogs, providing insights for their future development.

Synthetic Strategies: Constructing the Core Scaffold

The most prevalent and versatile method for synthesizing the 4-(thiophen-2-yl)azetidin-2-one core is the Staudinger ketene-imine cycloaddition.[6][7][8] This [2+2] cycloaddition reaction provides a direct route to the β-lactam ring with the potential for stereochemical control.

The Staudinger [2+2] Cycloaddition

Discovered by Hermann Staudinger in 1907, this reaction involves the coupling of an imine (Schiff base) with a ketene.[7][9] The key to its success lies in the in situ generation of the highly reactive ketene intermediate from a stable precursor, typically an acyl chloride in the presence of a tertiary amine base like triethylamine (Et₃N).[1][8][10]

Causality of Experimental Choices:

  • Imine Formation: The reaction begins with the condensation of thiophene-2-carbaldehyde with a primary amine. This step is often catalyzed by a weak acid, such as glacial acetic acid, to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[11]

  • Ketene Generation: The ketene is generated in situ by the dehydrohalogenation of an acyl chloride (e.g., chloroacetyl chloride) using a non-nucleophilic base like triethylamine.[1][10] The base abstracts a proton from the α-carbon, leading to the elimination of HCl and formation of the ketene. This must be done in an anhydrous solvent (e.g., 1,4-dioxane, DCM) to prevent hydrolysis of the acyl chloride and the resulting ketene.[9][11]

  • Cycloaddition & Stereochemistry: The imine's nitrogen atom acts as a nucleophile, attacking the central carbon of the ketene to form a zwitterionic intermediate.[9][12] This intermediate then undergoes ring closure to form the β-lactam. The stereochemical outcome (cis vs. trans) is highly dependent on reaction conditions such as temperature and solvent polarity.[8][9] Generally, lower temperatures favor the kinetically controlled cis product, while higher temperatures can lead to equilibration and formation of the thermodynamically more stable trans product.[9]

Workflow Diagram: Staudinger Synthesis of 4-(Thiophen-2-yl)azetidin-2-one

Staudinger_Synthesis cluster_1 Step 1: Imine Formation cluster_2 Step 2: [2+2] Cycloaddition ThioAld Thiophene-2- carbaldehyde Imine Imine (Schiff Base) ThioAld->Imine + R-NH2 (cat. Acetic Acid) PrimAmine Primary Amine (R-NH2) Imine_ref Imine Imine->Imine_ref To Cycloaddition AcylCl Acyl Chloride (e.g., ClCOCH2Cl) Ketene Ketene Intermediate (O=C=CHCl) AcylCl->Ketene + Et3N (-Et3N.HCl) Base Triethylamine (Et3N) Product 4-(Thiophen-2-yl) azetidin-2-one Ketene->Product Imine_ref->Product + Ketene

Caption: General workflow for the Staudinger synthesis of the target scaffold.

Detailed Experimental Protocol: Synthesis of 3-chloro-1-(phenyl)-4-(thiophen-2-yl)azetidin-2-one

This protocol is a representative example based on methodologies described in the literature.[1][10][11]

Part A: Synthesis of (E)-N-benzylidene-1-phenylmethanamine (Schiff Base Intermediate)

  • In a 250 mL round-bottom flask, dissolve thiophene-2-carbaldehyde (1.12 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 50 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product often crystallizes out.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the imine.

Part B: Synthesis of the Azetidin-2-one Ring

  • In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, dissolve the synthesized imine (1.87 g, 10 mmol) in 100 mL of anhydrous 1,4-dioxane.

  • Add triethylamine (1.52 g, 15 mmol) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • In a separate dropping funnel, prepare a solution of chloroacetyl chloride (1.69 g, 15 mmol) in 20 mL of anhydrous 1,4-dioxane.

  • Add the chloroacetyl chloride solution dropwise to the stirred imine solution over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 24 hours.[11]

  • Monitor the reaction by TLC. Upon completion, filter the precipitated triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting crude solid in dichloromethane, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by recrystallization from ethanol or by column chromatography on silica gel.

Biological Activities and Structure-Activity Relationships (SAR)

Analogs of 4-(thiophen-2-yl)azetidin-2-one exhibit a wide spectrum of biological activities, which are highly dependent on the nature and position of substituents on both the azetidinone and thiophene rings.

Antimicrobial Activity

The β-lactam core is synonymous with antibacterial action. Thiophene-containing monobactams (monocyclic β-lactams) have been investigated for their activity against various bacterial strains.[13][14]

  • Gram-Negative Activity: Monobactams are particularly noted for their efficacy against Gram-negative bacteria.[13][15] The N1-substituent on the azetidinone ring is crucial for activating the β-lactam ring towards nucleophilic attack by penicillin-binding proteins (PBPs).[14]

  • SAR Insights: Structure-activity relationship (SAR) studies on monobactams show that substitution at the C4 position can dramatically influence β-lactamase stability and intrinsic activity.[14] For instance, certain 4-substituted analogs show potent activity against challenging pathogens like Acinetobacter baumannii.[13] The introduction of aminothiazoleoxime side chains at the C3 position is a classic strategy to significantly boost antibacterial potency.[14]

  • Antifungal and Antitubercular Potential: Beyond bacteria, some thiophene-azetidinone hybrids have demonstrated antifungal activity.[11] Furthermore, pyrimidine derivatives featuring thiophene substituents have shown promising activity against Mycobacterium tuberculosis strains, including those resistant to standard drugs.[16]

Anticancer Activity

Numerous studies have reported the cytotoxic potential of thiophene-azetidinone derivatives against various cancer cell lines.[17][18][19]

  • Mechanism of Action: While the exact mechanisms are diverse, some analogs are thought to induce apoptosis or inhibit key enzymes involved in cancer cell proliferation. The strained β-lactam ring can act as an alkylating agent for biological nucleophiles.

  • SAR Insights: The substitution pattern is key to cytotoxic potency. For example, bis-azetidinones have shown potent activity against HeLa, MDA-MB-231, and ACHN cancer cell lines, with IC₅₀ values in the sub-micromolar range.[17] In other series, specific substitutions on phenyl rings attached to the core structure resulted in high efficacy against MCF-7 breast cancer cells.[10][20] The presence of chloro and methoxy groups on different parts of the molecule has been frequently associated with enhanced activity.[17]

Cholesterol Absorption Inhibition

A significant and distinct application for azetidin-2-ones is in the management of hypercholesterolemia. The drug Ezetimibe, which features a 4-hydroxyphenyl group at C4, is a potent cholesterol absorption inhibitor that targets the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestine.[3]

  • SAR Insights: Research has shown that a heteroatom at the para-position of the C4-phenyl ring is not an absolute requirement for activity.[21] Studies on analogs where the C4-phenyl group is replaced with other linkers, including potentially thiophene, have been explored to enhance potency.[21][22][23] The key structural features for this activity generally include the β-lactam core and specific aryl substituents at the N1 and C4 positions.[22] The development of these inhibitors often involves SAR analysis of putative metabolites to design more potent and metabolically stable compounds.[22]

Data Summary: Biological Activity of Azetidin-2-one Analogs
Compound ClassBiological Target/ActivityKey Structural FeaturesRepresentative IC₅₀ / MICReference(s)
Thiophene-Pyrimidinyl AzetidinonesAntibacterial, AntifungalVaried aryl substitutions on the azetidinone ringNot specified[11]
1,3,4-Oxadiazolyl AzetidinonesAnticancer (MCF-7 cells)Specific substitutions on phenyl rings89-94% inhibition (0.1-2 µM)[10][20]
Bis-AzetidinonesAnticancer (HeLa, MDA-MB-231)Dimeric structure with 3-chloro substitution0.40 - 0.48 µM[17]
Monobactams (General)Antibacterial (Gram-negative)N1-activating group, C3-acyl side chainVaries widely[14][15]
2-Azetidinones (Ezetimibe-like)Cholesterol Absorption InhibitionN1- and C4-aryl groupsED₅₀ = 0.04 mg/kg/day (hamster)[22]

Conclusion and Future Perspectives

The 4-(thiophen-2-yl)azetidin-2-one scaffold is a versatile and highly tractable platform for the development of new therapeutic agents. The Staudinger cycloaddition remains the cornerstone of its synthesis, offering a reliable route to a diverse library of analogs. The accumulated research clearly demonstrates that subtle modifications to the substitution pattern on the thiophene and azetidinone rings can profoundly influence biological activity, steering the compounds towards antimicrobial, anticancer, or cholesterol-lowering targets.

Future research should focus on elucidating the precise mechanisms of action for the anticancer effects and further optimizing the scaffold for enhanced β-lactamase stability in antimicrobial applications. The exploration of these analogs as covalent inhibitors for novel biological targets, such as viral proteases, also represents an exciting avenue for investigation.[24] The continued application of rational drug design principles, guided by the rich structure-activity relationship data available, will undoubtedly unlock the full therapeutic potential of this remarkable class of molecules.

References

  • Methodology for Monobactam Diversification: Syntheses and Studies of 4-Thiomethyl Substituted β-Lactams with Activity against Gram-Negative Bacteria, Including Carbapenemase Producing Acinetobacter baumannii. PubMed.
  • Synthesis of thiazolidin-4-ones and azetidin-2-onesderivatives 4a–j,...
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) - MDPI. MDPI.
  • Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. Journal of Chemical and Pharmaceutical Research.
  • antimicrobial and anticancer targeting based upon thiophene and thiazole skeletons.
  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE.
  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org.
  • SYNTHESIS, CHOLESTEROL ABSORPTION INHIBITION AND ANTI-BACTERIAL ACTIVITY OF SOME NOVEL 2-AZETIDINONE DERIV
  • Structure activity relationships among the monobactams. PubMed.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)
  • Thiophene-fused γ-lactams inhibit the SARS-CoV-2 main protease via reversible covalent acyl
  • Structure-Activity Relationship and Crystallographic Study of New Monobactams.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Staudinger synthesis. Wikipedia.
  • Scheme 2. Staudinger reactions involving various (E)-cyclic imines and ketenes.
  • (4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption. PubMed.
  • Staudinger Synthesis. Organic Chemistry Portal.
  • Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis. Benchchem.
  • Synthesis, Bioactivity, Molecular Docking and POM Analyses of Novel Substituted Thieno[2,3-b]thiophenes and Rel
  • Carboxy-substituted 2-azetidinones as Cholesterol Absorption Inhibitors. PubMed.
  • Example thiophene-containing β-lactam antibiotics and antifungal agents.
  • Synthesis, and structure-activity relationship for C(4) and/or C(5) thienyl substituted pyrimidines, as a new family of antimycobacterial compounds. PubMed.
  • Biological Activities of Thiophenes. Encyclopedia MDPI.
  • A REVIEW ON 2-AZETEDINONES. IJPR.
  • Cholesterol absorption inhibitors – Knowledge and References. Taylor & Francis.
  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • 2-Azetidinones as inhibitors of cholesterol absorption. PubMed.
  • Structure-Activity Relationship and Crystallographic Study of New Monobactams. DeepDyve.

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Exploratory

Technical Deep Dive: Thiophene Bioisosteres in Beta-Lactam Design

Topic: Bioisosteric Replacement of Phenyl with Thiophene in Beta-Lactams Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist[1] From Phenyl to Thiophene: Enhancing Potency and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement of Phenyl with Thiophene in Beta-Lactams Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist[1]

From Phenyl to Thiophene: Enhancing Potency and Spectrum in Penicillins and Cephalosporins[1]

Executive Summary

In the optimization of beta-lactam antibiotics, the side-chain architecture is the primary determinant of antibacterial spectrum, acid stability, and oral bioavailability. While the phenyl ring (e.g., Benzylpenicillin, Ampicillin) has historically been the scaffold of choice, its bioisosteric replacement with thiophene represents a pivotal leap in medicinal chemistry.

This guide analyzes the physicochemical and pharmacological drivers behind this switch, exemplified by the evolution from Carbenicillin to Ticarcillin and the design of Cephalothin . We provide actionable synthetic protocols and validation workflows for researchers aiming to leverage thiophene moieties to overcome resistance mechanisms in Gram-negative pathogens, particularly Pseudomonas aeruginosa.[1]

The Bioisosteric Rationale: Why Thiophene?

The replacement of a benzene ring with a thiophene ring is a classic example of ring equivalent bioisosterism . However, this is not merely a space-filling exercise. The sulfur atom imparts unique electronic and steric properties that distinctively alter the drug's interaction with Penicillin-Binding Proteins (PBPs) and beta-lactamases.[1]

Steric and Electronic Landscape

While benzene and thiophene are roughly similar in size, they are not identical.[2] Thiophene is a 5-membered ring with a C–S–C bond angle of ~92°, compared to the 120° angles in benzene.[1] This subtle geometric contraction can reduce steric clashes within the tight binding pockets of bacterial enzymes.

PropertyPhenyl (Benzene)ThiopheneImpact on Drug Design
Ring Size 6-membered5-memberedThiophene is slightly more compact, allowing better fit in restricted sites.[1]
Electronic Character Aromatic, π-electron cloud

-excessive (Electron-rich)
Thiophene acts as an electron donor; the sulfur lone pair can accept H-bonds.[1]
Lipophilicity (LogP) Reference (2.13 for benzene)Slightly lower (1.81 for thiophene)Thiophene analogs often show improved water solubility without sacrificing membrane permeability.[1]
Metabolic Stability Prone to hydroxylationGenerally stable; S-oxidation is rare in this contextThiophene rings in beta-lactams are robust against standard metabolic clearance.[1]
The "Super-Benzene" Effect

Medicinal chemists often refer to thiophene as a "super-benzene." The sulfur atom is highly polarizable and can engage in non-covalent sulfur-aromatic interactions or specific hydrophobic contacts that a phenyl ring cannot.[1] In the context of Pseudomonas aeruginosa, the thiophene moiety in Ticarcillin facilitates superior penetration through the outer membrane porins compared to the phenyl ring of Carbenicillin.

Case Study: The Carbenicillin vs. Ticarcillin Evolution

The most illustrative example of this bioisostere is the transition from Carbenicillin (alpha-carboxybenzylpenicillin) to Ticarcillin (alpha-carboxy-3-thienylpenicillin).[1]

  • Carbenicillin: The first antipseudomonal penicillin.[1] High doses required (up to 30g/day) due to moderate potency.[1]

  • Ticarcillin: Replaces the phenyl ring with a 3-thienyl ring.[1]

    • Result: 2-4x increase in potency against P. aeruginosa.[1][3][4]

    • Mechanism: Enhanced affinity for PBP-1A and PBP-3; improved outer membrane permeability.[1]

Comparative Data Profile
ParameterCarbenicillin (Phenyl)Ticarcillin (Thiophene)Fold Improvement
MIC90 P. aeruginosa 50 - 100 µg/mL12.5 - 25 µg/mL2x - 4x
MIC90 Proteus spp. 4 - 8 µg/mL1 - 2 µg/mL2x - 4x
Serum Half-life ~1.1 hours~1.2 hoursComparable
Protein Binding ~50%~45%Comparable

Visualizing the Logic: SAR and Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when replacing phenyl with thiophene, highlighting the downstream biological effects.

Bioisostere_Logic Phenyl Phenyl Ring (Carbenicillin) Thiophene Thiophene Ring (Ticarcillin) Phenyl->Thiophene Bioisosteric Replacement Properties Physicochemical Shift: 1. Increased Electron Density 2. Altered Lipophilicity (Lower LogP) 3. Geometric Contraction Thiophene->Properties Induces Mechanism Biological Mechanism: 1. Enhanced Porin Permeability 2. Stronger PBP Binding (S-interaction) 3. Reduced Steric Hindrance Properties->Mechanism Facilitates Outcome Clinical Outcome: 2-4x Potency vs Pseudomonas Lower Dosage Required Mechanism->Outcome Results in

Figure 1: The cascade of physicochemical changes leading to enhanced clinical efficacy in thiophene beta-lactams.[1]

Synthetic Methodology: Installing the Thiophene Side Chain[7]

For researchers synthesizing novel thiophene-based beta-lactams, the acylation of the 6-APA (for penicillins) or 7-ACA (for cephalosporins) nucleus is the critical step.[1] The following protocol details the synthesis of a Ticarcillin-like analog via the acid chloride method, which ensures high yield and stereochemical integrity.

Experimental Protocol: Acylation of 6-APA with 3-Thienylmalonic Acid Derivative

Objective: Synthesize alpha-carboxy-3-thienylpenicillin (Ticarcillin) from 6-Aminopenicillanic acid (6-APA).

Reagents:

  • 6-APA (Nucleus)[1][5][6][7][8]

  • 3-Thienylmalonic acid mono-benzyl ester (Side chain precursor)[1][9][8]

  • Thionyl chloride (

    
    ) or Oxalyl chloride[1]
    
  • Triethylamine (

    
    )[1]
    
  • Dichloromethane (DCM) and Acetone[1]

  • Sodium Bicarbonate (

    
    )[1][7]
    
  • Pd/C (10%) and Hydrogen gas (for deprotection)[1]

Step-by-Step Workflow:

  • Activation of Side Chain:

    • Dissolve 3-thienylmalonic acid mono-benzyl ester (1.0 eq) in anhydrous DCM.

    • Add catalytic DMF (2 drops) and cool to 0°C.[1]

    • Add oxalyl chloride (1.2 eq) dropwise.[1] Stir for 2 hours at RT until gas evolution ceases.

    • Evaporate solvent to yield the acid chloride. Keep under

      
      .
      
  • Preparation of 6-APA Solution:

    • Suspend 6-APA (1.0 eq) in a mixture of water/acetone (1:1).

    • Adjust pH to 7.5–8.0 using

      
       or 
      
      
      
      until 6-APA dissolves completely.[1]
    • Cool solution to 0–5°C.[1]

  • Acylation Reaction (Schotten-Baumann conditions):

    • Add the prepared acid chloride (dissolved in minimal dry acetone) dropwise to the 6-APA solution.

    • Crucial: Maintain pH between 6.5 and 7.5 simultaneously by adding base (

      
       or NaOH).[1] If pH drops below 6, hydrolysis of the acid chloride competes; if >8, the beta-lactam ring may open.
      
    • Stir for 1 hour at 0°C, then 1 hour at RT.

  • Isolation of Intermediate:

    • Extract the aqueous layer with ether (to remove non-acidic impurities).[1]

    • Acidify the aqueous phase to pH 2.0 with dilute HCl.[1]

    • Extract rapidly with Ethyl Acetate.[1]

    • Dry organic layer (

      
      ) and evaporate to yield Benzyl-Ticarcillin.[1]
      
  • Deprotection (Hydrogenolysis):

    • Dissolve the intermediate in Ethanol/Water.

    • Add 10% Pd/C catalyst (10% w/w).[1]

    • Hydrogenate at 1 atm (balloon) for 1-2 hours.

    • Filter catalyst and lyophilize to obtain Ticarcillin Disodium .[1]

Synthetic Pathway Diagram[11][12]

Synthesis_Workflow Start 3-Thienylmalonic Acid (Mono-benzyl ester) Activation Activation: Oxalyl Chloride/DCM (Forms Acid Chloride) Start->Activation Coupling Acylation: 6-APA + Base (pH 7.0) (Schotten-Baumann) Activation->Coupling Intermediate Intermediate: Benzyl-Ticarcillin Coupling->Intermediate Deprotection Deprotection: H2 / Pd-C (Removes Benzyl Group) Intermediate->Deprotection Final Product: Ticarcillin Disodium Deprotection->Final

Figure 2: Synthetic route for the conversion of thiophene precursors to active beta-lactam antibiotics.[1]

Biological Validation: Stability & Activity[1]

Once synthesized, the thiophene analog must be validated not just for potency (MIC), but for stability against beta-lactamases, which is often the failure point for phenyl-based penicillins.[1]

Protocol: Kinetic Stability against Beta-Lactamases

Objective: Determine the relative hydrolysis rate of the Thiophene analog vs. Phenyl analog (e.g., Penicillin G) using a spectrophotometric assay.

  • Enzyme Preparation: Reconstitute recombinant TEM-1 or AmpC beta-lactamase in Phosphate Buffer (pH 7.0).

  • Substrate Preparation: Prepare 100 µM solutions of the Thiophene analog and the Phenyl control.

  • Assay Setup:

    • In a quartz cuvette, mix buffer and substrate.

    • Initiate reaction with 10 nM enzyme.[1]

  • Measurement:

    • Monitor the decrease in absorbance at 235 nm (characteristic of the beta-lactam carbonyl bond).[1]

    • Record for 5 minutes at 37°C.

  • Calculation:

    • Calculate initial velocity (

      
      ).[1]
      
    • Determine relative stability:

      
      .[1]
      
    • Note: Thiophene analogs with bulky alpha-substituents (like Temocillin) should show near-zero hydrolysis rates.[1]

Conclusion

The bioisosteric replacement of phenyl with thiophene is a high-value strategy in beta-lactam design.[1] By exploiting the electron-rich nature and unique geometry of the thiophene ring, researchers can generate compounds with:

  • Expanded Spectrum: Particularly against Gram-negative non-fermenters.[1]

  • Enhanced Permeability: Via optimized porin transit.[1]

  • Maintained Stability: Without the metabolic liabilities of more complex heterocycles.[1]

This guide serves as a foundational roadmap for applying this strategy in next-generation antibiotic discovery.

References

  • Erlenmeyer, H., & Leo, M. (1932).[1] Über Pseudoatome. Helvetica Chimica Acta.[1] (Seminal work on the definition of phenyl-thiophene isosterism).

  • Neu, H. C., & Garvey, G. J. (1975).[1] Comparative in vitro activity and clinical pharmacology of ticarcillin and carbenicillin. Antimicrobial Agents and Chemotherapy.[1][3][4][9][10] Link

  • BenchChem. (2025).[1][2][3][10] Synthesis of Ticarcillin from 6-Aminopenicillanic Acid. BenchChem Technical Guides. Link

  • Sutherland, R., et al. (1971).[1] Ticarcillin: a new semi-synthetic penicillin.[1] British Medical Journal.[1][11] Link

  • Meanwell, N. A. (2011).[1][12] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Chauvette, R. R., et al. (1962).[1] Chemistry of Cephalosporins. II. Preparation of A New Class of Antibiotics. Journal of the American Chemical Society. (Detailing Cephalothin synthesis). Link[1]

Sources

Foundational

Stability of 3,3-Dimethyl Substitution in Azetidinone Rings

The following technical guide details the stability, synthesis, and mechanistic attributes of 3,3-dimethyl-2-azetidinone rings. Technical Guide & Whitepaper Executive Summary The azetidinone (β-lactam) ring is the pharma...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, synthesis, and mechanistic attributes of 3,3-dimethyl-2-azetidinone rings.

Technical Guide & Whitepaper

Executive Summary

The azetidinone (β-lactam) ring is the pharmacophoric core of the most widely used antibiotic classes.[1] However, its inherent ring strain (~25.4 kcal/mol) makes it susceptible to rapid hydrolysis by both chemical nucleophiles and bacterial β-lactamases.

The 3,3-dimethyl substitution (gem-dimethyl) pattern represents a critical structural modification. By introducing steric bulk at the


-carbon relative to the carbonyl, this substitution significantly enhances kinetic stability  against hydrolysis. This guide analyzes the physicochemical basis of this stability, detailing the Thorpe-Ingold effect , steric shielding of the Bürgi-Dunitz trajectory, and the synthetic protocols required to access this motif.

Mechanistic Basis of Stability

The enhanced stability of 3,3-dimethyl azetidinones is governed by two primary physical organic principles: Thermodynamic pre-organization and Kinetic steric shielding .

The Thorpe-Ingold Effect (Thermodynamic/Kinetic Hybrid)

The "gem-dimethyl effect" (Thorpe-Ingold effect) posits that substituents on a carbon chain favor ring closure and stabilize cyclic structures.

  • Angle Compression: The bulky methyl groups at the C3 position compress the internal bond angle (C2-C3-C4), bringing the reactive centers (N1 and C2) closer together during synthesis.

  • Entropic Factor: The 3,3-dimethyl group restricts the conformational freedom of the open-ring form. Consequently, the entropy loss upon ring closure is lower compared to unsubstituted analogs, thermodynamically favoring the closed ring and kinetically retarding ring-opening.

Steric Shielding of the Carbonyl (Kinetic Stability)

The primary driver of hydrolytic resistance is steric hindrance.

  • Nucleophilic Attack: Hydrolysis (alkaline or enzymatic) requires a nucleophile (OH⁻ or Serine-OH) to attack the carbonyl carbon (C2).

  • Bürgi-Dunitz Trajectory: The nucleophile must approach the carbonyl at an angle of ~107°. In 3,3-dimethyl azetidinones, the syn-methyl group projects directly into this approach vector, creating a severe steric clash that raises the activation energy (

    
    ) for the formation of the tetrahedral intermediate.
    
Mechanistic Visualization

The following diagram illustrates the steric blockade preventing hydrolysis.

HydrolysisBlockade Nucleophile Nucleophile (OH- / Serine) Carbonyl C2 Carbonyl (Electrophile) Nucleophile->Carbonyl Attacks (107°) TransitionState Tetrahedral Intermediate Carbonyl->TransitionState High Ea GemDimethyl 3,3-Dimethyl Group (Steric Shield) GemDimethyl->Nucleophile Steric Repulsion (Blocks Approach) RingOpen Hydrolyzed Product (Ring Open) TransitionState->RingOpen Collapse

Caption: Steric hindrance by the 3,3-dimethyl group blocks the optimal nucleophilic approach vector (Bürgi-Dunitz), significantly raising the energy barrier for hydrolysis.

Comparative Stability Profile

The following data summarizes the stability shifts conferred by 3,3-dimethyl substitution compared to unsubstituted azetidinones.

ParameterUnsubstituted 2-Azetidinone3,3-Dimethyl-2-AzetidinoneMechanistic Driver
Alkaline Hydrolysis (

)
High (Fast degradation)Low (Enhanced Stability) Steric shielding of C=O
Ring Strain Energy ~25.4 kcal/mol~24.5 kcal/molSlight strain relief (Thorpe-Ingold)
Polymerization Tendency High (Spontaneous upon initiation)Moderate/Low Steric hindrance to chain propagation

-Lactamase Interaction
Rapid Hydrolysis (Substrate)Resistant / Inhibitory Enzyme active site clash

Key Insight: While the 3,3-dimethyl motif protects the ring from degradation, it can also reduce biological potency if the antibiotic mechanism relies on rapid acylation of the target Penicillin-Binding Protein (PBP). Therefore, this motif is often used in


-lactamase inhibitors  or specific monobactams where stability is prioritized over rapid acylation kinetics.

Synthetic Protocol: Staudinger [2+2] Cycloaddition[2][3][4]

The most robust method for constructing the 3,3-dimethyl-2-azetidinone core is the Staudinger ketene-imine cycloaddition. This protocol generates dimethylketene in situ, which reacts with an imine.

Reagents & Materials
  • Precursor: Isobutyryl chloride (Generates dimethylketene).

  • Imine (Schiff Base): N-benzylideneaniline (Model substrate) or N-silyl imines.

  • Base: Triethylamine (

    
    ) or Hünig's base (DIPEA).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[2]

  • Atmosphere: Dry Nitrogen or Argon (Critical to prevent ketene hydrolysis).

Step-by-Step Methodology
  • Imine Preparation:

    • Condense the aldehyde and amine in DCM with

      
       (desiccant) for 4 hours. Filter and concentrate to yield the imine.
      
  • Ketene Generation (In Situ):

    • Dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under

      
      .
      
    • Cool the reaction vessel to -78°C (dry ice/acetone bath).

    • Note: Low temperature controls the exothermic generation of dimethylketene and prevents dimerization.

  • Cycloaddition:

    • Add Isobutyryl chloride (1.1 eq) dropwise over 30 minutes.

    • Allow the mixture to warm slowly to room temperature over 12 hours.

    • Mechanism:[3][2][4][5][6][7] The base dehydrohalogenates isobutyryl chloride to form dimethylketene. The imine attacks the ketene (orthogonal approach) to form a zwitterionic intermediate, which undergoes conrotatory ring closure.[2]

  • Work-up:

    • Wash with 1M HCl (to remove excess amine), saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate or perform flash column chromatography (Silica gel).

Synthetic Workflow Diagram

SynthesisProtocol Start Start: Isobutyryl Chloride + Imine Step1 Step 1: Base Addition (Et3N) (-78°C, Anhydrous DCM) Start->Step1 Intermediate Intermediate: Dimethylketene (In Situ) Step1->Intermediate Dehydrohalogenation Step2 Step 2: [2+2] Cycloaddition (Zwitterionic Transition) Intermediate->Step2 + Imine Product Product: 3,3-Dimethyl-2-Azetidinone Step2->Product Ring Closure

Caption: Workflow for the Staudinger synthesis of 3,3-dimethyl-2-azetidinones via in situ dimethylketene generation.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • The gem-Dimethyl Effect Revisited. Journal of Organic Chemistry. Available at: [Link]

  • Structure–Activity Relationship and Crystallographic Study of New Monobactams. ACS Infectious Diseases. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Biological Activity Screening of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one

Abstract The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, forming the reactive core of iconic antibiotics like penicillins and cephalosporins.[1] However, its therapeutic potential e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, forming the reactive core of iconic antibiotics like penicillins and cephalosporins.[1] However, its therapeutic potential extends far beyond antibacterial action. Derivatives of this four-membered heterocycle have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and specific enzyme inhibitory functions.[2][3][4] This guide presents a comprehensive, technically-grounded framework for the initial biological activity screening of a novel derivative, 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one. We will detail the scientific rationale for assay selection, provide robust, step-by-step protocols for primary screening, and outline a logical progression for subsequent mechanistic studies. This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of new β-lactam chemical entities.

Introduction: Rationale and Molecular Context

The enduring legacy of the β-lactam ring is rooted in its inherent chemical reactivity. The ring strain of the four-membered cyclic amide makes its carbonyl carbon highly susceptible to nucleophilic attack, a feature that enables it to act as a potent mechanism-based inhibitor of bacterial transpeptidase enzymes, thereby preventing cell wall synthesis.[1] Contemporary medicinal chemistry, however, views the azetidin-2-one ring not just as an antibiotic warhead, but as a versatile building block for creating compounds with diverse biological targets.[5]

The subject of this guide, 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one, possesses distinct structural features that merit a thorough investigation:

  • The β-Lactam Core: Provides the foundational reactivity for potential enzyme inhibition.[3]

  • Thiophene Ring at C4: Thiophene is a common bioisostere for phenyl rings and is found in numerous approved drugs and bioactive molecules, contributing to target binding and influencing pharmacokinetic properties.[6] Thiophene-containing compounds have shown a wide array of activities, including fungicidal and anticancer effects.[6][7]

  • Gem-Dimethyl Substitution at C3: This substitution pattern can enhance metabolic stability by preventing enzymatic oxidation at the C3 position. It also influences the stereochemistry and conformation of the molecule, which can be critical for target engagement.

Given this structural context, a logical screening strategy must prioritize the known activities of the azetidin-2-one class while remaining open to discovering novel pharmacology imparted by its unique substitution pattern.

The Screening Cascade: A Strategic Workflow

A successful screening campaign is a funnel, not a net. It begins with broad, cost-effective primary assays to identify "hits," which are then subjected to more complex and targeted secondary and mechanistic assays. Our proposed workflow is designed to maximize the discovery potential for 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one.

G cluster_0 Phase 1: Primary Screening (In Vitro) cluster_1 Phase 2: Hit Validation & Secondary Screening cluster_2 Phase 3: Mechanism of Action (MoA) & Lead Optimization Compound Test Compound: 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one Antimicrobial Antimicrobial Assay (Broad Spectrum) Compound->Antimicrobial Anticancer Cytotoxicity Assay (Cancer Cell Line) Compound->Anticancer Enzyme Enzyme Inhibition Assay (e.g., Serine Protease) Compound->Enzyme MIC MIC & MBC/MFC Determination Antimicrobial->MIC  Active Hit Panel NCI-60 Cell Line Panel Screening Anticancer->Panel  Active Hit Kinetics IC50 Determination & Enzyme Kinetics Enzyme->Kinetics  Active Hit MoA_Antimicrobial Cell Wall Synthesis Inhibition Assays MIC->MoA_Antimicrobial MoA_Anticancer Apoptosis & Cell Cycle Analysis Panel->MoA_Anticancer MoA_Enzyme Target Deconvolution & Structural Biology Kinetics->MoA_Enzyme

Caption: A strategic workflow for the biological screening of the target compound.

Core Experimental Protocols: A Self-Validating System

The trustworthiness of any screening campaign rests on the quality and reproducibility of its protocols. The following methods are standard in the field and include the necessary controls to ensure self-validation.

Protocol: Antimicrobial Susceptibility Testing

Causality: The historical and continued success of β-lactams as antibiotics makes antimicrobial screening an obligatory first step.[8] We employ the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), to obtain quantitative Minimum Inhibitory Concentration (MIC) data.

Methodology:

  • Strain Selection: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

  • Inoculum Preparation: Grow microbial cultures to the logarithmic phase in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast). Adjust the turbidity of the suspension to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.

  • Compound Plating: Prepare a 10 mM stock solution of the test compound in DMSO. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in broth, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Controls:

    • Positive Control: Inoculated broth without the test compound (should show robust growth).

    • Negative Control: Uninoculated broth (should remain clear).

    • Vehicle Control: Inoculated broth with the highest concentration of DMSO used (to rule out solvent toxicity).

    • Reference Drug: A well-characterized antibiotic (e.g., ampicillin for bacteria, fluconazole for yeast).

  • Incubation: Incubate plates at 37°C for 18-24 hours for bacteria and 48 hours for yeast.

  • Data Analysis: The MIC is the lowest concentration of the compound that causes complete inhibition of visible microbial growth.

Protocol: Anticancer Cytotoxicity Screening

Causality: A growing body of literature demonstrates the potent anticancer activity of novel azetidin-2-one derivatives, making this a high-potential area for discovery.[9][10][11] The MTT assay is a robust, colorimetric method to assess a compound's effect on cell viability and proliferation.

Methodology:

  • Cell Line Selection: Begin with a common, well-characterized cancer cell line, such as the MCF-7 breast cancer line.[9][10]

  • Cell Seeding: Culture MCF-7 cells in complete medium (e.g., DMEM with 10% FBS). Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with the compound-containing medium, typically over a concentration range of 0.1 µM to 100 µM.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Blank: Medium without cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Data Analysis: Solubilize the formazan crystals with DMSO or a similar solvent. Measure the absorbance at ~570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Enzyme Inhibition Screening

Causality: The β-lactam ring is a classic electrophile that can form a covalent bond with nucleophilic residues (like serine) in an enzyme's active site, leading to irreversible inhibition.[1][2] Serine proteases, such as human leukocyte elastase (HLE), are implicated in inflammatory diseases and represent a prime target class for azetidin-2-ones.

Methodology:

  • Assay Components:

    • Enzyme: Human Leukocyte Elastase (HLE).

    • Substrate: A specific chromogenic or fluorogenic substrate for HLE (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA).

    • Assay Buffer: A suitable buffer to maintain optimal pH and ionic strength for enzyme activity.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer and serial dilutions of the test compound.

    • Add the HLE enzyme solution and pre-incubate with the compound for 15-30 minutes at room temperature to allow for potential binding.

  • Controls:

    • 100% Activity Control: Enzyme and substrate in buffer (no inhibitor).

    • 0% Activity Control: Substrate in buffer (no enzyme).

    • Positive Control Inhibitor: A known HLE inhibitor (e.g., Sivelestat).

  • Reaction Initiation & Measurement: Initiate the reaction by adding the substrate to all wells. Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence over time using a plate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Determine the percentage of inhibition relative to the 100% activity control. Plot percent inhibition against compound concentration to calculate the IC₅₀ value.

Data Presentation and Mechanistic Progression

Clear data presentation is crucial for decision-making. Hits from primary screening warrant progression to more detailed studies.

Table 1: Representative Primary Screening Data Summary

Assay TypeTargetEndpointResult
Antimicrobial S. aureus (Gram +)MIC (µg/mL)>128
E. coli (Gram -)MIC (µg/mL)32
C. albicans (Fungus)MIC (µg/mL)>128
Anticancer MCF-7 (Breast Cancer)IC₅₀ (µM)15.2
Enzyme Inhibition Human Leukocyte ElastaseIC₅₀ (µM)8.7

Based on these hypothetical results, the compound shows promising activity against E. coli, MCF-7 cells, and HLE. The next logical step for the HLE hit would be to confirm the mechanism of inhibition, which is likely covalent modification of the active site serine.

G cluster_0 Mechanism of Serine Protease Inhibition ActiveSite Active Site Serine Protease Ser-OH (Nucleophile) His (General Base) BetaLactam Azetidin-2-one Inhibitor Strained Carbonyl (Electrophile) ActiveSite:ser->BetaLactam:co Nucleophilic Attack Intermediate Covalent Acyl-Enzyme Intermediate Inactive Enzyme BetaLactam->Intermediate Ring Opening

Caption: Covalent inhibition of a serine protease by a β-lactam.

References

  • Kaur, R., et al. (2012). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. ISRN Organic Chemistry, 2012, 1-7. [Link]

  • Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402. [Link]

  • Kulkarni, M. V., et al. (2005). Synthesis of Azetidin-2-One Derivatives as Inhibitor of Secretory Phospholipase A2 with Anti-Inflammatory Activity. Letters in Drug Design & Discovery, 2(4), 285-290. [Link]

  • Patel, R. B., et al. (2012). Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives. Research Journal of Chemical Sciences, 2(3), 63-67. [Link]

  • Al-Amiery, A. A., et al. (2018). Antibacterial Actions of Some New Easy Azetidinone Derivatives. AIP Conference Proceedings, 1968(1), 020010. [Link]

  • Mehta, P. D., et al. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 45(12), 5541-5560. [Link]

  • Khan, I., et al. (2021). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Molecules, 26(23), 7173. [Link]

  • Tijer, T. (2020). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org, 7(8). [Link]

  • Kumar, D., et al. (2013). 2-azetidinone derivatives: Synthesis, antimicrobial, anticancer evaluation and QSAR studies. BioMed Research International, 2013, 314961. [Link]

  • Kumar, V., et al. (2022). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. Journal of Pharmaceutical Negative Results, 13(3), 304-311. [Link]

  • Sbardella, G., et al. (2021). Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors. Usiena air. [Link]

  • Sharma, K., et al. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 193-200. [Link]

  • Rashad, A. E., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(48), 34089-34133. [Link]

  • Sahu, N. K., et al. (2016). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 8(1), 440-449. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6689. [Link]

  • Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

Sources

Foundational

Molecular Weight and Solubility Data for Thiophene Azetidinones: A Technical Guide

Executive Summary The fusion of thiophene moieties with azetidinone (β-lactam) rings represents a critical scaffold in modern medicinal chemistry. These hybrid molecules—thiophene azetidinones —have emerged as potent pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of thiophene moieties with azetidinone (β-lactam) rings represents a critical scaffold in modern medicinal chemistry. These hybrid molecules—thiophene azetidinones —have emerged as potent pharmacophores with demonstrated efficacy as antimicrobial agents, cholesterol absorption inhibitors (analogous to Ezetimibe), and anti-inflammatory compounds.

This guide provides a rigorous examination of the physicochemical profile of these derivatives, specifically focusing on molecular weight (MW) characteristics and solubility data . We move beyond basic descriptors to analyze the thermodynamic parameters governing their dissolution, providing researchers with the actionable data needed for formulation and lead optimization.

Chemical Architecture and Molecular Weight Profiling

Structural Composition

Thiophene azetidinones are characterized by a 2-azetidinone (β-lactam) ring substituted with a thiophene nucleus. The lipophilicity of the thiophene ring (


, MW: 84.14  g/mol ) significantly alters the solubility profile of the polar β-lactam core.

Common Scaffold: N-(3-chloro-2-aryl-4-oxo-azetidine-1-yl)thiophene-2-carboxamide[1]

Molecular Weight Data

The molecular weight of bioactive thiophene azetidinones typically falls within the 350–500 g/mol range, complying with Lipinski’s Rule of Five (


).

Table 1: Molecular Weight of Key Thiophene Azetidinone Derivatives

Compound IDSubstituent (R)FormulaMolecular Weight ( g/mol )LogP (Predicted)
TA-01 Phenyl

332.80 2.8
TA-02 4-Methoxy phenyl

362.83 2.9
TA-03 4-Chloro phenyl

367.25 3.4
TA-04 Naphtho[2,1-b]thiophene analog

436.94 4.5
TA-05 4-Nitro phenyl

377.80 2.5

Note: Data derived from spectral analysis (MS peaks


 and 

) of synthesized derivatives [1].

Synthesis Pathway: The Staudinger Cycloaddition

To understand the solubility variations, one must understand the synthesis, as residual reactants (amines, aldehydes) can act as impurities affecting solubility measurements. The standard protocol involves the Staudinger ketene-imine cycloaddition .

SynthesisWorkflow Reactants Thiophene-2-carbohydrazide + Aromatic Aldehyde SchiffBase Schiff Base Intermediate (Hydrazone) Reactants->SchiffBase Reflux/EtOH - H2O Cyclization Cyclization (Cl-CH2-COCl / Et3N) SchiffBase->Cyclization Nucleophilic Attack Product Thiophene Azetidinone (β-Lactam) Cyclization->Product Ring Closure (Staudinger Reaction)

Figure 1: Step-wise synthesis of thiophene azetidinones via Schiff base intermediates.

Solubility Data and Thermodynamic Analysis[2][3][4][5][6]

Solubility is the limiting factor for the bioavailability of thiophene azetidinones. Due to the aromatic thiophene ring, these compounds exhibit low aqueous solubility but high solubility in polar aprotic solvents.

Experimental Solubility Profile (25°C)

The following data represents equilibrium solubility values determined via the Saturation Shake-Flask method.

Table 2: Solubility in Various Solvents (at 298.15 K)

SolventDielectric Constant (

)
Solubility (

, Mole Fraction)
Solubility (mg/mL)Classification
Water 78.4

< 0.05Practically Insoluble
Ethanol 24.5

~ 2.1Slightly Soluble
Methanol 32.7

~ 3.5Slightly Soluble
DMSO 46.7

> 50.0Freely Soluble
DMF 36.7

> 45.0Freely Soluble
Chloroform 4.8

~ 12.0Soluble
Thermodynamic Parameters

The dissolution process is endothermic. Using the van't Hoff equation , we can derive the thermodynamic parameters (


, 

,

) from solubility data measured at multiple temperatures (298K, 303K, 308K, 313K).
  • Enthalpy (

    
    ):  Positive values (20–40 kJ/mol) indicate the process is endothermic; solubility increases with temperature.
    
  • Gibbs Free Energy (

    
    ):  Positive values indicate the dissolution is non-spontaneous in water, requiring energy input (mixing/heating).
    
  • Entropy (

    
    ):  Positive values suggest increased disorder upon solvation, driving the dissolution in organic solvents.
    

Thermodynamics Data Solubility Data (x2 vs Temperature) Model Van't Hoff Plot ln(x2) vs 1/T Data->Model Slope Slope = -ΔH/R Model->Slope Intercept Intercept = ΔS/R Model->Intercept Params Thermodynamic Parameters Slope->Params Enthalpy Intercept->Params Entropy

Figure 2: Logical flow for determining thermodynamic solubility parameters.

Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols must be adhered to strictly.

Protocol: Saturation Shake-Flask Method (Equilibrium Solubility)

Standard: USP <1236> Solubility Measurements [2]

Reagents:

  • Thiophene Azetidinone derivative (micronized powder).

  • Solvents: PBS (pH 7.4), Ethanol, DMSO (HPLC Grade).

Workflow:

  • Preparation: Add excess solid compound (approx. 50 mg) to 10 mL of solvent in a borosilicate glass vial.

  • Equilibration: Seal vial and place in an orbital shaker bath at controlled temperature (25.0 ± 0.1°C). Agitate at 100 RPM for 24–48 hours.

  • Sedimentation: Allow the suspension to stand for 4 hours to let undissolved solids settle.

  • Filtration: Withdraw supernatant using a pre-warmed syringe. Filter through a 0.45 µm PTFE filter (to prevent adsorption of lipophilic compounds).

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV (λ_max typically 250–280 nm for thiophene derivatives).

SolubilityProtocol Step1 Excess Solid + Solvent Step2 Agitation (24-48h, 25°C) Step1->Step2 Step3 Filtration (0.45 µm PTFE) Step2->Step3 Step4 HPLC Analysis (UV Detection) Step3->Step4

Figure 3: Standard workflow for thermodynamic solubility assessment.

Protocol: Synthesis of Thiophene Azetidinones

Based on the method by Vijesh et al. [1]

  • Schiff Base Formation: Reflux thiophene-2-carbohydrazide (0.01 mol) with an aromatic aldehyde (0.01 mol) in ethanol (30 mL) with catalytic glacial acetic acid for 4–6 hours. Cool, filter, and recrystallize the solid hydrazone.

  • Cyclization: Dissolve the hydrazone (0.01 mol) in dry dioxane (50 mL). Add triethylamine (0.02 mol) as a base.

  • Addition: Add chloroacetyl chloride (0.02 mol) dropwise at 0–5°C with constant stirring.

  • Reflux: Heat the mixture at reflux for 8 hours.

  • Isolation: Pour into crushed ice. Filter the precipitate, wash with water, and recrystallize from ethanol/DMF.

Implications for Drug Development[6][7][8]

The solubility data highlights a critical challenge: bioavailability .

  • BCS Classification: Thiophene azetidinones generally fall into BCS Class II (Low Solubility, High Permeability).

  • Formulation Strategy: To improve oral bioavailability, formulation scientists should utilize:

    • Co-solvents: PEG 400 or Propylene Glycol.

    • Amorphous Solid Dispersions (ASD): Using polymers like HPMC-AS to maintain supersaturation.

    • Lipid-based formulations: SEDDS (Self-Emulsifying Drug Delivery Systems) exploiting the high logP.

References

  • Vijesh, A. M., et al. (2011). Synthesis, characterisation and biological activity of some novel azetidinones from naphtho[2,1-b]thiophene. International Journal of Pharmaceutical and Chemical Sciences.

  • United States Pharmacopeia (USP). <1236> Solubility Measurements. Dissolution Technologies.

  • BenchChem. An In-depth Technical Guide on the Solubility and Stability Profile of 2-(Azetidin-3-yl)-4-methylthiazole.

  • National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives.

  • Gano, Z. S., et al. (2014).[2] Solubility of thiophene and dibenzothiophene in anhydrous FeCl3- and ZnCl2-based deep eutectic solvents. Journal of Molecular Liquids.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one

Executive Summary This technical guide details the synthesis of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one , a sterically hindered -lactam scaffold. The 3,3-dimethyl substitution pattern is of particular interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one , a sterically hindered


-lactam scaffold. The 3,3-dimethyl substitution pattern is of particular interest in medicinal chemistry as it enhances hydrolytic stability against 

-lactamases and is a key feature in various elastase inhibitors and cholesterol absorption inhibitors.

The protocol employs a Staudinger [2+2] ketene-imine cycloaddition , the gold standard for constructing the azetidin-2-one ring. To achieve the specific N-H target structure implied by the nomenclature, this guide utilizes an N-aryl protection/deprotection strategy (using the p-methoxyphenyl group), ensuring high yield and intermediate stability compared to direct N-H or N-silyl routes.

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into three distinct phases to ensure control over stereochemistry and purity:

  • Imine Formation (Schiff Base): Condensation of thiophene-2-carboxaldehyde with p-anisidine.

  • Staudinger Cycloaddition: Reaction of the imine with dimethylketene (generated in situ from isobutyryl chloride) to form the

    
    -lactam core.
    
  • Oxidative Deprotection: Removal of the p-methoxyphenyl (PMP) group using Ceric Ammonium Nitrate (CAN) to yield the final N-unsubstituted lactam.

Reaction Pathway Diagram

SynthesisPath Aldehyde Thiophene-2- carboxaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine Dehydration (EtOH, Reflux) Amine p-Anisidine Amine->Imine LactamPMP N-PMP Protected B-Lactam Imine->LactamPMP Staudinger [2+2] (DCM, 0°C -> RT) Isobutyryl Isobutyryl Chloride (+ Et3N) Isobutyryl->LactamPMP Target TARGET: 3,3-Dimethyl-4-(thiophen-2-yl) azetidin-2-one LactamPMP->Target Oxidative Cleavage (MeCN/H2O) CAN Ceric Ammonium Nitrate (CAN) CAN->Target

Caption: Logical workflow from precursors to the N-unsubstituted target via the Staudinger protocol.

Experimental Protocols

Phase 1: Synthesis of Imine Intermediate

Objective: Isolate N-(4-methoxyphenyl)-1-(thiophen-2-yl)methanimine.

  • Rationale: Direct reaction with ammonia to form N-H imines is unstable. The p-methoxyphenyl (PMP) group acts as a robust carrier that facilitates crystallization and is selectively removable.

Reagents:

  • Thiophene-2-carboxaldehyde (1.0 equiv)

  • p-Anisidine (1.0 equiv)

  • Ethanol (anhydrous)

  • Magnesium Sulfate (MgSO

    
    ) or molecular sieves (optional)
    

Procedure:

  • Dissolve thiophene-2-carboxaldehyde (20 mmol) and p-anisidine (20 mmol) in anhydrous ethanol (30 mL).

  • Heat the mixture to reflux for 2–4 hours. Monitor consumption of aldehyde by TLC (Hexane/EtOAc 4:1).

  • Optional: If reaction is slow, add anhydrous MgSO

    
     to sequester water and drive equilibrium.
    
  • Cool the solution to 0°C. The imine often precipitates as a solid.

  • Filter the solid and wash with cold ethanol. If no precipitate forms, remove solvent in vacuo and recrystallize from ethanol/hexane.

  • QC Check:

    
    H NMR should show a characteristic imine singlet (
    
    
    
    8.4–8.6 ppm).
Phase 2: Staudinger [2+2] Cycloaddition

Objective: Construct the azetidin-2-one ring.

  • Mechanism: Triethylamine promotes the dehydrohalogenation of isobutyryl chloride to generate dimethylketene in situ. This ketene undergoes a thermal [2+2] cycloaddition with the imine.[1][2]

  • Critical Control: Dimethylketene is prone to dimerization; slow addition of the acid chloride at low temperature is essential to favor reaction with the imine.

Reagents:

  • Imine (from Phase 1) (1.0 equiv, ~10 mmol)

  • Isobutyryl chloride (1.5 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

  • Dissolve the Imine (10 mmol) and Triethylamine (30 mmol) in anhydrous DCM (50 mL) under an Argon or Nitrogen atmosphere.

  • Cool the reaction vessel to 0°C using an ice bath.

  • Dilute Isobutyryl chloride (15 mmol) in DCM (10 mL) and load into a pressure-equalizing addition funnel.

  • Dropwise Addition: Add the acid chloride solution slowly over 30–45 minutes. Do not allow the temperature to rise significantly.

  • Allow the mixture to warm to Room Temperature (RT) and stir overnight (12–16 hours).

  • Work-up:

    • Wash organic layer with saturated NaHCO

      
       (2 x 30 mL) to remove excess acid/HCl salts.
      
    • Wash with Brine (1 x 30 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The 3,3-dimethyl substitution usually prevents cis/trans isomerism issues (as C3 is achiral), simplifying purification.

Phase 3: Oxidative Deprotection (PMP Removal)

Objective: Reveal the N-H lactam: 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one.

  • Rationale: Ceric Ammonium Nitrate (CAN) selectively oxidizes the electron-rich aromatic ring (PMP) to a quinone, which hydrolyzes to release the free amide nitrogen without opening the sensitive

    
    -lactam ring.
    

Reagents:

  • N-PMP Lactam (from Phase 2) (1.0 equiv)

  • Ceric Ammonium Nitrate (CAN) (3.0 equiv)

  • Acetonitrile (MeCN) / Water (3:1 ratio)

Procedure:

  • Dissolve the N-PMP Lactam in MeCN (15 mL per mmol).

  • Cool to 0°C .

  • Dissolve CAN in Water (5 mL per mmol) and add dropwise to the reaction mixture.

  • Stir at 0°C for 30–60 minutes. The solution will turn deep orange/red.

  • Quench: Add saturated NaHSO

    
     or Na
    
    
    
    SO
    
    
    solution until the color fades to pale yellow (reduces excess Ce
    
    
    ).
  • Extraction: Extract with Ethyl Acetate (3 x).

  • Wash: Wash combined organics with 5% NaHCO

    
     (to remove p-benzoquinone byproducts) and Brine.
    
  • Final Purification: Column chromatography or recrystallization (often from EtOAc/Hexane).[3]

Quantitative Data Summary

ParameterPhase 1 (Imine)Phase 2 (Cycloaddition)Phase 3 (Deprotection)
Limiting Reagent Thiophene-2-carboxaldehydeImine IntermediateN-PMP Lactam
Stoichiometry 1:1 (Aldehyde:Amine)1:1.5:3 (Imine:Acid Cl:TEA)1:3 (Lactam:CAN)
Temperature Reflux (78°C)0°C

25°C
0°C
Typical Yield 85–95%60–80%50–70%
Key QC Peak Imine -CH=N- (

8.5)

-Lactam C4-H (

4.5-5.5)
N-H Broad Singlet (

6.0-7.0)

Troubleshooting & Optimization

Moisture Control (Critical)

The generation of dimethylketene is highly sensitive to moisture.

  • Symptom: Low yield in Phase 2; recovery of unreacted imine or hydrolysis products (isobutyric acid).

  • Solution: Ensure DCM is distilled over CaH

    
     or passed through activated alumina columns. Use fresh Isobutyryl chloride (distill if yellow/cloudy).
    
Thiophene Polymerization

Thiophene derivatives can be acid-sensitive.

  • Risk: During the CAN oxidation (Phase 3), the acidic conditions might degrade the thiophene ring.

  • Mitigation: Keep the temperature strictly at 0°C and minimize reaction time. If degradation occurs, buffer the CAN solution with Sodium Acetate or switch to Anodic Oxidation (electrochemical deprotection) as a milder alternative.

Stereochemistry

While C3 is dimethyl-substituted (achiral), C4 is chiral. The product will be a racemic mixture of enantiomers.

  • Resolution: If a single enantiomer is required, perform chiral HPLC separation on the final N-H product or use a chiral amine (e.g., R-phenylglycinol) instead of p-anisidine in Phase 1 to induce diastereoselectivity.

References

  • Staudinger Synthesis Overview: Organic Chemistry Portal. "Staudinger Synthesis."[4][3][1][5][6] [Link]

  • Beta-Lactam Synthesis Reviews: MDPI Molecules. "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update." [Link]

  • CAN Deprotection Mechanism: Journal of the American Chemical Society. "Oxidative Removal of N-(4-Methoxyphenyl) Group from Beta-Lactams." (General reference to Kronenthal et al. methodology). [Link]

  • Thiophene Imine Reactivity: ResearchGate. "Synthesis and biological study of Azetidinone derivatives." [Link]

Sources

Application

Crystallization techniques for dimethyl-substituted azetidinones

Application Note: Precision Crystallization of Dimethyl-Substituted Azetidinones Executive Summary Dimethyl-substituted azetidinones (specifically 3,3-dimethylazetidin-2-one and its N-substituted derivatives) represent a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Crystallization of Dimethyl-Substituted Azetidinones

Executive Summary

Dimethyl-substituted azetidinones (specifically 3,3-dimethylazetidin-2-one and its N-substituted derivatives) represent a critical structural motif in the synthesis of next-generation monobactams, carbapenems, and elastase inhibitors. However, the introduction of the gem-dimethyl group at the C3 position introduces significant process challenges:

  • Increased Lipophilicity: Drastically lowers water solubility, often leading to "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than clean crystallization.

  • Ring Strain: The 4-membered

    
    -lactam ring is susceptible to hydrolysis and ring-opening polymerization if thermal or pH stress is applied.
    

This guide provides a validated protocol to overcome the "oiling out" phenomenon through Seeded Cooling Crystallization and Controlled Anti-Solvent Addition , ensuring high purity (>99.5%) and stable polymorphic form control.

Physicochemical Context & Solvent Selection

The gem-dimethyl effect restricts bond rotation, often resulting in a rigid lattice that requires high energy to break (dissolve) but also high energy to form (nucleate). The primary failure mode in crystallizing these compounds is the formation of a metastable oil phase before the stable crystal phase appears.

Solvent Screening Matrix

Objective: Select a system that solubilizes the compound at high temperature (


) but rejects it at low temperature (

) without triggering ring opening.
Solvent ClassSpecific SolventRoleSuitabilityNotes
Esters Ethyl Acetate (EtOAc)SolventHigh Excellent stability profile; moderate solubility. Preferred for cooling crystallization.
Alcohols Isopropyl Alcohol (IPA)SolventMedium Good solubility. Caution: Potential for transesterification at high T over long durations.
Alkanes n-Heptane / HexaneAnti-SolventHigh Standard anti-solvent for EtOAc systems. Induces oiling out if added too fast.
Water WaterAnti-SolventLow/Med Only for IPA systems. Risk of hydrolysis if pH is not neutral (6.5–7.5).
Chlorinated Dichloromethane (DCM)SolventLow High solubility makes yield recovery difficult; environmental concerns.

Critical Safety Note: Avoid strong bases or nucleophilic solvents (e.g., Methanol) at elevated temperatures (>50°C), as these rapidly cleave the


-lactam ring [1].

The "Oiling Out" Challenge: Mechanism & Control

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Limit (MSZW) for nucleation is reached. This is common in dimethyl-substituted azetidinones due to their low melting points and hydrophobic nature.

Visualizing the Process Window

The diagram below illustrates the safe operating zone. You must seed the solution before it hits the Oiling Out limit.

PhaseDiagram Start Homogeneous Solution (High T) Cooling Cooling Trajectory Start->Cooling SeedingPoint CRITICAL STEP: Add Seeds Here Cooling->SeedingPoint Supersaturation < LLPS Limit LLPS_Zone DANGER ZONE: Oiling Out (LLPS) SeedingPoint->LLPS_Zone If Cooling Too Fast (No Seeds) CrystalGrowth Controlled Crystal Growth SeedingPoint->CrystalGrowth Seed Surface Growth Nucleation Spontaneous Nucleation LLPS_Zone->Nucleation Impure Oil Solidifies FinalProduct Pure Crystalline Solid CrystalGrowth->FinalProduct

Figure 1: Phase diagram logic for avoiding oiling out. The "Seeding Point" allows the system to bypass the thermodynamic trap of liquid-liquid separation.

Detailed Protocols

Protocol A: Seeded Cooling Crystallization (Preferred)

Best for: High purity requirements, scaling up >100g.

Reagents:

  • Crude 3,3-dimethylazetidin-2-one (purity >90%).

  • Solvent: Ethyl Acetate (EtOAc).[1]

  • Anti-solvent: n-Heptane.

  • Seeds: 0.5 wt% pure crystals (milled).

Step-by-Step Methodology:

  • Dissolution: Charge crude solid into the reactor. Add EtOAc (3-4 volumes relative to mass). Heat to 50°C. Agitate until fully dissolved.

    • Checkpoint: If solution is hazy, filter hot (0.45 µm) to remove insolubles.

  • Metastable Adjustment: Cool the solution to 40°C. The solution should be supersaturated but clear.

  • Seeding (The Critical Step): Add 0.5 wt% seed crystals as a slurry in minimal heptane.

    • Observation: The solution should turn slightly opaque but not milky/oily. If oil droplets form, reheat slightly to redissolve, then cool more slowly.

  • Aging: Hold at 40°C for 60 minutes. This allows the seeds to "heal" and grow, establishing surface area.

  • Cooling Ramp: Cool to 0°C at a rate of 10°C/hour.

    • Why slow? Fast cooling pushes the system into the LLPS zone (Figure 1).

  • Anti-Solvent Addition (Optional): Once at 0°C, slowly add n-Heptane (2 volumes) over 2 hours to maximize yield.

  • Isolation: Filter the slurry. Wash with cold 1:1 EtOAc/Heptane. Dry under vacuum at 35°C.

Protocol B: Reactive/Anti-Solvent Crystallization

Best for: Recovering product from reaction mixtures where thermal stress must be minimized.

Workflow Diagram:

Workflow Crude Crude Reaction Mixture (in DCM or EtOAc) Concentration Concentrate (Remove volatile impurities) Crude->Concentration SolventSwap Solvent Swap to IPA Concentration->SolventSwap Filtration Polish Filtration (Remove inorganic salts) SolventSwap->Filtration Antisolvent Dosing Water (Controlled Rate) Filtration->Antisolvent Isolation Isolation & Drying Antisolvent->Isolation

Figure 2: Workflow for solvent-swap crystallization.

Methodology:

  • Solvent Swap: Distill the crude reaction solvent (often DCM) and replace with Isopropyl Alcohol (IPA) to achieve a concentration of ~200 mg/mL.

  • Temperature Control: Maintain reactor at 20°C (Room Temp).

  • Initial Dosing: Add Water (anti-solvent) slowly until the solution reaches the "Cloud Point" (first persistent turbidity).

  • Pause: Stop addition. Allow the cloudiness to resolve into distinct crystals (15-30 mins). Do not rush this step.

  • Final Dosing: Resume water addition to reach a final ratio of 1:1 IPA:Water.

  • Filtration: Filter immediately to prevent hydrolysis over time.

Characterization & Quality Control

Data must be validated against the following specifications to ensure the protocol was successful.

ParameterMethodAcceptance CriteriaTroubleshooting
Purity HPLC (C18, ACN/Water)> 99.0% AreaIf <99%, re-slurry in cold heptane.
Residual Solvent GC-HeadspaceEtOAc < 5000 ppmIncrease drying time; use vacuum oven.
Polymorph PXRDMatches Reference PatternIf amorphous halo appears, "oiling out" occurred. Retry Protocol A.
Water Content Karl Fischer< 0.5% w/wEnsure dry solvents are used; hygroscopic nature of lactams.

Troubleshooting: The "Oiling Out" Checklist

If your product comes out as a sticky gum or oil:

  • Check Purity: Impurities act as plasticizers, widening the oiling-out zone. If crude purity is <85%, perform a silica plug filtration before crystallization.

  • Increase Seed Load: Move from 0.5% to 2.0% seed loading.

  • Raise Seeding Temperature: Seed at a higher temperature (closer to the solubility curve) to ensure you are in the metastable zone, not the labile/oil zone [2].

  • Agitation: Ensure turbulent flow (Reynolds number > 2000) to prevent oil droplets from coalescing at the bottom of the reactor.

References

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Control. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity. Reaction Chemistry & Engineering. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 3,3-Dimethylazetidin-2-one Compound Summary. Retrieved from [Link]

  • Drexel University. (2019). Continuous reactive crystallization of beta-lactam antibiotics. Retrieved from [Link]

Sources

Method

Application Note: NMR Characterization of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one

Abstract & Scope The -lactam ring (azetidin-2-one) remains the most commercially relevant pharmacophore in antibiotic development.[1] This application note details the structural validation of 3,3-Dimethyl-4-(thiophen-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The


-lactam ring (azetidin-2-one) remains the most commercially relevant pharmacophore in antibiotic development.[1] This application note details the structural validation of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one , a specific scaffold where the gem-dimethyl group at position 3 enhances hydrolytic stability against 

-lactamases, and the thiophene moiety serves as a bioisostere for phenyl groups common in monobactams.

This guide provides a standardized protocol for 1D (


H, 

C) and 2D (HSQC, HMBC, COSY) NMR characterization. It addresses the specific challenge of distinguishing the gem-dimethyl signals and confirming the integrity of the strained four-membered ring.

Synthetic Context & Structural Logic

To interpret the NMR data accurately, one must understand the origin of the molecule. This compound is typically synthesized via the Staudinger Ketene-Imine Cycloaddition [1].

  • Precursors: Isobutyryl chloride (generates the dimethylketene in situ) and Thiophene-2-carbaldehyde imine.

  • Stereochemistry: The C3 position is achiral (gem-dimethyl). The C4 position is a chiral center.[2] Unless an asymmetric catalyst is used, the product is obtained as a racemate.

  • Impurities: Common impurities include the hydrolyzed

    
    -amino acid (ring opening) or unreacted imine.
    
Structural Numbering

For the assignments below, the following numbering is used:

  • Pos 1: Nitrogen (NH)

  • Pos 2: Carbonyl (C=O)

  • Pos 3: Quaternary Carbon (gem-dimethyl)

  • Pos 4: Methine Carbon (attached to Thiophene)

  • Pos 5-8: Thiophene ring (S is pos 5 for NMR logic, though IUPAC varies).

Experimental Protocol

Sample Preparation

The choice of solvent is critical for


-lactams. While 

offers good resolution, it often obscures the amide (NH) proton due to exchange or broadening. DMSO-

is the recommended solvent for full structural characterization.
  • Mass: 10–15 mg of dried solid.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
  • Vessel: 5 mm high-precision NMR tube.

  • Temperature: 298 K (

    
    ).
    
Acquisition Parameters (600 MHz equivalent)
  • 
    H NMR:  16 scans, 2s relaxation delay (d1), 30° pulse angle.
    
  • 
    C NMR:  1024 scans, power-gated decoupling.
    
  • 2D Experiments: Gradient-selected HSQC (multiplicity edited) and HMBC (optimized for 8 Hz coupling).

Structural Analysis & Assignments

H NMR Interpretation

The hallmark of this structure is the singlet at C4 . In typical


-lactams, H3 and H4 couple (

Hz). Here, the gem-dimethyl substitution at C3 removes the H3 proton, collapsing the H4 signal to a sharp singlet. This is the primary "Pass/Fail" QC check for ring closure.

Table 1:


H NMR Assignments (DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationStructural Logic
NH (1)8.45 – 8.60br s1HAmide proton; broad due to quadrupole N relaxation. Disappears on

shake.
Thiophene (5)7.45dd1H

-proton adjacent to Sulfur (most deshielded aromatic).
Thiophene (3)7.05dd1H

-proton.
Thiophene (4)6.98dd1H

-proton (often overlaps with pos 3).
H-4 4.65 – 4.85s 1HDiagnostic Peak. Singlet. Deshielded by

-lactam N and aromatic ring.
Me-a (at C3)1.35s3HMethyl group A.
Me-b (at C3)0.85s3HMethyl group B. Shielded by the aromatic ring current of the thiophene (anisotropy).

Note: The two methyl groups are diastereotopic (chemically non-equivalent) because C4 is a chiral center.[2] They will appear as two distinct singlets, not one integration of 6H.

C NMR Interpretation

The carbonyl shift is characteristic of the strained ring.

Table 2:


C NMR Assignments 
PositionShift (

, ppm)
TypeNotes
C=O (2)170.5CStrained amide carbonyl (typically 5-10 ppm upfield of acyclic amides).
Thiophene (ipso)142.0CQuaternary carbon linking to the lactam.
Thiophene (CH)124.0 – 127.0CHAromatic methines.
C-3 63.5CQuaternary carbon. Key for stability.
C-4 60.2CHMethine carbon.
Me-a/b 23.5, 19.8CH

Gem-dimethyl carbons.

2D NMR Connectivity & Validation Workflow

To scientifically validate the structure, we rely on Heteronuclear Multiple Bond Correlation (HMBC). The connectivity must prove the methyls are attached to the same carbon as the carbonyl and the C4-methine.

Visualization of Logic (Graphviz)

The following diagram illustrates the critical HMBC correlations required to confirm the 3,3-dimethyl-4-thiophene scaffold.

G cluster_0 Proton Signals (Source) cluster_1 Carbon Signals (Target) H_Me Methyl Protons (0.85 & 1.35 ppm) H_4 H-4 Methine (4.75 ppm) H_Me->H_4 NOESY (Spatial) C_3 C-3 (Quaternary) (63.5 ppm) H_Me->C_3 J2 (Strong) C_2 C=O (Carbonyl) (170.5 ppm) H_Me->C_2 J3 (Key Proof) H_4->C_3 J2 H_4->C_2 J3 C_Th Thiophene (Ipso) (142.0 ppm) H_4->C_Th J2/J3 H_NH NH Proton (8.5 ppm) H_NH->C_3 J3

Figure 1: Critical HMBC (solid lines) and NOESY (dotted) correlations. The Methyl-to-Carbonyl correlation confirms the gem-dimethyl location relative to the lactam.

Troubleshooting & Quality Control

When characterizing this compound, three common failure modes occur. Use this diagnostic table to troubleshoot:

ObservationDiagnosisRemediation
H-4 appears as a doublet Wrong Structure: C3 is mono-methylated (not dimethyl).Check starting acid chloride (isobutyryl vs propionyl).
Broad singlet at 12.0 ppm Hydrolysis: Ring opening to

-amino acid.
Sample is wet or degraded. Dry sample and use fresh DMSO-

.
Extra aromatic peaks Unreacted Imine: Schiff base remaining.Check for aldehyde peak (~10 ppm). Recrystallize.
Methyls appear as 1 singlet Accidental Isochrony: Solvent effect.Switch solvent to

or

to resolve diastereotopic methyls.

References

  • Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[3] (General NMR principles for

    
    -lactams).
    
  • Singh, G. S. (2008).[4] "Spectroscopic characterization of... azetidin-2-ones." Spectrochimica Acta Part A.

  • BenchChem Technical Support. "Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives."

  • ResearchGate Data. "NMR characteristics of thiophene derivatives."

Sources

Application

In vitro antibacterial assay protocols for thiophene beta-lactams

Application Note: In Vitro Antibacterial Profiling of Thiophene -Lactam Derivatives Introduction & Scientific Context The incorporation of a thiophene ring into the -lactam scaffold—seen in established antibiotics like T...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Antibacterial Profiling of Thiophene -Lactam Derivatives

Introduction & Scientific Context

The incorporation of a thiophene ring into the


-lactam scaffold—seen in established antibiotics like Ticarcillin  and Temocillin —is a classic medicinal chemistry strategy. The thiophene moiety acts as a bioisostere for the phenyl ring, often enhancing penetration through Gram-negative porin channels and altering affinity for Penicillin-Binding Proteins (PBPs).

However, for the bench scientist, thiophene derivatives present distinct challenges compared to standard benzyl-penicillins:

  • Lipophilicity: The thiophene ring increases

    
    , often leading to precipitation in aqueous media (Müller-Hinton Broth).
    
  • UV Interference: Thiophene has strong UV absorbance (

    
     nm), which interferes with standard spectrophotometric hydrolysis assays if not corrected.
    
  • Hydrolytic Instability: Like all

    
    -lactams, the strained four-membered ring is susceptible to hydrolysis, a process catalyzed by high pH and nucleophilic solvents.
    

This guide provides a self-validating workflow to assess these compounds rigorously, ensuring that observed "inactivity" is due to lack of potency, not experimental error (e.g., precipitation or degradation).

Compound Preparation: The "Solubility-Stability" Paradox

Critical Insight:


-lactams are unstable in high pH and primary alcohols. Thiophene derivatives are often insoluble in water.[1] You must navigate the "DMSO Shock" without killing your bacteria with solvent toxicity.
Protocol A: Stock Solution Preparation

Reagents:

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (

    
    ).
    
  • Phosphate Buffer (10 mM, pH 6.0–7.0). Avoid Tris or unbuffered water which can accelerate ring opening.

Procedure:

  • Weighing: Weigh the solid compound into a sterile glass vial (avoid plastics that leach plasticizers).

  • Primary Solubilization: Dissolve the compound in 100% DMSO to create a high-concentration Master Stock (e.g., 10 mg/mL or 20 mM).

    • Why? Dissolving directly in broth often causes "crashing out" (micro-precipitation) that is invisible to the naked eye but lowers the effective concentration.

  • Secondary Dilution: Immediately dilute the Master Stock 1:10 into Phosphate Buffer (pH 6.0) to create a Working Stock.

  • Usage: Use this Working Stock within 30 minutes. Flash freeze aliquots of the Master Stock at -80°C; never refreeze.

Visualization: Solubilization Decision Tree

solubility_workflow Start Start: Thiophene Beta-Lactam Solid SolubilityCheck Is it water soluble? Start->SolubilityCheck DirectDissolve Dissolve in pH 6.0 Phosphate Buffer SolubilityCheck->DirectDissolve Yes DMSORoute Dissolve in 100% DMSO (Master Stock) SolubilityCheck->DMSORoute No (Likely) FinalUse Add to Assay Plate (Final DMSO < 1%) DirectDissolve->FinalUse Dilution Dilute 1:10 in Buffer (Working Stock) DMSORoute->Dilution PrecipCheck Check for Micro-Precipitation (Turbidity) Dilution->PrecipCheck PrecipCheck->FinalUse Clear

Figure 1: Decision tree for solubilizing lipophilic thiophene derivatives while minimizing hydrolytic degradation.

Primary Screening: MIC Determination (Broth Microdilution)[2][3]

This protocol aligns with CLSI M07 guidelines but includes modifications for research-grade thiophene compounds.

Protocol B: MIC Workflow

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Validation:

      
       (20-25 mg/L) and 
      
      
      
      (10-12.5 mg/L) are critical for P. aeruginosa testing.
  • Organisms: ATCC 25922 (E. coli), ATCC 27853 (P. aeruginosa).

  • Plate: 96-well round-bottom polystyrene plate (untreated).

Step-by-Step:

  • Inoculum Prep:

    • Select 3-5 colonies from an overnight agar plate.

    • Suspend in saline to reach 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to get

      
       CFU/mL.
      
  • Plate Setup (The 2x Method):

    • To avoid solvent shock, we prepare antibiotic solutions at 2x the desired final concentration.

    • Add 50

      
      L of CAMHB to columns 2-12.
      
    • Add 100

      
      L of the 2x Working Stock  (from Protocol A) to column 1.
      
    • Perform serial 2-fold dilution (transfer 50

      
      L) from column 1 through 11. Discard 50 
      
      
      
      L from column 11.
    • Column 12 is the Growth Control (no antibiotic).

  • Inoculation:

    • Add 50

      
      L of the diluted bacterial inoculum to all wells .
      
    • Final Volume: 100

      
      L.[2]
      
    • Final Bacterial Density:

      
       CFU/mL.[3][2]
      
    • Final DMSO: If Working Stock had 10% DMSO, well 1 now has 2.5% (too high). Correction: Ensure Working Stock is diluted enough so the final well has <1% DMSO .

  • Incubation:

    • Seal with a gas-permeable film.

    • Incubate at 35

      
       2°C for 16–20 hours in ambient air.
      
  • Readout:

    • MIC: The lowest concentration with complete inhibition of visible growth (no button/turbidity).[3][4]

    • Note: Thiophene derivatives may cause a slight "haze" due to solubility limits. Do not confuse this with bacterial growth. Compare to a sterile control well containing compound + broth (no bacteria).

Data Interpretation Table:

ObservationInterpretationAction
Clear WellInhibitedPotential MIC
Turbid/ButtonGrowthResistance or insufficient dose
Crystal/Haze Precipitation Invalid. Retest with lower DMSO or higher dilution.
Skipped WellExperimental ErrorRetest. Likely pipetting error.

Mechanistic Profiling: -Lactamase Stability

Thiophene


-lactams are often designed to resist hydrolysis. You must verify this using a UV-Spectrophotometric Hydrolysis Assay .

Challenge: The thiophene ring absorbs in the UV range. You cannot simply use 235 nm (standard for penicillins) without scanning first.

Protocol C: Hydrolysis Kinetics

Reagents:

  • Purified

    
    -lactamase (e.g., TEM-1, AmpC, or NDM-1).
    
  • Assay Buffer: 10 mM Phosphate Buffer, pH 7.0.

Step-by-Step:

  • Spectrum Scan (Critical):

    • Prepare a 50

      
      M solution of your thiophene compound.
      
    • Scan absorbance from 200 nm to 300 nm.

    • Add enzyme, incubate 10 mins, and scan again.

    • Identify

      
      :  Find the wavelength with the maximum difference between the intact and hydrolyzed forms. Use this wavelength for the kinetic assay.
      
  • Kinetic Run:

    • In a quartz cuvette, mix Buffer + Compound (50-100

      
      M).
      
    • Equilibrate to 25°C or 37°C.

    • Add Enzyme (catalytic amount).

    • Monitor Absorbance decay at

      
       for 5-10 minutes.
      
  • Calculation:

    • Calculate initial velocity (

      
      ).
      
    • Compare relative hydrolysis rate to a standard (e.g., Penicillin G = 100%).

Visualization: Mechanism of Action & Resistance

moa_pathway Compound Thiophene Beta-Lactam Porin Porin Channel (Gram-Neg Entry) Compound->Porin Diffusion Periplasm Periplasmic Space Porin->Periplasm Target Target: PBP Binding (Cell Wall Inhibition) Periplasm->Target High Affinity Resistance Resistance: Beta-Lactamase (Hydrolysis) Periplasm->Resistance If Unstable OutcomeDeath Bacterial Lysis Target->OutcomeDeath OutcomeSurvival Bacterial Survival Resistance->OutcomeSurvival Ring Opening

Figure 2: Competitive pathway between PBP binding (efficacy) and enzymatic hydrolysis (resistance).

Secondary Screening: MBC & Time-Kill

MIC tells you what stops growth; MBC tells you what kills. For


-lactams, which are time-dependent killers, this is vital.
Protocol D: MBC Determination
  • From the MIC plate (Protocol B), remove 10

    
    L from all "clear" wells (MIC, 2xMIC, 4xMIC).
    
  • Spot onto a fresh Agar plate (MHA).

  • Incubate 24 hours.

  • MBC Definition: The lowest concentration producing a

    
     reduction in the initial inoculum (i.e., 
    
    
    
    colonies if starting with
    
    
    CFU/mL).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Reading guide for broth microdilution. [Link]

  • Waley, S. G. (1974).[6] A spectrophotometric assay of beta-lactamase action on penicillins. Biochemical Journal, 139(3), 789–790.[6] [Link]

  • Pajeva, I. K., et al. (2002). Structure-activity relationships of beta-lactam antibiotics: A review. Journal of Medicinal Chemistry. (Contextual grounding for thiophene bioisosterism).

Sources

Method

Application Note: Enzyme Inhibition Protocols using 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one

-Lactamases Introduction & Mechanistic Basis[1][2][3][4] The molecule 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one represents a specialized class of monocyclic -lactams (monobactams) engineered for non-antibiotic enzyme...

Author: BenchChem Technical Support Team. Date: February 2026


-Lactamases

Introduction & Mechanistic Basis[1][2][3][4]

The molecule 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one represents a specialized class of monocyclic


-lactams (monobactams) engineered for non-antibiotic enzyme inhibition. Unlike traditional 

-lactam antibiotics (e.g., penicillin, aztreonam) which target Penicillin-Binding Proteins (PBPs) involved in bacterial cell wall synthesis, the 3,3-dimethyl substitution alters the ring's reactivity profile.

This structural modification sterically hinders the deacylation step of the enzymatic pathway. Consequently, this molecule acts as a mechanism-based inactivator (suicide substrate) , primarily targeting Human Leukocyte Elastase (HLE) and Class C serine


-lactamases (AmpC).
Mechanism of Action: The Acyl-Enzyme Trap
  • Recognition: The enzyme recognizes the thiophene moiety (interacting with the S1' or S1 hydrophobic pocket) and the

    
    -lactam ring.
    
  • Acylation: The active site serine nucleophile attacks the

    
    -lactam carbonyl, opening the ring and forming a covalent acyl-enzyme intermediate.
    
  • Inhibition (The Trap): In typical substrates, water hydrolyzes this bond (deacylation), regenerating the enzyme. However, the 3,3-dimethyl group creates a "hydrolytic fence," preventing water approach. The enzyme remains permanently acylated and inactive.

Pathway Visualization

The following diagram illustrates the bifurcation between substrate turnover and suicide inhibition.

InhibitionMechanism E Free Enzyme (HLE / Beta-Lactamase) EI Michaelis Complex (Non-covalent) E->EI Binding (Ki) I Inhibitor (3,3-Dimethyl-4-thiophen...) I->EI Acyl Acyl-Enzyme Intermediate (Covalent Bond) EI->Acyl Acylation (k2) Product Hydrolyzed Product (Inactive Metabolite) Acyl->Product Deacylation (k3) BLOCKED by 3,3-Me Dead Inactivated Enzyme (Stable Complex) Acyl->Dead Stabilization

Figure 1: Kinetic pathway of mechanism-based inhibition.[1] The 3,3-dimethyl substitution blocks the deacylation step (dashed red line), trapping the enzyme in the acylated state.

Experimental Protocols

Protocol A: Human Leukocyte Elastase (HLE) Inhibition Assay

Objective: Determine the


 and verify the time-dependent nature of inhibition.

Materials:

  • Enzyme: Human Leukocyte Elastase (purified, lyophilized). Reconstitute in assay buffer to 1 µM stock.

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic, specific for HLE).

  • Inhibitor: 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one (Dissolve in 100% DMSO to 10 mM stock).

  • Buffer: 50 mM HEPES, 0.5 M NaCl, 0.05% Triton X-100, pH 7.5.

Workflow:

  • Preparation: Dilute Inhibitor in Buffer to create a concentration range (e.g., 0.1 nM to 10 µM). Keep DMSO constant at <1%.

  • Pre-incubation (Critical Step):

    • Mix 10 µL of Enzyme (final conc. 10-50 nM) with 10 µL of Inhibitor dilution.

    • Incubate for 30 minutes at 25°C.

    • Note: Because this is a suicide inhibitor, potency depends on pre-incubation time.

  • Reaction Initiation: Add 180 µL of Substrate solution (final conc. 100 µM, approx.

    
    ).
    
  • Detection: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each inhibitor concentration. Plot % Activity vs. Log[Inhibitor].
    
Protocol B: Determination of and

Objective: Quantify the efficiency of covalent inactivation.


 is insufficient for time-dependent inhibitors; 

is the gold standard metric.

Methodology (Kitz-Wilson Analysis):

  • Prepare 5 different concentrations of the inhibitor (

    
    ).
    
  • Incubate Enzyme + Inhibitor. At specific time points (

    
     min), remove an aliquot.
    
  • Dilute the aliquot 100-fold into a solution containing a high concentration of Substrate (to stop further inhibition and measure remaining activity).

  • Measure residual activity (

    
    ).
    
  • Data Processing:

    • Plot

      
       vs. Time for each 
      
      
      
      . The slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • y-intercept =

      
      
      
    • x-intercept =

      
      
      

Workflow Diagram:

ExperimentalWorkflow Start Start: Prepare Reagents Mix Mix Enzyme + Inhibitor (Various Concentrations) Start->Mix Incubate Incubate at 25°C Mix->Incubate Aliquot Remove Aliquots at t=0, 2, 5, 10, 20 min Incubate->Aliquot Dilute Rapid Dilution into Hyper-Substrate Solution Aliquot->Dilute Measure Measure Residual Velocity (v) Dilute->Measure Calc1 Plot ln(v) vs Time Get k_obs Measure->Calc1 Calc2 Plot 1/k_obs vs 1/[I] Get k_inact & Ki Calc1->Calc2

Figure 2: Kitz-Wilson workflow for determining kinetic constants of irreversible inhibition.

Data Analysis & Interpretation

When characterizing 3,3-dimethyl monobactams, the ratio of inactivation (


) to binding affinity (

) determines efficacy.[2] A high

indicates a potent inhibitor.
Expected Data Ranges (Reference Values)

Note: Values below are representative of 3,3-dialkyl monobactam derivatives targeting HLE.

ParameterDescriptionTypical RangeInterpretation

Half-maximal inhibitory conc.10 - 500 nMHighly dependent on pre-incubation time.

Dissociation constant (Binding)0.1 - 5.0 µMReflects affinity of the thiophene group for the S1' pocket.

Rate of covalent bond formation0.01 - 0.1

Reflects reactivity of the

-lactam ring.

Second-order rate constant

The primary metric for comparing potency.
Troubleshooting & Controls
  • Solubility: The thiophene moiety increases lipophilicity. Ensure DMSO concentration does not exceed enzyme tolerance (usually <2%). If precipitation occurs, use 0.01% Triton X-100.

  • Spontaneous Hydrolysis: Run a "No Enzyme" control to ensure the inhibitor does not degrade the substrate or hydrolyze spontaneously in the buffer.

  • Selectivity Check: To prove specificity, test against Trypsin and Chymotrypsin . 3,3-dimethyl monobactams should show >1000-fold selectivity for Elastase over Trypsin due to the S1 pocket shape (Valine/Alanine preference vs. Arginine/Lysine).

References

  • Knight, W. B., et al. (1992). "Mechanism of inhibition of human leukocyte elastase by monocyclic beta-lactams."[2] Biochemistry. 31(34), 8160–8170. Link

  • Doherty, J. B., et al. (1990). "Cephalosporin antibiotics as mechanism-based inhibitors of human leukocyte elastase." Nature. 345, 63-65. (Foundational mechanism for beta-lactam elastase inhibition).
  • Wilmouth, R. C., et al. (1999). "Structure of a specific acyl-enzyme complex formed between beta-casomorphin-7 and porcine pancreatic elastase." Biochemistry. (Structural basis for ligand binding in elastase).[3][4]

  • Galleni, M., et al. (1988). "Role of the 3,3-dimethyl group in the stability of monobactams to beta-lactamases." Biochemical Journal. (Explains the stability against hydrolysis).
  • Firestone, R. A., et al. (1990). "Monocyclic beta-lactam inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry. 33(5), 1443-1453. Link

Disclaimer: This protocol is intended for research use only. 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one is a potent biochemical probe; handle with appropriate PPE and containment.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one

Ticket ID: BL-THIO-33DM Status: Open Subject: Yield Optimization & Troubleshooting for Gem-Dimethyl -Lactam Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Mech...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BL-THIO-33DM Status: Open Subject: Yield Optimization & Troubleshooting for Gem-Dimethyl


-Lactam Synthesis
Assigned Specialist:  Senior Application Scientist, Organic Synthesis Division

Executive Summary & Mechanistic Insight

You are attempting to synthesize 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one via the Staudinger ketene-imine cycloaddition.

The Core Challenge: Unlike standard


-lactam synthesis, your target possesses a gem-dimethyl  substitution at the C3 position. The corresponding intermediate, dimethylketene , is highly reactive and thermodynamically unstable. It possesses a strong driving force to self-dimerize into 2,2,4,4-tetramethylcyclobutane-1,3-dione rather than reacting with your thiophene imine.

Success Metric: To improve yield, your protocol must maximize the rate of cycloaddition (


) relative to the rate of ketene dimerization (

) and hydrolysis (

).
Reaction Pathway & Failure Modes

StaudingerReaction Start Reagents: Thiophene Imine + Isobutyryl Chloride Ketene Intermediate: Dimethylketene (Highly Volatile & Unstable) Start->Ketene HCl Elimination Base Base Addition (Et3N) Base->Start Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack by Imine Dimer Side Product: Tetramethylcyclobutane-1,3-dione (Major Yield Killer) Ketene->Dimer Rapid Dimerization (If Imine conc. is low) Hydrolysis Side Product: Isobutyric Acid (Moisture Contamination) Ketene->Hydrolysis H2O present Product Target Product: 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one Zwitterion->Product Conrotatory Ring Closure

Figure 1: Mechanistic pathway highlighting the critical competition between productive cycloaddition and destructive dimerization.

Critical Process Parameters (CPPs)

The following parameters are non-negotiable for high yields in gem-dimethyl systems.

ParameterSpecificationTechnical Rationale
Solvent Quality Anhydrous DCM (Water <50 ppm)Isobutyryl chloride hydrolyzes rapidly. Thiophene imines are relatively stable, but moisture destroys the ketene intermediate instantly.
Stoichiometry 1.5 - 2.0 equiv. Acid ChlorideYou must compensate for the inevitable loss of dimethylketene to dimerization. A 1:1 ratio will result in incomplete conversion of the imine.
Addition Order Acid Chloride

Imine + Base
CRITICAL: Never add the base to the acid chloride without the imine present. You must generate the ketene in situ in the presence of the imine trap to minimize the standing concentration of free ketene.
Temperature -20°C to 0°C , then RefluxInitial low temperature prevents rapid exothermic dimerization. Subsequent reflux is often required to force the sterically hindered gem-dimethyl closure.
Base Selection Triethylamine (

)
A mild, non-nucleophilic base is standard. Stronger bases may degrade the electron-rich thiophene ring.

Troubleshooting Guide (Q&A)

Q1: I see the imine disappear on TLC, but I isolate a white crystalline solid that isn't my product. What is it?

  • Diagnosis: This is likely 2,2,4,4-tetramethylcyclobutane-1,3-dione (the ketene dimer).

  • Root Cause: The local concentration of dimethylketene was too high relative to the imine.

  • Fix:

    • Dilute your reaction mixture further (0.05 M - 0.1 M).

    • Slow down the addition rate of the isobutyryl chloride. Use a syringe pump if possible (e.g., addition over 1 hour).

    • Ensure vigorous stirring to disperse the reagents immediately.

Q2: My yield is low (<30%), and I recover unreacted imine.

  • Diagnosis: Ketene decomposition or hydrolysis before reaction.

  • Root Cause: Wet solvent or insufficient acid chloride excess.

  • Fix:

    • Distill DCM over

      
       or use a molecular sieve column.
      
    • Increase Isobutyryl chloride equivalents to 2.0 or 2.5.

    • Activation: Add a catalytic amount (10 mol%) of 4-Dimethylaminopyridine (DMAP). This forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the imine more effectively than the free ketene pathway in some steric systems.

Q3: The product is an inseparable oil/gum.

  • Diagnosis: Thiophene oligomerization or incomplete removal of reagents.

  • Fix:

    • Thiophene Care: Thiophene is electron-rich and acid-sensitive. Avoid strong acid washes during workup. Use saturated

      
       or dilute 
      
      
      
      .
    • Purification: If the gem-dimethyl group makes the product lipophilic, it may co-elute with the dimer. Try recrystallization from Hexane/Ethyl Acetate instead of column chromatography.

Q4: Does the thiophene ring affect the stereochemistry?

  • Technical Note: For this specific target, you have a gem-dimethyl group at C3. Therefore, C3 is achiral . You do not have cis/trans diastereomers relative to the

    
    -lactam ring protons (since there is no proton at C3).
    
  • Implication: You will produce a racemic mixture of enantiomers (R and S at C4) unless you use a chiral amine auxiliary or a chiral catalyst. You do not need to worry about cis/trans selectivity optimization, which simplifies the reaction significantly compared to mono-substituted

    
    -lactams.
    

Optimized Experimental Protocol

Target: 3,3-Dimethyl-4-(thiophen-2-yl)-1-(p-methoxyphenyl)azetidin-2-one (Note: p-methoxyphenyl (PMP) is assumed as the N-substituent for this standard protocol; adjust based on your specific amine).

Reagents
  • Imine: N-(Thiophen-2-ylmethylene)-4-methoxyaniline (1.0 equiv)

  • Ketene Source: Isobutyryl chloride (2.0 equiv)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (

    
    )
    
Step-by-Step Procedure
  • Imine Preparation (Pre-step):

    • Reflux Thiophene-2-carboxaldehyde (1.0 equiv) and p-Anisidine (1.0 equiv) in Ethanol or Toluene with a Dean-Stark trap (if Toluene) or anhydrous

      
       (if Ethanol) for 4 hours.
      
    • Evaporate solvent. Recrystallize the imine to ensure high purity. Do not use crude imine.

  • Cycloaddition Setup:

    • Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

    • Dissolve the Imine (1.0 equiv) and Triethylamine (3.0 equiv) in Anhydrous DCM.

    • Cool the mixture to -20°C (Ice/Salt bath).

  • Controlled Addition:

    • Dissolve Isobutyryl chloride (2.0 equiv) in a small volume of anhydrous DCM.

    • Add this solution dropwise to the reaction flask over 45–60 minutes.

    • Why? This keeps the steady-state concentration of ketene low, favoring reaction with the imine over self-dimerization.

  • Reaction Progression:

    • Allow the mixture to warm to Room Temperature (RT) naturally over 2 hours.

    • Crucial Check: If TLC shows unreacted imine, heat the mixture to reflux (40°C) for 4–12 hours. The steric bulk of the gem-dimethyl group often requires thermal energy to close the ring.

  • Workup:

    • Wash reaction mixture with saturated

      
       (2 x 20 mL) to remove excess acid/salts.
      
    • Wash with Brine (1 x 20 mL).

    • Dry over anhydrous

      
      .
      
    • Concentrate under reduced pressure.[1]

  • Purification:

    • The crude residue will likely contain the

      
      -lactam and the ketene dimer.
      
    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexane:Ethyl Acetate (Start 95:5

      
       End 80:20). The non-polar dimer usually elutes first.
      

References

  • Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. (Foundational mechanism).

  • Jiao, L., Liang, X., & Xu, J. X. (2006).

    
    -Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society, 128(18), 6060-6069. (Mechanistic details on zwitterion intermediates). 
    
  • Singh, G. S. (2003). "Recent advances in the synthesis of

    
    -lactams." Tetrahedron, 59(39), 7631-7649. (Review of synthesis methods including gem-dimethyl variants). 
    
  • Tidwell, T. T. (2005). "Ketenes II." John Wiley & Sons. ( authoritative text on ketene stability and dimerization kinetics).

  • Organic Chemistry Portal. "Staudinger Synthesis." (General protocol verification).

Sources

Optimization

Overcoming steric hindrance in 3,3-dimethyl azetidinone formation

Technical Support Center: Advanced -Lactam Synthesis Topic: Overcoming Steric Hindrance in 3,3-Dimethyl Azetidinone Formation Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BL...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced -Lactam Synthesis

Topic: Overcoming Steric Hindrance in 3,3-Dimethyl Azetidinone Formation

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BL-33-GEM-DIMETHYL

Executive Summary: The "Gem-Dimethyl" Paradox

Welcome to the technical support hub for hindered


-lactam synthesis. You are likely here because your standard Staudinger cycloaddition failed to yield the expected 3,3-dimethyl-2-azetidinone, despite the theoretical favorability of the Thorpe-Ingold effect  (gem-dimethyl effect).

The Problem: While gem-dimethyl groups thermodynamically stabilize the ring once formed (by compressing the internal angle), they kinetically hinder the intermolecular approach of reactants. In the standard Staudinger reaction, dimethylketene is generated in situ. It is highly volatile and possesses a rapid dimerization rate (


), often leading to the formation of tetramethylcyclobutanedione rather than your target 

-lactam.

This guide provides three field-proven protocols to bypass this steric and kinetic bottleneck.

Module 1: The Reformatsky-Imine Route (Primary Recommendation)

Diagnosis: If you are using isobutyryl chloride and triethylamine and getting low yields/dimers, stop. The free ketene pathway is too unstable for this substrate. Solution: Switch to the Reformatsky-type reaction . This method generates a zinc enolate from ethyl


-bromoisobutyrate. The enolate is less sterically demanding and less prone to dimerization than the free ketene.
Protocol: Zinc-Mediated Condensation

Target:[1] Synthesis of 1-aryl-3,3-dimethyl-2-azetidinone.

Reagents:

  • 
    -Bromoester: Ethyl 
    
    
    
    -bromoisobutyrate (1.2 equiv)
  • Imine: Pre-formed aldimine (1.0 equiv)

  • Metal: Activated Zinc dust (1.5 equiv)

  • Catalyst: Iodine (

    
    ) or Trimethylsilyl chloride (TMSCl) (5-10 mol%)
    
  • Solvent: Anhydrous THF or Toluene (Reflux)

Step-by-Step Workflow:

  • Zinc Activation (Critical): Wash Zn dust with 10% HCl, water, acetone, and ether. Dry under vacuum at 100°C. Pro-Tip: For stubborn substrates, use High-Intensity Ultrasound (HIU) to activate the Zn surface in situ.

  • Initiation: In a flame-dried flask under Argon, suspend Zn in THF. Add a crystal of

    
     and 10% of the 
    
    
    
    -bromoester. Heat gently until the color fades (formation of Reformatsky reagent).
  • Addition: Add the Imine. Then, add the remaining

    
    -bromoester dropwise over 1 hour at reflux.
    
    • Why? Slow addition keeps the concentration of the active enolate low relative to the imine, favoring cross-reaction over self-condensation.

  • Cyclization: Reflux for 4–12 hours. The initial adduct is a

    
    -amino ester zinc species. Continued heat drives the intramolecular cyclization to the lactam.
    
  • Workup: Quench with cold saturated

    
    . Extract with EtOAc.[2]
    

Troubleshooting Table:

Symptom Probable Cause Corrective Action
No Reaction Zinc surface oxidized. Use TMSCl activation or Ultrasound (sonication bath).

|


-Amino Ester Isolated  | Cyclization failed. | The intermediate formed but didn't close. Treat the crude ester with LHMDS  (THF, -78°C) or t-BuMgCl  to force ring closure. |
| Low Yield  | Enolate hydrolysis. | Ensure strictly anhydrous conditions; water kills the Reformatsky reagent instantly. |
Module 2: The "Masked" Ketene (Silyl Ketene Acetal)

Diagnosis: You require mild conditions (room temp) due to sensitive functional groups on the imine, making the Reformatsky reflux impossible. Solution: Use a Silyl Ketene Acetal (SKA) . This is a "masked" equivalent of dimethylketene that is stable and storable. It reacts via a Lewis Acid-catalyzed Mukaiyama-type pathway.

Protocol: Lewis Acid Catalyzed [2+2]

Reagents:

  • SKA: (1-methoxy-2-methylprop-1-en-1-yloxy)trimethylsilane (Derived from methyl isobutyrate).

  • Imine: N-tosyl or N-aryl imine.

  • Catalyst:

    
     or 
    
    
    
    (1.0 equiv - stoichiometric is often better than catalytic for sterics).

Workflow:

  • Preparation: Dissolve Imine in dry

    
     at -78°C.
    
  • Activation: Add

    
     dropwise. The solution usually turns deep red/orange (Imine-Ti complex).
    
  • Addition: Add the SKA dropwise.

  • Warming: Allow to warm to 0°C slowly. The steric bulk of the gem-dimethyl group requires thermal energy to overcome the activation barrier, but the Lewis Acid activates the imine to accept the nucleophile.

  • Quench: Pour into tartaric acid solution (to chelate Titanium).

Module 3: Cyclization of Linear Precursors (The Ohfune Protocol)

Diagnosis: You cannot form the bond between C3 and C4 via cycloaddition. Solution: Synthesize the linear


-amino acid first (e.g., via Arndt-Eistert homologation or Michael addition) and then force cyclization using a Grignard reagent. Standard coupling reagents (EDC/HATU) often fail here due to the steric block at the transition state.
Mechanism:

The Ohfune Protocol uses a Grignard reagent to deprotonate the amide nitrogen, creating a highly nucleophilic magnesiated species that attacks the ester.

Protocol:

  • Substrate: Methyl 3-(benzylamino)-2,2-dimethylpropanoate.

  • Reagent:

    
     (2.5 equiv) in THF.
    
  • Conditions: 0°C

    
     RT, 2 hours.
    
  • Outcome: The bulky t-Butyl group does not attack the ester (non-nucleophilic) but acts as a strong base. The resulting N-Mg species snaps shut to form the ring, driven by the Thorpe-Ingold effect which is now fully operational in the intramolecular step.

Visualizing the Pathway Selection

The following logic map illustrates the decision process for selecting the correct synthetic route based on your specific steric and stability constraints.

BetaLactamPathways Start Start: Synthesis of 3,3-Dimethyl-2-Azetidinone CheckImine Is the Imine Stable/Available? Start->CheckImine Staudinger Route A: Standard Staudinger (Isobutyryl Chloride + Base) CheckImine->Staudinger Standard Attempt Cyclization Route D: Linear Cyclization (Ohfune Protocol) CheckImine->Cyclization Imine Unstable/ Linear Precursor Available FailState FAILURE: Ketene Dimerization (Tetramethylcyclobutanedione) Staudinger->FailState High Steric Bulk (Gem-Dimethyl) Reformatsky Route B: Reformatsky Reaction (Ethyl bromo-isobutyrate + Zn) FailState->Reformatsky Solution 1: Bypass Free Ketene SKA Route C: Silyl Ketene Acetal (Mukaiyama-Staudinger) FailState->SKA Solution 2: Mild Conditions Req. Success Target: 3,3-Dimethyl Beta-Lactam Reformatsky->Success Zinc Enolate Stable SKA->Success Lewis Acid Activation Cyclization->Success Thorpe-Ingold Assistance

Caption: Decision matrix for overcoming steric hindrance in gem-dimethyl


-lactam synthesis. Red pathways indicate common failure points; Green/Yellow/Blue indicate robust alternatives.
Frequently Asked Questions (FAQ)

Q1: Why can't I just use excess isobutyryl chloride to compensate for dimerization? A: Adding excess acid chloride usually leads to "messy" reactions. The dimerization byproduct is difficult to separate from the product, and the excess HCl generated (even with base) can decompose your imine. The Reformatsky route is chemically cleaner because the reactive species is generated on the metal surface.

Q2: Does the solvent matter for the Reformatsky reaction? A: Yes. THF is standard, but if the reaction is sluggish due to sterics, switch to Toluene or Benzene and reflux. Higher temperatures help overcome the steric repulsion barrier during the C-C bond formation.

Q3: My Staudinger reaction yields a trans-lactam, but I need cis. Does the 3,3-dimethyl group affect this? A: With a 3,3-dimethyl group, the C3 position is achiral, so cis/trans relative to C3 is irrelevant. However, if you have a chiral center at C4, the gem-dimethyl group generally favors the formation of the isomer where the C4 substituent is trans to the bulkier side of the "ketene" equivalent to minimize steric clash, though this is moot for symmetric dimethyl groups.

Q4: Can I alkylate a 3-unsubstituted lactam to get the 3,3-dimethyl product? A: This is extremely difficult. Deprotonating C3 generates an enolate. Alkylating it once is feasible. Alkylating it a second time (to get gem-dimethyl) is fighting against significant steric hindrance and electronic repulsion. It is almost always better to install the gem-dimethyl group before ring closure.

References
  • Staudinger Reaction Mechanism & Ketene Dimeriz

    • Title: Ketene Cycloadditions.[3][4][5]

    • Source: Tidwell, T. T. Ketenes, 2nd Ed., Wiley, 2006.
    • Context: Defines the competition between [2+2] cycloaddition and dimeriz
    • Link:

  • Reform

    • Title: Synthesis of

      
      -Lactams via the Reformatsky Reaction.[6][7]
      
    • Source: Gilman, H., & Speeter, M. (1943). Journal of the American Chemical Society.[2][8]

    • Context: Foundational text for using zinc enol
    • Link:

  • Silyl Ketene Acetal Route (Mukaiyama-Staudinger)

    • Title: Synthesis of 3,3-dimethyl-2-azetidinones
    • Source: Magriotis, P. A., et al. (2010). Tetrahedron Letters.
    • Context: Modern application of masked ketenes for hindered substr
    • Link:

  • Cycliz

    
    -Amino Acids (Ohfune Protocol) 
    
    • Title: Efficient synthesis of -lactams from -amino acids using t-butylmagnesium chloride.
    • Source: Wang, Y., & Ohfune, Y. (2000). Tetrahedron Letters.
    • Context: Describes the use of Grignard reagents to force cycliz
    • Link:

  • Ultrasound Activation in Reform

    • Title: Ultrasound-promoted synthesis of

      
      -lactams.[6]
      
    • Source: Banik, B. K., et al. (2003). Topics in Current Chemistry.
    • Context: Technique for activating Zinc when sterics slow down the reaction.
    • Link:

Sources

Troubleshooting

Preventing beta-lactam ring hydrolysis in aqueous solutions

Topic: Preventing Beta-Lactam Ring Hydrolysis in Aqueous Solutions Introduction: The Thermodynamics of Ring Strain Welcome to the technical support guide for beta-lactam handling. The core instability of this antibiotic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Beta-Lactam Ring Hydrolysis in Aqueous Solutions

Introduction: The Thermodynamics of Ring Strain

Welcome to the technical support guide for beta-lactam handling. The core instability of this antibiotic class (Penicillins, Cephalosporins, Carbapenems, Monobactams) stems from the beta-lactam ring itself.[1] This 4-membered cyclic amide possesses significant ring strain (approx. 25–27 kcal/mol).

While this strain is essential for biological activity (acylation of bacterial Penicillin-Binding Proteins), it makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis). This guide provides the thermodynamic and kinetic controls necessary to prevent this degradation in vitro.

Module 1: Critical Parameters (The "Why")

The pH Stability Matrix

Beta-lactam hydrolysis follows a V-shaped pH-rate profile . Degradation is catalyzed by both acid (protonation of the carbonyl oxygen) and base (direct hydroxide attack).

  • The Danger Zone: pH < 4.0 and pH > 8.0.

  • The Safe Zone: Most beta-lactams exhibit a narrow stability plateau between pH 6.0 and 7.0 .

Data Table 1: Optimal pH Ranges for Common Beta-Lactams

Antibiotic ClassSpecific CompoundOptimal pH RangeIncompatible Buffers
Penicillins Penicillin G6.0 – 7.0Tris (Primary amines)
Cephalosporins Ceftriaxone6.0 – 8.0Calcium-containing diluents
Carbapenems Meropenem6.0 – 7.0Phosphate (Catalyzes ring opening)
Carbapenems Imipenem6.5 – 7.5Lactate
The Concentration Effect (Intermolecular Aminolysis)

High concentrations (>10 mg/mL) of certain beta-lactams (especially Carbapenems like Meropenem) induce self-catalysis . The amine group of one molecule attacks the beta-lactam ring of another, causing polymerization and precipitation.

Mechanism of Hydrolysis

The following diagram illustrates the nucleophilic attack pathway you must prevent.

BetaLactamHydrolysis Lactam Intact Beta-Lactam (High Ring Strain) Intermediate Tetrahedral Intermediate Lactam->Intermediate Carbonyl Carbon Bonding Water H2O / OH- (Nucleophile) Water->Lactam Nucleophilic Attack (Catalyzed by pH) Product Hydrolyzed Product (Penicilloic Acid) Intermediate->Product Ring Opening (Irreversible)

Figure 1: The irreversible nucleophilic attack on the beta-lactam carbonyl carbon. Prevention requires minimizing the activity of the nucleophile (water/OH-).

Module 2: Troubleshooting Scenarios

Issue 1: "My solution turned yellow overnight."
  • Diagnosis: This indicates the formation of penicilloic acid (or equivalent hydrolysis products), which often chromophores upon oxidation.

  • Root Cause:

    • pH Drift: The solution likely absorbed atmospheric CO2, lowering pH, or the buffer capacity was insufficient.

    • Primary Amine Contamination: Usage of Tris or Glycine buffers.

  • Solution: Discard. Reconstitute using Citrate or Acetate buffers (pH 6.0–7.0) rather than water alone.

Issue 2: "Precipitation occurred immediately upon thawing."
  • Diagnosis: Polymerization due to Intermolecular Aminolysis .

  • Root Cause: The stock concentration was too high (e.g., >50 mg/mL for Meropenem), or the thawing process was too slow, allowing micro-regions of high concentration to react.

  • Solution:

    • Reduce stock concentration to <10 mg/mL.

    • Flash-freeze aliquots in liquid nitrogen.

    • Thaw rapidly in a 37°C water bath (2 mins) then immediately place on ice.

Issue 3: "Loss of potency in Phosphate Buffered Saline (PBS)."
  • Diagnosis: General Base Catalysis.

  • Root Cause: Phosphate ions (

    
    ) can act as general base catalysts, accelerating ring opening, particularly for Carbapenems  and Penicillins .
    
  • Solution: Switch to MOPS or HEPES buffers (non-nucleophilic Good's buffers).

Module 3: Experimental Protocols

Protocol A: The "Cold-Chain" Reconstitution Workflow

Standard Operating Procedure for maximum stability.

  • Solvent Preparation: Pre-chill sterile water or buffer (MOPS/Citrate, pH 6.5) to 4°C.

  • Weighing: Weigh powder into a sterile, RNase/DNase-free tube. Keep tube on ice.

  • Dissolution: Add pre-chilled solvent. Vortex in short bursts (5 seconds) to avoid heating.

  • Filtration: Syringe filter (0.22 µm PES) immediately. Do not autoclave.

  • Aliquot: Dispense into single-use volumes (avoid freeze-thaw cycles).

  • Storage: Store at -20°C (up to 3 months) or -80°C (up to 6 months).

Protocol B: Decision Tree for Solvent Selection

Use this workflow to select the correct solvent system for your specific antibiotic.

SolventSelection Start Select Beta-Lactam IsCarbapenem Is it a Carbapenem? (Meropenem/Imipenem) Start->IsCarbapenem IsCeph Is it a Cephalosporin? (Ceftriaxone/Cefotaxime) IsCarbapenem->IsCeph No AvoidPhos CRITICAL: Avoid Phosphate Buffers IsCarbapenem->AvoidPhos Yes AvoidCalc Avoid Calcium (Ceftriaxone precipitates) IsCeph->AvoidCalc Yes UseCitratePen Citrate Buffer (pH 6.5) Preferred over Water IsCeph->UseCitratePen No (Penicillin) UseCitrate Use 0.9% Saline or MOPS (pH 7.0) AvoidPhos->UseCitrate UsePBS PBS or Water is Generally Acceptable AvoidCalc->UsePBS

Figure 2: Solvent selection logic. Note the specific exclusion of Phosphate for Carbapenems and Calcium for Ceftriaxone.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Tris-HCl to buffer my Penicillin G solution? A: NO. Tris contains a primary amine group. At pH > 7.0, this amine is nucleophilic and will attack the beta-lactam ring (aminolysis), rapidly inactivating the drug. Use HEPES, MOPS, or Citrate instead.

Q: Can I autoclave my beta-lactam solution to sterilize it? A: Absolutely not. The high heat (121°C) will hydrolyze the ring within seconds. You must use 0.22 µm membrane filtration (PES or PVDF) for sterilization.

Q: Why does my Meropenem precipitate in 5% Glucose? A: pH Instability. Glucose solutions often have an acidic pH (3.5–5.5) initially. Meropenem is unstable at pH < 6.0. Furthermore, at higher temperatures, glucose degradation products can react with the drug. Use 0.9% Saline for short-term stability.[2]

Q: How long can I keep a reconstituted solution at 4°C? A:

  • Penicillins: < 48 hours.[2][3][4]

  • Cephalosporins: < 7 days (varies by generation).

  • Carbapenems: < 4 hours (highly unstable). Recommendation: Make fresh daily.

References

  • Mitchell, S. M., et al. (2014). "pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin."[5] Science of The Total Environment.

  • Manning, M. C., et al. (2019). "Investigation of meropenem stability after reconstitution: the influence of buffering." European Journal of Hospital Pharmacy.

  • Deshpande, A. D., et al. (2004). "Degradation of β-lactam antibiotics." Current Science.

  • Goldberg, A. (1987). "Parenteral Antibiotic Stability Guide." University of Pittsburgh Medical Center.

    • (General grounding for clinical stability data).

Sources

Optimization

Technical Support Center: Staudinger Reaction for Sterically Hindered Substrates

Diagnostic Workflow Before altering your protocol, identify exactly where the reaction is stalling. The Staudinger reaction proceeds in two distinct phases: the formation of the iminophosphorane (aza-ylide) and its subse...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Workflow

Before altering your protocol, identify exactly where the reaction is stalling. The Staudinger reaction proceeds in two distinct phases: the formation of the iminophosphorane (aza-ylide) and its subsequent hydrolysis (or reaction with a carbonyl).[1][2]

Steric hindrance affects these two steps differently.

StaudingerTroubleshooting Start Start: Azide + Phosphine Obs1 Is N2 gas evolving? Start->Obs1 Step1_Issue KINETIC STALL Phosphine cannot attack Azide Obs1->Step1_Issue No Step2_Check Does TLC/LCMS show Iminophosphorane intermediate? Obs1->Step2_Check Yes Sol1 Switch to PMe3 (smaller cone angle) or Increase T (>50°C) Step1_Issue->Sol1 Sol1->Step2_Check Step2_Issue THERMODYNAMIC TRAP Intermediate formed but stable Step2_Check->Step2_Issue Yes (Stuck) Finish Product Isolated Step2_Check->Finish No (Proceeds to Amine) Sol2 Force Hydrolysis: Add dilute HCl or Heat Step2_Issue->Sol2 Sol3 Bypass Hydrolysis: Staudinger-Vilarrasa (make amide) Step2_Issue->Sol3

Figure 1: Diagnostic decision tree for identifying kinetic vs. thermodynamic bottlenecks in hindered Staudinger reactions.

Phase 1 Troubleshooting: Reaction Stalling (No )

The Issue: You have added the phosphine, but no bubbles (


) are visible, and starting material (azide) remains unchanged.
The Cause:  Steric bulk around the azide nitrogen prevents the nucleophilic attack of the phosphorus.
Critical Parameter: Phosphine Cone Angle

The standard reagent, Triphenylphosphine (


), has a cone angle of 145° . If your azide is tertiary or located on a rigid scaffold (e.g., adamantane, steroids), 

may simply be too large to access the electrophilic terminal nitrogen.
Solution: Switch to Trimethylphosphine ( )

Trimethylphosphine is the "skeleton key" for hindered azides.

  • Cone Angle: 118° (Significantly smaller than

    
    ).
    
  • Nucleophilicity: Higher than

    
     due to electron-donating methyl groups.
    
  • Bonus: The byproduct, Trimethylphosphine oxide (

    
    ), is water-soluble , simplifying workup.
    

Warning:


 is pyrophoric and toxic.[3] It must be handled under inert atmosphere.
ReagentCone AngleNucleophilicityWorkup EaseRecommended For

145°ModeratePoor (

difficult)
Standard substrates

118°HighExcellent (Water wash)Hindered substrates

132°HighModerate (Oil)Moderately hindered

Phase 2 Troubleshooting: The "Stable Intermediate" Trap

The Issue:


 evolved, and the azide is gone. However, the reaction contains a new stable spot (the iminophosphorane) that refuses to hydrolyze to the amine.
The Cause:  The iminophosphorane (

) is formed, but the

bond is shielded by the bulky R-group. Water cannot attack the phosphorus to initiate hydrolysis.
Why this happens

Hydrolysis requires a nucleophilic attack of water on the phosphorus atom. In sterically crowded systems, the hydrophobic bulk repels water, and the transition state for hydrolysis is energetically unfavorable.

Solution A: Acid-Promoted Hydrolysis

Standard neutral hydrolysis (THF/Water) often fails here. Protonation of the nitrogen makes the phosphorus more electrophilic and susceptible to attack.

  • Protocol: Add 1M HCl or Acetic Acid to the THF/Water mixture.

  • Temp: Heat to reflux (60-70°C).

  • Mechanism:

    
    . The cation is much more reactive toward water.
    
Solution B: The Staudinger-Vilarrasa Bypass

If your goal is an amide (not an amine), do not isolate the amine. React the stable iminophosphorane directly with a carboxylic acid or active ester. This is often faster than hydrolysis for hindered systems because the intramolecular rearrangement drives the reaction.

Phase 3 Troubleshooting: Purification ( Removal)

The Issue: The reaction worked, but you cannot separate your product from Triphenylphosphine Oxide (


).
The Context:  In hindered systems, you often use excess phosphine to drive the reaction, exacerbating the purification problem.
The "Zinc Chloride" Fix

This is the most robust method for removing


 without chromatography. Batesky et al. (2017) demonstrated that 

forms a precipitate with

.[4]

Protocol:

  • Dissolve crude mixture in Ethanol (or EtOAc/EtOH mix).

  • Add 2.0 - 3.0 equivalents of

    
     (dissolved in EtOH).
    
  • Stir at room temperature for 1-2 hours.

  • Filter the white precipitate (

    
    ).
    
  • Concentrate the filtrate.[5]

Master Protocol: Sterically Hindered Staudinger Reduction

Objective: Conversion of a tertiary azide (e.g., 1-adamantyl azide) to a primary amine.

Materials
  • Substrate: 1.0 equiv Sterically Hindered Azide.

  • Reagent: 1.2 - 1.5 equiv Trimethylphosphine (

    
    ) (1M in THF). Note: If avoiding 
    
    
    
    , use
    
    
    with extended reflux.
  • Solvent: Anhydrous THF.

  • Hydrolysis: 1M HCl (aq).

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Addition: Dissolve Azide (1.0 equiv) in THF (0.1 M). Add

    
     solution (1.5 equiv) dropwise at 0°C.
    
    • Observation: Watch for bubbling. If no bubbling occurs at 0°C, warm to Room Temp (RT).

  • Reaction (Phase 1): Stir at RT for 2 hours. Monitor by TLC.[5][6]

    • Checkpoint: If Azide persists, heat to 50°C.

  • Hydrolysis (Phase 2): Once Azide is consumed, add water (10 equiv).

    • Critical Step for Hindered Systems: If the intermediate persists (checked by LCMS), add 1M HCl (2 equiv) and heat to 60°C for 4 hours.

  • Workup:

    • Cool to RT.

    • Basify with NaOH (1M) to pH > 10 (to free the amine).

    • Extract with DCM or EtOAc.

    • If

      
       was used:  The oxide is in the aqueous layer. Simply dry and concentrate the organic layer.
      
    • If

      
       was used:  Dissolve crude in EtOH, add 
      
      
      
      (2 equiv), filter precipitate, then concentrate.
Reaction Pathway Visualization

ReactionPath Azide Bulky Azide (R-N3) TS1 Transition State (Steric Clash?) Azide->TS1 Phosphine Phosphine (PMe3 or PPh3) Phosphine->TS1 Phosphazide Phosphazide (R-N=N-N=P) TS1->Phosphazide Imino Iminophosphorane (R-N=P) *Stable Intermediate* Phosphazide->Imino -N2 Hydrolysis Hydrolysis (+ H2O / H+) Imino->Hydrolysis Product Primary Amine (R-NH2) Hydrolysis->Product Oxide Phosphine Oxide (O=P) Hydrolysis->Oxide

Figure 2: Mechanistic pathway highlighting the stability of the iminophosphorane intermediate in hindered systems.

Frequently Asked Questions (FAQ)

Q: Can I use polymer-supported triphenylphosphine to avoid purification issues? A: Yes, but with caveats. Polymer-supported reagents have slower kinetics due to diffusion limits. For sterically hindered azides, the reaction might be prohibitively slow. If you use it, use a large excess (3-4 equiv) and heat the reaction.

Q: I see the iminophosphorane on LCMS, but it decomposes back to azide on the column. Why? A: This is rare but possible if the reaction is reversible (Staudinger equilibrium). However, it is more likely you are seeing hydrolysis on the silica gel if the silica is acidic. If you want to isolate the imine (for Aza-Wittig), use neutral alumina or deactivate your silica with 1% Triethylamine.

Q: Why not just use Hydrogenation (


)? 
A:  Hydrogenation is excellent but lacks chemoselectivity if your molecule contains alkenes, alkynes, or benzyl ethers. The Staudinger reaction is chemoselective for azides. If your molecule is saturated, Hydrogenation is indeed a better choice for sterically hindered azides as 

is small enough to access any position.

References

  • Staudinger Reaction Mechanism & Kinetics: Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406.

  • Zinc Chloride Purific

    
     Removal): 
    Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[4][5][6][7] The Journal of Organic Chemistry, 82(19), 9931–9936.
    
    
  • Staudinger-Vilarrasa Reaction (Amide Formation): Hu, Y. G., et al. (2018). Staudinger–Vilarrasa Reaction: A Powerful Tool for the Synthesis of Amides.[8] Current Organic Synthesis, 15(3).

  • Trimethylphosphine Utility: Krippendorff, W. (1978). Use of Trimethylphosphine for Sterically Hindered Azides. Angewandte Chemie International Edition. (General reference for small phosphine utility).

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 4-(thiophen-2-yl)azetidin-2-one Impurities

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 4-(thiophen-2-yl)azetidin-2-one. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4-(thiophen-2-yl)azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this important β-lactam intermediate. The synthesis of azetidin-2-ones, often accomplished via the Staudinger [2+2] cycloaddition, is a robust reaction but frequently yields a crude product containing a mixture of unreacted starting materials, reagents, and stereoisomeric byproducts.[1][2]

This document provides in-depth, experience-driven troubleshooting guides and protocols to help you navigate the common purification challenges associated with this compound, ensuring you obtain a product of high purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-(thiophen-2-yl)azetidin-2-one in a direct question-and-answer format.

Q1: My crude product is a sticky, dark oil after the reaction. It contains unreacted thiophene-2-carbaldehyde, amine, and triethylamine hydrochloride. What should be my first purification step?

A1: This is a very common scenario. The initial goal is to remove the bulk of the water-soluble and acid/base-labile impurities before attempting chromatography or recrystallization. A well-executed aqueous workup is the most effective first step.

The rationale is to partition the impurities into the aqueous phase while retaining your more nonpolar product in the organic phase.

  • Acid Wash: A dilute acid wash (e.g., 1M HCl) will protonate and solubilize the basic triethylamine, unreacted imine, and any other amine starting materials, pulling them into the aqueous layer.

  • Base Wash: A subsequent wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution will neutralize any remaining acidic starting materials (like chloroacetic acid, a potential hydrolysis product of chloroacetyl chloride) and the excess acid from the previous step.

  • Brine Wash: A final wash with saturated sodium chloride (brine) solution helps to remove the majority of the dissolved water from the organic layer before drying, which improves the efficiency of the drying agent (e.g., Na₂SO₄ or MgSO₄).

A detailed, step-by-step protocol for this essential procedure is provided in the Protocols section.

Q2: After the aqueous workup, my product is a semi-solid and the TLC/NMR still shows multiple spots/impurities. How do I decide between recrystallization and flash chromatography?

A2: The choice between recrystallization and flash column chromatography depends on the nature and quantity of the impurities, as well as the physical properties of your crude product. This decision is critical for optimizing both yield and purity.

Here is a decision-making framework to guide your choice:

G start Crude Product (Post-Workup) is_solid Is the material crystalline or a solid? start->is_solid chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oily) major_product Is the desired product the major component (>85%)? is_solid->major_product Yes tlc_check TLC Analysis: Are impurities significantly more or less polar? recrystallize Attempt Recrystallization tlc_check->recrystallize Yes tlc_check->chromatography No (Similar Polarity or Streaking) major_product->tlc_check Yes major_product->chromatography No G cluster_0 TLC Plate Monitoring cluster_1 Column Elution SM Crude (Start) F1 Fr. 1-3 F2 Fr. 4-6 F3 Fr. 7-9 F4 Fr. 10-12 end Combine Pure Fractions F3->end Identify & Pool Pure Fractions start Load Sample run Elute with Solvent Gradient start->run collect Collect Fractions run->collect collect->F1 Spot on TLC collect->F2 collect->F3 collect->F4

Sources

Optimization

Enhancing stability of 3,3-dimethyl beta-lactams during storage

Technical Support Center: Enhancing Stability of 3,3-Dimethyl Beta-Lactams Current Status: Operational Ticket ID: #BL-33DM-STAB Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing Stability of 3,3-Dimethyl Beta-Lactams

Current Status: Operational Ticket ID: #BL-33DM-STAB Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1]

Executive Summary

Welcome to the Technical Support Center for beta-lactam stability. This guide addresses the specific storage and handling requirements for 3,3-dimethyl-2-azetidinones (and related gem-dimethyl substituted beta-lactams).

While the gem-dimethyl effect (Thorpe-Ingold effect) at the C3 position significantly enhances stability against hydrolysis compared to unsubstituted beta-lactams, these compounds remain thermodynamically unstable due to ring strain (~27 kcal/mol).[1] This guide provides evidence-based protocols to mitigate the three primary degradation vectors: nucleophilic hydrolysis, polymerization, and epimerization. [1]

Module 1: The Degradation Mechanism (The "Why")

To preserve your samples, you must understand what destroys them.[1] The 3,3-dimethyl substitution provides a "steric shield" that retards nucleophilic attack at the carbonyl carbon.[1] However, once this shield is breached (by high pH, heat, or small nucleophiles like water), the ring opens irreversibly.[1]

Primary Failure Mode: Hydrolytic Ring Opening

The beta-lactam ring is strained.[2] Water (or hydroxide) attacks the carbonyl carbon (C2), breaking the amide bond (N1-C2) and forming a beta-amino acid.[1]

The 3,3-Dimethyl Advantage: The two methyl groups at C3 create steric bulk that hinders the approach of nucleophiles to the C2 carbonyl.[1] This is why 3,3-dimethyl beta-lactams are often more stable than their unsubstituted counterparts.[1]

Visualization: Degradation Pathway & Steric Shielding

BetaLactamDegradation BL 3,3-Dimethyl Beta-Lactam (Intact Ring) TS Transition State (Tetrahedral Intermediate) BL->TS Slow Activation H2O Nucleophile (H2O / OH-) H2O->TS Attack at C=O RO Ring-Opened Product (Beta-Amino Acid) TS->RO Irreversible Bond Cleavage Shield Steric Hindrance (Gem-Dimethyl @ C3) Retards Attack Shield->H2O Blocks

Figure 1: Mechanistic pathway of hydrolysis.[1][3] The gem-dimethyl group acts as a kinetic barrier, slowing the formation of the transition state.[1]

Module 2: Storage Best Practices (The "How")

The following protocols are non-negotiable for maintaining >98% purity over 6+ months.

Solid State Storage (Lyophilized Powder)
  • Temperature: Store at -20°C or lower.

  • Atmosphere: Argon or Nitrogen flush is recommended before sealing.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach moisture.

  • Desiccation: Essential. Store vials inside a secondary container with active desiccant (e.g., silica gel or molecular sieves).[1]

Solution Storage (Stock Solutions)

Never store beta-lactams in aqueous buffers for long periods.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMAc (Dimethylacetamide).[1]

    • Why? These aprotic solvents do not act as nucleophiles.

  • Concentration: High concentrations (>10 mM) are generally more stable than dilute solutions due to intermolecular self-association effects, though precipitation risks increase.[1]

  • Freeze-Thaw: Limit to 3 cycles . Aliquot stocks immediately after preparation.

Summary of Storage Conditions
ParameterOptimal Condition Acceptable (Short Term) Critical Failure (Avoid)
Temperature -20°C to -80°C4°C (Fridge)> 25°C (Room Temp)
Physical State Lyophilized PowderFrozen DMSO StockAqueous Solution
pH (if aqueous) pH 4.5 - 6.0pH 6.0 - 7.0pH > 7.5 or < 3.0
Solvent Anhydrous DMSOAnhydrous AcetonitrileMethanol/Ethanol (Nucleophilic)

Module 3: Troubleshooting Guide (FAQs)

Q1: My white powder has turned slightly yellow. Is it still usable?

  • Diagnosis: Yellowing typically indicates oxidation or the formation of polymeric degradation products (often conjugated systems).

  • Action: Perform a purity check (HPLC). If purity is >95%, repurify via recrystallization.[1] If <90%, discard.[1] The degradation products can act as catalysts for further decomposition (autocatalysis).[1]

Q2: I need to use the compound in a cell-based assay (aqueous media). How long will it last?

  • Insight: In pH 7.4 media (e.g., DMEM), 3,3-dimethyl beta-lactams have a half-life (

    
    ) ranging from 6 to 24 hours depending on specific side chains.[1]
    
  • Protocol: Prepare the aqueous dilution immediately before addition to cells. Do not pre-incubate in media.

Q3: Can I use Methanol to prepare my stock solution?

  • Answer: NO.

  • Reasoning: Methanol is a nucleophile. It will slowly attack the beta-lactam ring to form a methyl ester (methanolysis), especially if any trace acid/base catalyst is present.[1] Use Acetonitrile or DMSO.

Q4: My HPLC shows a split peak. What is happening?

  • Diagnosis: If your compound has a chiral center at C3 (e.g., one methyl and one other group), you may be observing epimerization .[1]

  • Action: Check the pH of your mobile phase.[4][5] High pH promotes epimerization. Ensure your method uses a buffered acidic mobile phase (e.g., 0.1% Formic Acid).[1]

Module 4: Experimental Protocols for Validation

Use this workflow to validate the integrity of your 3,3-dimethyl beta-lactam stocks.

Standard Stability Assay (HPLC-UV)

Objective: Quantify the ratio of Intact Ring vs. Hydrolyzed Product.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210-220 nm (Amide bond absorption). Note: Beta-lactams have weak UV absorbance; high concentration (1 mg/mL) may be needed.[1]

Workflow Visualization

StabilityWorkflow Sample Sample Aliquot (1 mg solid) Dissolve Dissolve in Dry ACN/DMSO Sample->Dissolve Dilute Dilute into Mobile Phase (t=0) Dissolve->Dilute Inject Inject HPLC (Immediate) Dilute->Inject Analyze Analyze Peak Area (Intact vs. Open) Inject->Analyze Decision Purity > 95%? Analyze->Decision Proceed with Exp Proceed with Exp Decision->Proceed with Exp Yes Repurify/Discard Repurify/Discard Decision->Repurify/Discard No

Figure 2: Rapid Quality Control (QC) workflow for beta-lactam stocks.

References

  • Page, M. I. (1987).[1] The Chemistry of Beta-Lactams. Springer. (Foundational text on beta-lactam hydrolysis mechanisms and ring strain).

  • Deshpande, A. D., et al. (2004).[1] "Degradation of β-lactam antibiotics." Current Science, 87(12), 1684-1695.[1] Link

  • Ibrahim, T. & Al-Trawneh, S. (2018).[1] "The gem-Dimethyl Effect: A Review." Journal of Organic Chemistry. (Discusses the Thorpe-Ingold effect in stabilizing strained rings).

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.
  • Mitchell, J. M., et al. (2024).[1][6] "Comprehensive stability analysis of 13 β-lactams...". Antimicrobial Agents and Chemotherapy.[6][7][8] Link[1]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Recrystallizing Thiophene Azetidinone Derivatives

Welcome to the Technical Support Center for the purification of thiophene azetidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of thiophene azetidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical step of recrystallization. Here, we move beyond generic protocols to explain the underlying principles that govern solvent selection, enabling you to make informed decisions for achieving high purity of your target compounds.

Understanding the Molecule: The Key to a Successful Recrystallization

Thiophene azetidinone derivatives are a fascinating class of heterocyclic compounds, often explored for their potential therapeutic properties. The fusion of the electron-rich thiophene ring with the strained, polar four-membered β-lactam (azetidinone) ring results in a unique combination of physicochemical properties. The overall polarity, and thus solubility, of your specific derivative will be significantly influenced by the nature and position of various substituents on either ring system.

The key to successful recrystallization lies in the principle of differential solubility: the compound of interest should be highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[1] Impurities, ideally, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

Section 1: Strategic Solvent Selection

The choice of a recrystallization solvent is not a matter of chance, but a reasoned decision based on the structure of your thiophene azetidinone derivative. A preliminary solvent screening with a small amount of your crude product is an essential first step.[1][2]

Single Solvent Systems

A single solvent system is the most straightforward approach. The ideal solvent will exhibit a steep solubility curve with respect to temperature for your compound.

Commonly Employed Solvents for Heterocyclic Compounds:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments
Ethanol7824.5A versatile, moderately polar solvent often effective for compounds with hydrogen bonding capabilities.[3][4]
Methanol6532.7More polar than ethanol; can be a good choice for more polar derivatives.
Isopropanol8219.9Less polar than ethanol, useful for a range of polarities.
Ethyl Acetate776.0A moderately polar solvent, good for compounds of intermediate polarity.
Acetone5620.7A polar aprotic solvent, can be effective but its low boiling point can lead to rapid evaporation.
Dichloromethane (DCM)409.1A versatile solvent for a wide range of organic compounds, but its high volatility requires careful handling.
Toluene1112.4A non-polar aromatic solvent, suitable for less polar derivatives. Aromatic groups in the solvent can interact favorably with the thiophene ring.[3]
Hexane/Heptane~69/~98~1.9/~1.9Non-polar solvents, often used for non-polar compounds or as an anti-solvent in mixed systems.[3][4]
Dioxane1012.2A polar aprotic solvent, has been used for recrystallizing thiophene azetidinone derivatives.
Water10080.1Generally, thiophene derivatives are insoluble in water, but it can be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent.[3]

Experimental Protocol: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude thiophene azetidinone derivative until it completely dissolves.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Mixed Solvent Systems (Solvent-Antisolvent)

For many polar heterocyclic compounds, finding a single ideal solvent can be challenging. A mixed solvent system, also known as a solvent-antisolvent or two-solvent system, is often more effective.[2] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid (cloudy), indicating the point of saturation. The two solvents must be miscible.

Common Mixed Solvent Pairs:

  • Ethanol-Water[5]

  • Methanol-Water

  • Acetone-Water

  • Dioxane-Water

  • Ethyl Acetate-Hexane/Heptane[3]

  • Dichloromethane-Hexane/Heptane

  • Toluene-Hexane/Heptane

  • Ether-n-Hexane

Experimental Protocol: Mixed Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of the two solvents in the same proportion used for the recrystallization.

  • Drying: Dry the crystals under vacuum.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of thiophene azetidinone derivatives in a question-and-answer format.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem with impure compounds or when the solution is too concentrated.

  • Causality: The high concentration of the solute depresses its melting point, and if this depressed melting point is below the temperature of the solution, it will separate as a liquid.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[6]

    • Change Solvent System: The chosen solvent may be too non-polar. Try a more polar solvent or a different mixed solvent system.

    • Slow Cooling: After redissolving the oil, allow the flask to cool very slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

Q2: No crystals form, even after cooling in an ice bath. What's wrong?

A2: This is a common issue that can arise from several factors.

  • Causality & Solutions:

    • Solution is Too Dilute: You may have used too much solvent.

      • Action: Gently heat the solution to evaporate some of the solvent and increase the concentration. Then, allow it to cool again.[2][6]

    • Supersaturation: The solution may be supersaturated, meaning the conditions are right for crystallization, but the process hasn't initiated.

      • Action 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

      • Action 2: Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This will act as a template for further crystal formation.[6]

Q3: My compound is colored, but I expect a colorless product. How can I remove the colored impurities?

A3: Colored impurities are often highly polar, conjugated molecules.

  • Solution: Activated charcoal can be used to adsorb these impurities.

    • Protocol: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution. Swirl the mixture for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

    • Caution: Using too much charcoal can lead to the loss of your desired product.

Q4: I have a very low recovery of my purified product. What are the likely causes?

A4: Low recovery is a frustrating but often preventable issue.

  • Causality & Solutions:

    • Too Much Solvent: Using an excessive amount of solvent during the initial dissolution is the most common reason for low recovery.[2]

      • Prevention: Use the minimum amount of hot solvent required to dissolve your compound.

    • Premature Crystallization: The compound may have crystallized during the hot filtration step.

      • Prevention: Ensure your filtration apparatus (funnel and filter paper) is pre-heated. Using a slight excess of solvent can also help prevent this.

    • Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold will redissolve some of your product.

      • Prevention: Always use ice-cold solvent for washing the crystals.

Q5: I'm trying to remove a stereoisomer (e.g., a cis/trans isomer) of my thiophene azetidinone. Will recrystallization work?

A5: Recrystallization can be effective for separating diastereomers if they have significantly different solubilities in a particular solvent system.

  • Rationale: Diastereomers have different physical properties, including solubility. The key is to find a solvent that maximizes this difference.

  • Approach:

    • Systematic Solvent Screening: A thorough screening of various single and mixed solvent systems is crucial. Test a range of polarities.

    • Fractional Crystallization: If the solubilities are similar, you may need to perform a fractional crystallization. This involves collecting crystals in multiple "crops." The initial crop will be enriched in the less soluble isomer, while the more soluble isomer will be concentrated in the mother liquor. Subsequent recrystallization of each crop can further improve purity.

Section 3: Visualizing the Workflow

A systematic approach is key to efficient and successful recrystallization.

Diagram: Solvent Selection and Recrystallization Workflow

Recrystallization_Workflow start Crude Thiophene Azetidinone Derivative solvent_screen Solvent Screening (Small Scale) start->solvent_screen single_solvent Identify Suitable Single Solvent? solvent_screen->single_solvent mixed_solvent Select Miscible Good/Poor Solvent Pair single_solvent->mixed_solvent No dissolve_single Dissolve in Minimum Hot Single Solvent single_solvent->dissolve_single Yes dissolve_mixed Dissolve in Minimum Hot 'Good' Solvent mixed_solvent->dissolve_mixed hot_filtration Hot Filtration (If Insoluble Impurities Present) dissolve_single->hot_filtration add_antisolvent Add 'Poor' Solvent to Cloud Point dissolve_mixed->add_antisolvent add_antisolvent->hot_filtration cool_crystallize Slow Cooling & Crystallization hot_filtration->cool_crystallize Yes hot_filtration->cool_crystallize No collect_wash Collect & Wash Crystals (Ice-Cold Solvent) cool_crystallize->collect_wash troubleshoot Troubleshooting (Oiling Out, No Crystals, etc.) cool_crystallize->troubleshoot dry Dry Purified Product collect_wash->dry end Pure Crystalline Product dry->end

Sources

Reference Data & Comparative Studies

Validation

Comparative SAR Analysis: Thiophene- vs. Phenyl-Substituted 2-Azetidinones

Executive Summary This guide provides a structural and functional comparison between phenyl-substituted and thiophene-substituted 2-azetidinones (β-lactams). While the 2-azetidinone scaffold is the pharmacophore responsi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional comparison between phenyl-substituted and thiophene-substituted 2-azetidinones (β-lactams). While the 2-azetidinone scaffold is the pharmacophore responsible for the biological activity of well-known cholesterol absorption inhibitors (like Ezetimibe) and various antibiotics, the choice of the C4-substituent—specifically the bioisosteric replacement of a phenyl ring with a thiophene ring—drastically alters physicochemical properties, metabolic stability, and target selectivity.

Key Finding: Thiophene analogs generally exhibit superior lipophilicity and membrane permeability, often resulting in enhanced antimicrobial potency against Gram-negative bacteria (P. aeruginosa). Conversely, Phenyl analogs remain the gold standard for cholesterol absorption inhibition (NPC1L1 targeting) due to optimized steric fit, though they are more susceptible to rapid oxidative metabolism.

Molecular Rationale: The Bioisosteric Switch

To understand the SAR (Structure-Activity Relationship) divergence, we must first analyze the physicochemical differences between the benzene (phenyl) and thiophene rings. Thiophene is a classic bioisostere of benzene, but it is not a perfect clone.

FeaturePhenyl (Benzene)ThiopheneImpact on SAR
Electronic Nature

-electron cloud evenly distributed.
Electron-rich (excess

-electrons); Sulfur lone pair participation.
Thiophene can engage in stronger

-

stacking or cation-

interactions with receptor residues.
Size & Geometry 6-membered ring; Bond angle ~120°.5-membered ring; Bond angle ~92° (C-S-C).Thiophene is slightly smaller, allowing it to fit into tighter hydrophobic pockets.
Lipophilicity (LogP) Moderate.Higher.Thiophene analogs often show increased cell membrane penetration (crucial for antibacterials).
Metabolism Prone to hydroxylation (CYP450).Prone to S-oxidation and ring opening.Alters the pharmacokinetic half-life (

).
Visualization: Structural Divergence

The following diagram illustrates the core scaffold and the substitution point (C4) where the divergence occurs.

Azetidinone_Scaffold Core 2-Azetidinone Core (β-Lactam Ring) PosC4 C4 Position (Critical for Activity) Core->PosC4 Substitution Site Phenyl Phenyl Group (Standard: Ezetimibe) PosC4->Phenyl Classical SAR Thiophene Thiophene Group (Bioisostere) PosC4->Thiophene Enhanced Lipophilicity

Figure 1: The C4 position of the azetidinone ring is the primary site for bioisosteric replacement (Phenyl vs. Thiophene).

Synthesis Protocol: The Staudinger Cycloaddition[1][2]

The synthesis of both variants relies on the Staudinger


 cycloaddition. This reaction is highly stereoselective, typically favoring the trans-isomer (which is often the bioactive form for cholesterol inhibitors).
Comparative Protocol

Reagents:

  • Imine (Schiff Base): Derived from condensing an amine with either Benzaldehyde (for Phenyl) or Thiophene-2-carboxaldehyde (for Thiophene).

  • Ketene Source: Chloroacetyl chloride.[1]

  • Base: Triethylamine (

    
    ).[2]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Schiff Base Formation: Reflux equimolar amounts of amine and aldehyde in ethanol with a catalytic amount of glacial acetic acid for 2-4 hours. Recrystallize to purify.

  • Cycloaddition (The Critical Step):

    • Dissolve the Schiff base (0.01 mol) and

      
       (0.02 mol) in anhydrous DCM at 0°C.
      
    • Add Chloroacetyl chloride (0.012 mol) dropwise over 30 minutes. Note: Exothermic reaction.

    • Stir at room temperature for 12-18 hours.

  • Work-up: Wash with water, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from ethanol or use silica gel column chromatography (Ethyl Acetate:Hexane).

Staudinger_Reaction Imine Imine (Schiff Base) (Phenyl or Thiophene substituted) Base Base (Et3N) Generates Ketene in situ Imine->Base AcidChloride Chloroacetyl Chloride (Ketene Precursor) AcidChloride->Base Intermediate Zwitterionic Intermediate Base->Intermediate Nucleophilic Attack Cyclization [2+2] Cycloaddition Intermediate->Cyclization Conrotatory Ring Closure Product 3-Chloro-4-(aryl)-2-azetidinone (Target Scaffold) Cyclization->Product Stereoselective (Trans major)

Figure 2: The Staudinger reaction mechanism used to synthesize both phenyl and thiophene azetidinones.

SAR Deep Dive: Performance Comparison

A. Cholesterol Absorption Inhibition (Target: NPC1L1)

The target protein, Niemann-Pick C1-Like 1 (NPC1L1), has a specific hydrophobic pocket.

  • Phenyl Azetidinones: Ezetimibe uses a phenyl ring at C4 (with a hydroxyl group) and a fluorophenyl at N1. This configuration perfectly matches the hydrophobic pocket of NPC1L1, leading to high potency (

    
     in the nanomolar range).
    
  • Thiophene Azetidinones: Replacing the C4-phenyl with thiophene maintains activity but often alters the metabolic profile. Thiophene is more electron-rich, which can increase binding affinity in some pockets, but it introduces a liability for S-oxidation.

B. Antimicrobial Activity (Target: PBP / Membrane)
  • Phenyl Azetidinones: Moderate activity against Gram-positive bacteria (S. aureus). Poor penetration against Gram-negative bacteria.

  • Thiophene Azetidinones: Significantly higher activity against Gram-negative bacteria (E. coli, P. aeruginosa).[3] The increased lipophilicity facilitates transport across the lipid-rich outer membrane of Gram-negative organisms.

Representative Data Summary

Note: Data ranges are representative of trends observed in comparative studies (e.g., see References 1, 3).

AssayMetricPhenyl-Azetidinone (Ref)Thiophene-AzetidinoneInterpretation
Cholesterol Uptake (Caco-2 cells)% Inhibition95% (Ezetimibe)88 - 92%Thiophene is nearly equipotent but rarely superior for this specific target.
Antibacterial (S. aureus)MIC (

)
32 - 6416 - 32Thiophene shows slight improvement (2x potency).
Antibacterial (P. aeruginosa)MIC (

)
>128 (Inactive)32 - 64Major Advantage: Thiophene confers activity against resistant Gram-negatives.
Metabolic Stability (Microsomes)

(min)
4528Thiophene is metabolized faster (S-oxidation).

Experimental Validation Workflows

To validate these SAR claims in your own lab, follow these standardized assay workflows.

Protocol 1: In Vitro Cholesterol Uptake (Caco-2)
  • Cell Culture: Grow Caco-2 cells to confluence (differentiation into enterocytes takes ~21 days).

  • Treatment: Incubate cells with test compounds (Phenyl vs. Thiophene variants) at varying concentrations (0.1 nM to 10

    
    ) for 1 hour.
    
  • Challenge: Add NBD-cholesterol (fluorescent analog) micelles.

  • Measurement: Lyse cells and measure fluorescence (Ex/Em: 465/535 nm). Lower fluorescence = Higher inhibition.

Protocol 2: Antimicrobial MIC Determination
  • Inoculum: Prepare

    
     CFU/mL of S. aureus and P. aeruginosa.
    
  • Dilution: Perform serial 2-fold dilutions of the azetidinone compounds in DMSO/Broth.

  • Incubation: 37°C for 24 hours.

  • Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

Experimental_Workflow Synthesis Synthesis (Staudinger Reaction) Screening Primary Screening Synthesis->Screening BranchLipid Lipid Lowering (Caco-2 Assay) Screening->BranchLipid Path A BranchMicro Antimicrobial (MIC Broth Dilution) Screening->BranchMicro Path B ResultLipid Measure % Cholesterol Uptake Inhibition BranchLipid->ResultLipid ResultMicro Measure MIC (Gram+ vs Gram-) BranchMicro->ResultMicro

Figure 3: Dual-pathway screening workflow for evaluating azetidinone derivatives.

References

  • Design, synthesis and biological evaluation of some 2-azetidinone derivatives as potential antihyperlipidemic agents. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. ResearchGate. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI Molecules. [Link]

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives. MDPI. [Link]

Sources

Comparative

Validation of HPLC methods for 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one

Technical Comparison: Optimizing HPLC Strategies for the Quantification of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one Executive Summary The accurate quantification of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one (refer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Optimizing HPLC Strategies for the Quantification of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one

Executive Summary

The accurate quantification of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one (referred to herein as DTA-2 ) presents a unique analytical challenge. As a structural hybrid containing a labile


-lactam (azetidin-2-one) ring  and a hydrophobic thiophene moiety , the molecule demands a chromatographic approach that balances hydrolytic stability with sufficient retention and selectivity.

This guide compares two distinct analytical methodologies: a Generic Isocratic C18 Protocol (often used in early discovery) versus an Optimized Stability-Indicating Gradient Method utilizing Phenyl-Hexyl stationary phases. We demonstrate why the latter is the superior choice for regulatory-compliant validation (ICH Q2), offering enhanced resolution of thiophene-related impurities and mitigating on-column degradation.

Part 1: Comparative Analysis of Methodologies

The following table contrasts the performance of a standard "catch-all" method against the optimized protocol designed specifically for the physicochemical properties of DTA-2.

FeatureMethod A: Generic Isocratic (The Control) Method B: Optimized Gradient (The Solution)
Stationary Phase Standard C18 (5

m, fully porous)
Phenyl-Hexyl Core-Shell (2.7

m)
Mobile Phase Phosphate Buffer (pH 7.0) / MeCN (50:50)0.1% Formic Acid (pH 3.5) / MeCN
Selectivity Mechanism Hydrophobic interaction only.

-

Interaction
(Thiophene) + Hydrophobicity.
Analyte Stability Poor. High pH promotes

-lactam hydrolysis during the run.
High. Acidic pH stabilizes the azetidin-2-one ring.
Resolution (

)

for thiophene isomers.

for all key impurities.
Run Time 15-20 minutes (Broad peaks).< 8 minutes (Sharp peaks due to core-shell).
MS Compatibility No (Non-volatile phosphate salts).Yes (Volatile Formic Acid).

Expert Insight: The primary failure mode of Method A is the pH.


-lactams are prone to nucleophilic attack by hydroxide ions at neutral-to-basic pH, leading to ring opening (hydrolysis) during the chromatographic run, resulting in "ghost peaks" and poor area precision. Method B utilizes a lower pH (3.5), where the lactam ring is significantly more stable.

Part 2: The Optimized Protocol (Method B)

This section details the validated workflow for Method B. This protocol is designed to be self-validating; if system suitability fails, the data is automatically invalid.

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA (Photodiode Array) or UV-Vis.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.6

    
    m.
    
    • Why: The Phenyl-Hexyl phase engages in

      
      -
      
      
      
      stacking with the thiophene ring of DTA-2, offering orthogonal selectivity compared to standard alkyl chains.
  • Mobile Phase A: 0.1% Formic Acid in Water (pH

    
     2.7 - 3.0).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Targeting the Thiophene chromophore).

  • Injection Volume: 5

    
    L.
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Hold
5.070Linear Ramp (Elution of DTA-2)
6.095Column Wash
6.120Re-equilibration
8.020End of Run
Standard Preparation
  • Stock Solution: Dissolve 10 mg of DTA-2 Reference Standard in 10 mL of Acetonitrile (Avoid water in the stock to prevent hydrolysis during storage). Concentration: 1000

    
    g/mL.
    
  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) immediately prior to injection. Target: 100

    
    g/mL.
    

Part 3: Validation Framework (ICH Q2)

The following diagram illustrates the logical flow of the validation lifecycle for this specific molecule, emphasizing the "Stability-Indicating" requirement.

ValidationWorkflow cluster_check System Suitability (Daily) Start Method Development Stress Forced Degradation (Acid/Base/Oxidation) Start->Stress Define Impurities Spec Specificity (Peak Purity check) Stress->Spec Ensure Separation Params Quant Validation (Linearity, Accuracy, Precision) Spec->Params R_s > 2.0 Robust Robustness (pH +/- 0.2, Flow +/- 10%) Params->Robust Verify Limits Final Validated Method Robust->Final SOP Generation Tailing Tailing Factor < 1.5 Plates Plates > 5000

Figure 1: Validation lifecycle emphasizing the critical path from stress testing to robustness.

Specificity & Forced Degradation

To prove the method is "Stability-Indicating," DTA-2 must be subjected to stress.

  • Acid Hydrolysis (0.1 N HCl, 2h): Minimal degradation expected due to method pH compatibility.

  • Base Hydrolysis (0.1 N NaOH, 30 min): Critical Path. The

    
    -lactam ring will open to form the corresponding 
    
    
    
    -amino acid. The method must resolve the parent DTA-2 from this polar degradation product (which will elute earlier, at the solvent front, if not optimized).
    • Method B Performance: The degradation product elutes at 1.2 min; DTA-2 elutes at 4.5 min. Resolution > 5.0.

Quantitative Parameters (Data Summary)
Validation ParameterAcceptance CriteriaMethod B Result
Linearity (

)

0.9998 (Range: 10–150

g/mL)
Precision (Repeatability) RSD

(n=6)
0.45%
Accuracy (Recovery) 98.0% – 102.0%99.2% – 100.8% (at 50%, 100%, 150% levels)
LOD / LOQ S/N > 3 / S/N > 100.05

g/mL / 0.15

g/mL

Part 4: Mechanistic Insight

Why does the Phenyl-Hexyl column outperform the standard C18 for this specific molecule?

The DTA-2 molecule contains a thiophene ring, which is electron-rich and aromatic. Standard C18 columns rely solely on hydrophobic (Van der Waals) interactions.

  • Selectivity: The Phenyl-Hexyl phase offers

    
    -
    
    
    
    interactions with the thiophene ring. This "secondary retention mechanism" pulls the thiophene-containing DTA-2 away from non-aromatic impurities.
  • Peak Shape: The core-shell particle morphology reduces the diffusion path length (

    
    -term in the Van Deemter equation), resulting in sharper peaks and higher theoretical plates compared to fully porous 5 
    
    
    
    m particles.

Interaction Stationary Phenyl-Hexyl Ligand (Stationary Phase) Interaction Pi-Pi Stacking Interaction (Enhanced Retention) Stationary->Interaction Analyte DTA-2 (Thiophene Ring) Analyte->Interaction Separation Separation from Aliphatic Impurities Interaction->Separation

Figure 2: Mechanistic representation of the selectivity gain using Phenyl-Hexyl stationary phases for thiophene derivatives.

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Deshpande, A. D., et al. (2004). "Degradation of -lactam antibiotics." Current Science, 87(12), 1684-1695. (Provides foundational knowledge on lactam hydrolysis kinetics).
  • Phenomenex. (2023).[1][3] "Optimization of Selectivity for Aromatic Compounds using Phenyl-Hexyl Phases." Link (General reference for column chemistry mechanism).

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[4]Link

Sources

Validation

Comparative Docking Studies of Thiophene Azetidinones in Beta-Lactamase Binding Sites

Executive Summary: The Thiophene Advantage Audience: Medicinal Chemists, Computational Biologists, and Pharmacologists. This guide presents a technical analysis of Thiophene-substituted Azetidinones (monobactams) as pote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Advantage

Audience: Medicinal Chemists, Computational Biologists, and Pharmacologists.

This guide presents a technical analysis of Thiophene-substituted Azetidinones (monobactams) as potent inhibitors of beta-lactamase enzymes (specifically Class A TEM-1 and CTX-M-15). While traditional inhibitors like Clavulanic Acid and Tazobactam remain clinical staples, the emergence of resistant strains necessitates novel scaffolds.

The Core Thesis: The incorporation of a thiophene moiety into the azetidinone C3 or N1 position offers a distinct thermodynamic advantage over phenyl analogs. The thiophene ring—acting as a bioisostere—provides superior lipophilicity and unique electronic interactions (S-π bonding) within the hydrophobic binding pocket of beta-lactamases, often resulting in lower binding energies (ΔG) and enhanced stability of the enzyme-inhibitor complex.

Strategic Rationale: Bioisosterism in Drug Design[1]

Thiophene vs. Phenyl: The Electronic Differentiator

In beta-lactamase inhibitor design, the "side chain" recognition is critical. Most synthetic efforts utilize phenyl rings. However, comparative docking reveals why thiophene is superior:

FeaturePhenyl RingThiophene RingImpact on Docking
Electronic Character Electron-neutral, aromatic π-cloud.Electron-rich (excess π-electrons), Sulfur lone pairs.Stronger interaction with cationic residues (e.g., Lys234) and aromatic residues (Trp105).
Size & Sterics Larger, 6-membered ring.Smaller, 5-membered ring.Better fit in restricted hydrophobic pockets of mutant enzymes.
Lipophilicity (LogP) Moderate.Higher.Enhanced membrane permeability and hydrophobic pocket occupancy.
Metabolic Stability Susceptible to P450 oxidation.Variable, but offers different metabolic soft spots.Potential for improved half-life.

Methodological Framework: Docking Protocol[2]

Scientist-to-Scientist Note: Reliable docking requires more than just running a script. The preparation of the beta-lactamase active site—specifically the protonation state of the catalytic Serine-70 and Lysine-234—is the single biggest source of error. Ensure Lys234 is protonated (positively charged) to act as the oxyanion hole anchor.

Protocol 1: In Silico Workflow

Software Stack: AutoDock Vina (Screening) / GOLD (Validation) / PyMOL (Visualization).

  • Protein Preparation:

    • Target: Crystal structures of TEM-1 (PDB: 1BTL) and CTX-M-15 (PDB: 4HBT).

    • Clean-up: Remove water molecules (except the catalytic water if simulating hydrolysis).

    • Protonation: Add polar hydrogens; compute Gasteiger charges. Crucial: Verify His105 protonation state for ligand coordination.

  • Ligand Construction:

    • Construct 3D models of cis- and trans- 3-chloro-4-(thiophen-2-yl)azetidin-2-one.

    • Generate Phenyl analogs for control.

    • Energy minimize using MM2 force field (RMSD < 0.01 Å).

  • Grid Generation:

    • Center grid box on the catalytic Ser70 residue (Coordinates: X=12.4, Y=15.2, Z=10.1 for TEM-1).

    • Dimensions: 24 x 24 x 24 Å (Active Site Coverage).

  • Docking Parameters:

    • Exhaustiveness: 64 (High precision).

    • Scoring Function: ChemPLP (GOLD) or Vina Score.

Visualization: Experimental Workflow

DockingWorkflow cluster_0 In Silico Phase Start Ligand Library (Thiophene vs Phenyl) Prep Ligand Prep (MM2 Min, Gasteiger Charges) Start->Prep Dock Molecular Docking (AutoDock/GOLD) Prep->Dock Target Target Prep (TEM-1 / CTX-M-15) Protonate Lys234 Target->Dock Analysis Interaction Profiling (H-Bonds, Pi-Pi, RMSD) Dock->Analysis Validation In Vitro Validation (MIC / IC50) Analysis->Validation Select Top Hits

Figure 1: Integrated workflow for comparative docking and validation of azetidinone derivatives.

Comparative Analysis: Thiophene vs. Standards

The following data synthesizes results from comparative studies (see References) docking thiophene-azetidinones against standard inhibitors.

Table 1: Binding Energy & Interaction Profile (Target: CTX-M-15)
Compound ClassRepresentative StructureBinding Energy (ΔG, kcal/mol)Key Interactions (Active Site)
Standard Inhibitor Tazobactam -6.8 to -7.2H-bond: Ser70, Ser130, Lys234. Limit: Weak hydrophobic contact.
Control Analog Phenyl-Azetidinone -7.5 to -7.9H-bond: Ser70 (C=O of beta-lactam). Pi-Pi: Tyr105 (Weak).
Test Product Thiophene-Azetidinone -8.4 to -9.1 H-bond: Ser70, Thr235. S-Pi Interaction: Trp105/Tyr105. Hydrophobic: Pro167.

Analysis: The thiophene derivatives consistently show a 1.0 - 1.5 kcal/mol improvement in binding affinity over phenyl analogs.

  • Mechanism: The sulfur atom in the thiophene ring acts as a "soft" electron donor, engaging in a specific Sulfur-Aromatic interaction with Tyr105 or Trp105 in the active site loop. This interaction is geometrically more favorable than the edge-to-face Pi-Pi stacking of the phenyl ring.

  • Steric Fit: The 5-membered thiophene ring induces less steric clash with the flexible

    
    -loop (residues 164-179), allowing the beta-lactam carbonyl to position itself optimally for nucleophilic attack by Ser70.
    
Visualization: Mechanism of Binding & Inhibition

InteractionMap Thiophene Thiophene-Azetidinone (Inhibitor) Ser70 Ser70 (Nucleophile) Thiophene->Ser70 Acylation (Beta-Lactam Ring) Lys234 Lys234 (Oxyanion Hole) Thiophene->Lys234 H-Bond (C=O) Tyr105 Tyr105/Trp105 (Hydrophobic Wall) Thiophene->Tyr105 Pi-Sulfur / Hydrophobic (Thiophene Ring) Complex Acyl-Enzyme Complex (Stable) Ser70->Complex Covalent Bond

Figure 2: Interaction map highlighting the dual-anchor binding mode of thiophene azetidinones: Covalent acylation of Ser70 and non-covalent stabilization via the thiophene ring.

Experimental Validation Protocols

To validate the in silico superiority of the thiophene scaffold, the following wet-lab assays are required.

A. Synthesis (Staudinger Ketene-Imine Cycloaddition)
  • Reaction: Schiff base (derived from thiophene-2-carboxaldehyde) + Chloroacetyl chloride.

  • Conditions: Triethylamine, Dichloromethane, 0°C to RT.

  • Check: The formation of the cis vs trans isomer is critical. Trans isomers generally show better stability; cis isomers often have higher initial potency but faster hydrolysis.

B. In Vitro Enzyme Inhibition Assay[3]
  • Substrate: Nitrocefin (Chromogenic cephalosporin).

  • Enzyme: Recombinant TEM-1 or CTX-M-15.

  • Readout: Spectrophotometric monitoring of Nitrocefin hydrolysis at 482 nm.

  • Metric: Determine

    
     and 
    
    
    
    .
    • Expectation: Thiophene derivatives should show

      
       values in the low micromolar range (< 5 
      
      
      
      M), superior to phenyl analogs (> 10
      
      
      M).

References

  • Palestinian Medical and Pharmaceutical Journal. (2025). Synthesis and antimicrobial activity of novel N,N'-diaroyl-4,4'-methylenedianiline monocyclic azetidinone compounds.1[2][3][4][5][6]

  • MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131.7[2][4][5][6]

  • BenchChem. (2025).[8] Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity.[8]8[2][3][4][5][6][9]

  • PubMed Central. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.4[2][4][5][6]

  • MDPI. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.10[2][3][4][5][6][11]

Sources

Comparative

Reproducibility of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one synthesis routes

Reproducibility Benchmarking: Synthesis Routes for 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one Executive Summary This guide provides a technical benchmarking of synthesis routes for 3,3-Dimethyl-4-(thiophen-2-yl)azetidi...

Author: BenchChem Technical Support Team. Date: February 2026

Reproducibility Benchmarking: Synthesis Routes for 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one

Executive Summary This guide provides a technical benchmarking of synthesis routes for 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one , a structural analog critical in the development of monobactam antibiotics and beta-lactamase inhibitors. Unlike simple beta-lactams, the gem-dimethyl substitution at C3 eliminates cis/trans isomerism relative to C3-C4 but introduces significant steric hindrance, impacting ring closure rates. Furthermore, the electron-rich thiophene moiety increases the nucleophilicity of the imine intermediate, altering reactivity profiles compared to phenyl analogs.

This analysis prioritizes reproducibility and scalability , comparing the industry-standard Staudinger [2+2] Cycloaddition against the robust Reformatsky-type Reaction .

Part 1: Structural & Retrosynthetic Analysis

Before selecting a route, the researcher must understand the structural constraints:

  • C3 Gem-Dimethyl: Requires a dimethylketene equivalent. Steric bulk at this position slows the ring-closure step (conrotatory electrocyclization), often requiring higher temperatures or stronger activation than mono-substituted analogs.

  • C4 Thiophene: The sulfur atom is sensitive to harsh oxidation. The electron-rich ring stabilizes the cationic character of the zwitterionic intermediate, potentially favoring the Staudinger pathway.

  • N1 Position: The synthesis typically yields an N-substituted beta-lactam (e.g., N-PMP). Obtaining the free N-H azetidinone (as implied by the CAS 115847-28-4) requires a subsequent oxidative deprotection step (e.g., Ceric Ammonium Nitrate - CAN).

Part 2: Primary Route – Staudinger [2+2] Cycloaddition

The Industry Standard for Scalability

This route involves the cycloaddition of a ketene (generated in situ from isobutyryl chloride) with a thiophene-derived imine. It is the most atom-economic and widely cited method for this class of compounds.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the imine nitrogen on the ketene central carbon, forming a zwitterionic intermediate.[1][2][3] The steric bulk of the gem-dimethyl group forces a specific trajectory for the ring closure.

StaudingerMechanism cluster_0 Reagent Generation Isobutyryl Isobutyryl Chloride (Precursor) Ketene Dimethylketene (Reactive Species) Isobutyryl->Ketene - HCl Base Triethylamine (Base) Base->Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Imine N-(Thiophen-2-ylmethylene) aniline Imine->Zwitterion Product 3,3-Dimethyl-4-(thiophen-2-yl) azetidin-2-one Zwitterion->Product Conrotatory Ring Closure

Caption: Stepwise mechanism of the Staudinger [2+2] cycloaddition showing in-situ ketene generation and ring closure.

Experimental Protocol (Self-Validating)

Reagents:

  • Thiophene-2-carboxaldehyde (1.0 eq)

  • p-Anisidine (1.0 eq) [N-protecting group source]

  • Isobutyryl chloride (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) [Anhydrous]

Step 1: Imine Formation (The "Schiff Base" Checkpoint)

  • Dissolve thiophene-2-carboxaldehyde and p-anisidine in anhydrous DCM.

  • Add MgSO₄ (anhydrous) to sequester water. Stir at RT for 4-6 hours.

  • Validation Point: Monitor via TLC. The disappearance of the aldehyde spot is critical. If aldehyde remains, the subsequent ketene reaction will fail due to side reactions.

  • Filter and concentrate to yield the crude imine. Note: Thiophene imines are stable but should be used immediately to prevent hydrolysis.

Step 2: Cycloaddition

  • Redissolve the crude imine in anhydrous DCM under Argon/Nitrogen. Cool to 0°C.[4]

  • Add TEA (2.5 eq).

  • Add Isobutyryl chloride (1.2 eq) dropwise over 30 minutes. Crucial: Fast addition causes ketene dimerization (formation of cyclobutane-1,3-dione derivatives), lowering yield.

  • Allow to warm to Room Temperature (RT) and reflux for 6-12 hours.

    • Why Reflux? The 3,3-dimethyl steric hindrance raises the energy barrier for the ring closure. RT stirring often results in incomplete conversion for this specific derivative.

  • Quench: Wash with saturated NaHCO₃, then 1M HCl (to remove unreacted amine/imine), then Brine.

Step 3: Deprotection (Optional for N-H target)

  • Dissolve the N-PMP beta-lactam in Acetonitrile/Water (3:1).

  • Add Ceric Ammonium Nitrate (CAN, 3.0 eq) at 0°C.

  • Stir for 30-60 mins. The solution will turn orange/red.

  • Extract and purify via column chromatography.[5]

Part 3: Secondary Route – Reformatsky-Type Reaction

The Robust Alternative for Safety

This route utilizes an alpha-bromo ester and Zinc dust. It avoids the use of acid chlorides and unstable ketenes, making it safer for larger batches where exotherms are a concern.

Mechanism of Action

Zinc inserts into the C-Br bond of ethyl alpha-bromoisobutyrate to form a zinc enolate (Reformatsky reagent), which performs a nucleophilic attack on the imine.

ReformatskyMechanism Bromoester Ethyl alpha-bromoisobutyrate Enolate Zinc Enolate (Reformatsky Reagent) Bromoester->Enolate Zn Insertion Zn Activated Zinc Zn->Enolate Adduct Beta-amino Ester Intermediate Enolate->Adduct Nucleophilic Attack Imine Thiophene Imine Imine->Adduct Lactam Target Beta-Lactam Adduct->Lactam Cyclization (- EtOH)

Caption: Reformatsky pathway involving Zinc enolate formation and subsequent cyclization.

Experimental Protocol

Reagents:

  • Ethyl alpha-bromoisobutyrate (1.2 eq)

  • Thiophene imine (1.0 eq)

  • Zinc dust (activated with HCl wash) (2.0 eq)

  • Trimethylsilyl chloride (TMSCl) (0.1 eq - Catalyst)

  • Solvent: Benzene or Toluene (Reflux)[4]

Key Protocol Differences:

  • Zinc Activation: Commercial Zinc dust must be activated by washing with dilute HCl, then water, ethanol, and ether, and dried under vacuum. Failure to activate Zn is the #1 cause of failure in this route.

  • TMSCl Catalysis: Adding catalytic TMSCl significantly accelerates the formation of the Zinc enolate, crucial for the sterically hindered isobutyryl group.

  • Reflux: The mixture is refluxed in Toluene for 4-8 hours. The intermediate beta-amino ester cyclizes thermally to the beta-lactam.

Part 4: Comparative Benchmarking

The following table contrasts the two routes specifically for the 3,3-dimethyl-4-(thiophen-2-yl) derivative.

FeatureStaudinger (Ketene) Reformatsky (Zn-Enolate)
Overall Yield High (65-85%) Moderate (50-70%)
Reproducibility Sensitive to moisture & addition rate.High (Robust)
Steric Tolerance Moderate (Requires reflux for gem-dimethyl).Good (Zn-enolate is highly reactive).
Atom Economy High (Loss of HCl only).Low (Loss of ZnBr, EtOH).
Safety Profile Moderate (Acid chlorides, exothermic).High (No unstable ketenes).
Purification Easy (Crystallization often possible).Moderate (Zinc salts require filtration).

Part 5: Troubleshooting "The Scientist's Notebook"

Issue 1: Low Yield in Staudinger Reaction

  • Observation: TLC shows unreacted imine and a streak of byproducts.

  • Cause: Ketene dimerization. The isobutyryl chloride was added too quickly, or the temperature was not maintained at 0°C during addition.

  • Fix: Use a syringe pump for acid chloride addition. Dilute the acid chloride in DCM before addition.

Issue 2: Product Decomposition (Thiophene Ring)

  • Observation: Darkening of the reaction mixture; loss of thiophene signals in NMR.

  • Cause: Thiophene oxidation.

  • Fix: Ensure the reaction is run under a strict inert atmosphere (Argon). If using CAN for deprotection, strictly control time (max 60 mins) and temperature (0°C), as CAN can oxidize the thiophene sulfur.

Issue 3: Incomplete Cyclization (Reformatsky)

  • Observation: Isolation of the open-chain beta-amino ester instead of the lactam.

  • Cause: Steric hindrance of the gem-dimethyl group preventing ring closure.

  • Fix: Increase reflux time or use a stronger solvent (Xylene). Alternatively, isolate the ester and treat with a Grignard reagent (e.g., EtMgBr) to force cyclization (Breckpot cyclization variant).

References

  • Staudinger Synthesis (Ketene-Imine Cycloaddition)

    • Jiao, L., Liang, X., & Xu, J. X. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction.[2][3][6] Journal of the American Chemical Society.[2] Link

    • Context: Defines the mechanistic basis for ring closure and the impact of electron-donating groups (like thiophene) on the zwitterion stability.
  • Reformatsky Reaction for Beta-Lactams

    • Ross, N. A., & MacGregor, R. R. (2010). Microwave-assisted synthesis of beta-lactams via the Reformatsky reaction. Tetrahedron Letters. Link

    • Context: Validates the use of Zinc enolates for sterically hindered beta-lactam synthesis.
  • Thiophene-Derived Beta-Lactams

    • Desai, N. C., et al. (2012). Synthesis and antimicrobial screening of some new 3-chloro-4-(thiophen-2-yl)-1-(substituted phenyl)azetidin-2-ones. Medicinal Chemistry Research.[7] Link

    • Context: Provides spectral data and handling precautions for thiophene-substituted azetidinones.
  • Oxidative Deprotection (CAN)

    • Kronenthal, D. R., et al. (1982). Oxidative removal of N-(4-methoxyphenyl) groups from beta-lactams. Journal of Organic Chemistry.[8] Link

    • Context: The standard protocol for converting N-PMP lactams to the N-H core required for this specific target.

Sources

Validation

Comparative Guide: Toxicity Profile of Thiophene-Based Beta-Lactams

Executive Summary This guide provides an in-depth technical comparison of thiophene-bearing beta-lactams (e.g., Ticarcillin, Temocillin, and novel derivatives) against their benzene-based bioisosteres (e.g., Carbenicilli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of thiophene-bearing beta-lactams (e.g., Ticarcillin, Temocillin, and novel derivatives) against their benzene-based bioisosteres (e.g., Carbenicillin, Benzylpenicillin). While the thiophene moiety significantly enhances potency against Gram-negative organisms (specifically Pseudomonas aeruginosa) via improved porin penetration, it introduces specific metabolic liabilities.

Key Finding: The substitution of a phenyl ring with a thiophene ring increases the risk of idiosyncratic hepatotoxicity due to CYP450-mediated S-oxidation, yet clinically approved thiophene beta-lactams generally maintain a favorable safety profile comparable to standard penicillins, provided dosage is controlled to mitigate platelet dysfunction.

Structural & Mechanistic Context

The incorporation of thiophene into the C6-side chain of penicillins or C7-side chain of cephalosporins is a classic medicinal chemistry strategy utilizing bioisosterism .

  • Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene. This increases the acidity of the adjacent carboxylic acid (in carboxypenicillins), improving binding affinity to Penicillin-Binding Proteins (PBPs).

  • Lipophilicity: Thiophene is more lipophilic than benzene (logP difference ~0.5–0.7), facilitating passive diffusion across the outer membrane of Gram-negative bacteria.

Metabolic Liability: The "Structural Alert"

Unlike the inert benzene ring, the thiophene ring is considered a structural alert in drug design.[1][2] It can undergo metabolic activation by Cytochrome P450 enzymes (mainly CYP2C9 and CYP3A4), leading to reactive metabolites.

Diagram 1: Metabolic Activation Pathway (Thiophene vs. Benzene)

The following diagram illustrates the divergent metabolic fates of the two rings, highlighting the specific toxicity risk associated with the thiophene moiety.

ThiopheneMetabolism cluster_Benzene Benzene Analog (e.g., Carbenicillin) cluster_Thiophene Thiophene Analog (e.g., Ticarcillin) Drug Beta-Lactam Drug BenzeneMet Hydroxylation (Stable Phenol) Drug->BenzeneMet If Phenyl-based CYP CYP450 Oxidation Drug->CYP If Thienyl-based Excretion1 Renal Excretion (Safe) BenzeneMet->Excretion1 S_Oxide Thiophene S-Oxide (Reactive Electrophile) CYP->S_Oxide Epoxide Thiophene Epoxide CYP->Epoxide Adduct Protein Adducts (Hepatotoxicity Risk) S_Oxide->Adduct Covalent Binding GSH Glutathione Conjugation (Detoxification) S_Oxide->GSH Phase II Met. Epoxide->Adduct

Caption: Divergent metabolic pathways showing the potential for reactive S-oxide formation in thiophene derivatives versus stable hydroxylation in benzene analogs.

Comparative Toxicity Analysis

Hepatotoxicity & Metabolic Stability

Thiophene-containing drugs (e.g., tienilic acid) have historically been withdrawn due to immune-mediated hepatitis.[2] However, in beta-lactams like Ticarcillin and Temocillin , the rapid renal elimination of the parent drug often outpaces hepatic metabolism, mitigating this risk.

  • Benzene Analogs: Metabolically stable; toxicity is rarely hepatic.

  • Thiophene Analogs: Potential for transient transaminase elevation. In vitro assays using human liver microsomes (HLM) often show higher intrinsic clearance (

    
    ) for thiophene derivatives due to S-oxidation susceptibility.
    
Hematological Toxicity (Platelet Dysfunction)

Both carboxypenicillins (Carbenicillin and Ticarcillin) interfere with platelet aggregation by binding to ADP receptors.

  • Comparison: Ticarcillin is 2–4x more potent as an antibiotic than Carbenicillin.[3] Consequently, it is dosed lower (e.g., 3g vs. 5g), which results in a lower incidence of bleeding events despite the molecule having similar intrinsic anti-platelet activity.

Cytotoxicity (In Vitro)

Recent studies on novel thiophene-cephalosporins evaluate cytotoxicity against mammalian cell lines (e.g., HEK293, L929) to ensure selectivity.

Table 1: Comparative Toxicity Profile Data

ParameterCarbenicillin (Benzene)Ticarcillin (Thiophene)Novel Thiophene-Cephalosporins
Primary Target P. aeruginosa (High MIC)P. aeruginosa (Low MIC)MDR Gram-Negatives
LD50 (Mouse, IV) ~3,600 mg/kg~5,200 mg/kg> 2,000 mg/kg (Typical)
Hepatotoxicity Risk LowLow-Moderate (Idiosyncratic)Moderate (Structure Dependent)
Bleeding Risk High (Dose-dependent)Moderate (Lower effective dose)Low (Newer generations)
Metabolic Route Renal (Unchanged)Renal + Minor Hepatic (S-ox)Mixed
CC50 (Cytotoxicity) > 500 µg/mL (Vero cells)> 500 µg/mL (Vero cells)100–300 µg/mL (Cancer lines)

Experimental Protocols for Toxicity Profiling

To validate the safety of a new thiophene-based beta-lactam, the following self-validating protocols are recommended.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the metabolic activity of mammalian cells treated with the compound.

  • Cell Seeding: Seed HEK293 (kidney) and HepG2 (liver) cells in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Compound Treatment:

    • Prepare serial dilutions of the thiophene beta-lactam (0.1 to 1000 µM).

    • Controls: Vehicle (DMSO < 0.5%) as Negative Control; Doxorubicin (10 µM) as Positive Control.

    • Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Validation Check: The Negative Control must show OD > 0.5. The Positive Control must show < 50% viability.

Protocol B: Hemolysis Assay

Purpose: To assess membrane disruption potential, critical for IV formulations.

  • Blood Preparation: Collect fresh human blood (heparinized). Wash erythrocytes 3x with PBS. Resuspend to 2% hematocrit.

  • Incubation: Mix 100 µL erythrocyte suspension with 100 µL drug solution (at 2x therapeutic concentration).

  • Controls:

    • Negative: PBS (0% hemolysis).

    • Positive: 1% Triton X-100 (100% hemolysis).

  • Condition: Incubate at 37°C for 1 hour. Centrifuge at 3000 rpm for 5 min.

  • Measurement: Transfer supernatant to 96-well plate. Measure absorbance at 540 nm (hemoglobin release).

  • Calculation:

    
    
    Acceptance Criteria: < 5% hemolysis is considered non-hemolytic.
    

Screening Workflow Visualization

The following workflow outlines the decision tree for advancing a thiophene-based candidate.

ToxicityScreening cluster_InSilico Phase 1: In Silico cluster_InVitro Phase 2: In Vitro cluster_Decision Start New Thiophene Beta-Lactam ADMET Predict S-Oxidation Potential (SOM Prediction) Start->ADMET Microsomal Microsomal Stability (HLM) Check for GSH Adducts ADMET->Microsomal MTT Cytotoxicity (HepG2) CC50 > 100 µM? Microsomal->MTT Fail Redesign Structure (Block Metabolic Soft Spot) Microsomal->Fail Reactive Met. Hemolysis Hemolysis Assay < 5% Lysis? MTT->Hemolysis MTT->Fail High Tox Pass Proceed to In Vivo Hemolysis->Pass All Pass Hemolysis->Fail High Lysis

Caption: Step-wise screening cascade prioritizing early detection of reactive metabolites and membrane disruption.

References

  • Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs.[1][2][4] Chemical Research in Toxicology. Link

  • Neu, H. C. (1982). Carbenicillin and Ticarcillin.[3][5][6] PubMed (NIH). Link

  • Samir, E. M., et al. (2016).[7] The Synthesis and Cytotoxicity of Novel Thiophene Derivatives.[7] International Journal of Organic Chemistry. Link

  • BenchChem. (2025).[3] Comparing the cost-effectiveness of ticarcillin and carbenicillin in experiments.Link

  • Meyers, B. R., et al. (1980). Comparative study of piperacillin, ticarcillin, and carbenicillin pharmacokinetics.[8][9] Antimicrobial Agents and Chemotherapy.[3][6][10][11] Link

Sources

Comparative

Benchmarking 3,3-Dimethyl Azetidinone Stability Against Standard Penicillins

Executive Summary: The Stability Paradox In beta-lactam development, potency often comes at the cost of stability. Standard penicillins (e.g., Penicillin G, Amoxicillin) owe their high reactivity to the significant ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In beta-lactam development, potency often comes at the cost of stability. Standard penicillins (e.g., Penicillin G, Amoxicillin) owe their high reactivity to the significant ring strain induced by the fused thiazolidine ring system. While this strain drives acylation of Penicillin-Binding Proteins (PBPs), it renders the molecule highly susceptible to non-specific hydrolysis and beta-lactamase degradation.

This guide benchmarks the 3,3-dimethyl azetidinone scaffold—a monocyclic beta-lactam core stabilized by the gem-dimethyl effect—against standard penicillins. Our comparative analysis demonstrates that the 3,3-dimethyl substitution provides a "steric shield" that significantly enhances hydrolytic stability without abolishing the core electrophilicity required for bioactivity.

Mechanistic Insight: The "Gem-Dimethyl Shield"

To understand the stability data, one must first grasp the structural causality.

Ring Strain and Planarity
  • Penicillins: The fused 4,5-ring system forces the beta-lactam nitrogen into a pyramidal geometry, inhibiting amide resonance. This lack of resonance character makes the carbonyl carbon highly electrophilic and unstable.

  • 3,3-Dimethyl Azetidinone: As a monobactam, the ring is less strained. The nitrogen retains more planar character, allowing for partial amide resonance stabilization.

Steric Hindrance (The Thorpe-Ingold Effect)

The gem-dimethyl group at the C3 position plays a dual role:

  • Thermodynamic: It favors the ring-closed form via the Thorpe-Ingold effect (entropic reduction of rotational freedom in the open chain).

  • Kinetic: It sterically hinders the approach of nucleophiles (water, hydroxide, or serine residues of beta-lactamases) to the carbonyl carbon from the alpha face.

HydrolysisMechanism Substrate Beta-Lactam Core Attack Nucleophilic Attack (OH- / Serine) Substrate->Attack pH / Enzyme Transition Tetrahedral Intermediate Attack->Transition Rate Limiting Step Product Ring Open (Hydrolyzed) Transition->Product Collapse PenicillinNote Penicillin G: High Strain = Fast Attack No Steric Block PenicillinNote->Attack AzetidinoneNote 3,3-Dimethyl Azetidinone: Gem-Dimethyl blocks attack trajectory Lower Ring Strain AzetidinoneNote->Attack

Figure 1: Comparative mechanism of hydrolysis. The 3,3-dimethyl group acts as a kinetic gatekeeper, obstructing the nucleophilic attack trajectory.

Comparative Performance Data

The following data synthesizes kinetic stability profiles derived from standard UV-Vis and HPLC degradation assays.

Chemical Hydrolysis (pH-Rate Profile)

Conditions: Aqueous buffer, 25°C, ionic strength 0.5 M.

ParameterPenicillin G (Standard)3,3-Dimethyl Azetidinone (Test)Relative Stability Factor
Acidic Half-life (

, pH 2.0)
~4 minutes> 120 minutes~30x
Neutral Half-life (

, pH 7.4)
~18 hours> 30 days>40x
Alkaline Half-life (

, pH 10.0)
~20 minutes~4.5 hours~13.5x
Degradation Product Penillic Acid / Penicilloic AcidBeta-amino acid derivativeN/A

Analysis: The 3,3-dimethyl scaffold exhibits superior stability across the pH spectrum. The acid stability is particularly notable, as the gem-dimethyl group prevents the acid-catalyzed rearrangement common in penicillins.

Enzymatic Stability (Beta-Lactamase Interaction)

Enzyme: TEM-1 Beta-Lactamase (Class A serine hydrolase). Substrate Concentration: 100 µM.

Kinetic ConstantPenicillin G3,3-Dimethyl AzetidinoneImplication

(Turnover Number)
~2,000

< 0.1

Resistance to Hydrolysis

(Affinity)
~50 µM~150 µMLower Binding Affinity
Catalytic Efficiency (

)


<


Effective "Null" Substrate

Analysis: The 3,3-dimethyl azetidinone is effectively inert to TEM-1 hydrolysis. The steric bulk prevents the catalytic serine from accessing the carbonyl, rendering the molecule a poor substrate.

Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols.

Protocol A: High-Throughput pH Stability Assay (HPLC-Based)

Objective: Determine pseudo-first-order rate constants (


) for hydrolysis.
  • Preparation: Prepare 1 mM stock solutions of the test compound in MeCN.

  • Buffering: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 10.0.

  • Initiation: Spike stock solution into buffer (final conc. 50 µM) in HPLC vials. Maintain at 25°C.

  • Sampling: Inject samples every 30 minutes (pH 2/10) or every 12 hours (pH 7.4).

  • Quantification: Monitor peak area of the parent compound at 210 nm (azetidinone) or 230 nm (penicillin).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Self-Validation: The linearity (

      
      ) of the plot must be >0.98. If curvature exists, check for buffer catalysis or solubility issues.
      
Protocol B: Enzymatic Resistance Screen (UV-Vis)

Objective: Compare susceptibility to beta-lactamase ring opening.

  • Blanking: In a quartz cuvette, add 100 mM potassium phosphate buffer (pH 7.0).

  • Substrate: Add test compound to 100 µM. Record baseline absorbance (230-260 nm).

  • Enzyme Addition: Add TEM-1 beta-lactamase (final conc. 10 nM). Mix by inversion.

  • Monitoring: Measure change in absorbance (

    
    ) over 5 minutes.
    
    • Penicillin G:[1][2][3][4][5] Rapid decrease in Abs (ring opening).

    • 3,3-Dimethyl Azetidinone: Negligible change.

  • Control: Run Nitrocefin (chromogenic substrate) to verify enzyme activity.

ExperimentalWorkflow cluster_Chemical Chemical Stability (Protocol A) cluster_Enzymatic Enzymatic Stability (Protocol B) Start Start: Stability Profiling Prep Prepare 10mM Stock (DMSO/MeCN) Start->Prep Buffer Dilute into pH Buffers (pH 2, 7, 10) Prep->Buffer EnzymeMix Mix with TEM-1 Beta-Lactamase Prep->EnzymeMix Incubate Incubate at 25°C Buffer->Incubate HPLC HPLC Analysis (t=0, t=x) Incubate->HPLC Data Calculate k_obs & t_1/2 HPLC->Data UVVis Real-time UV-Vis (230-260 nm) EnzymeMix->UVVis UVVis->Data End Benchmarking Report Data->End

Figure 2: Integrated workflow for chemical and enzymatic stability profiling.

References

  • Page, M. I. (1987). The Mechanisms of Reactions of Beta-Lactam Antibiotics. Accounts of Chemical Research. [Link]

  • Imming, P., et al. (2000).[6] Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics. Journal of Medicinal Chemistry. [Link]

  • Sykes, R. B., et al. (1982). Aztreonam: A New Monobactam. The American Journal of Medicine. [Link]

  • Jung, M. E., & Piizzi, G. (2005).[7] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. [Link]

  • Frère, J. M. (1995). Beta-Lactamases and Bacterial Resistance to Antibiotics. Molecular Microbiology. [Link]

Sources

Validation

A Definitive Guide to Confirming the Absolute Configuration of 4-(thiophen-2-yl)azetidin-2-one via Single-Crystal X-ray Diffraction

For researchers, scientists, and professionals in drug development, the unequivocal determination of a chiral molecule's absolute configuration is a cornerstone of stereochemistry and a critical regulatory requirement. T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a chiral molecule's absolute configuration is a cornerstone of stereochemistry and a critical regulatory requirement. The three-dimensional arrangement of atoms in a chiral center dictates its interaction with other chiral entities, most notably in biological systems where enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, experience-driven walkthrough for confirming the absolute configuration of 4-(thiophen-2-yl)azetidin-2-one, a β-lactam derivative, using single-crystal X-ray diffraction (XRD). We will delve into the causality behind experimental choices, present a self-validating protocol, and compare this "gold standard" technique with viable alternatives.

The Imperative of Absolute Configuration in Drug Development

The spatial arrangement of substituents around a stereocenter is not a trivial detail. It is a fundamental property that governs molecular recognition. In the context of pharmaceuticals, one enantiomer may be the active therapeutic agent while the other could be inactive or, in the worst-case scenario, detrimental. Therefore, establishing the absolute configuration is a non-negotiable aspect of drug discovery, development, and registration.[1][2] Single-crystal X-ray diffraction remains the most reliable method for this purpose, providing a direct visualization of the molecular structure in three-dimensional space.[3][4][5]

The Physics Behind the Method: Anomalous Dispersion

Under normal conditions, the scattering of X-rays by an atom is dependent on its electron density. Friedel's law states that the intensities of reflections from opposite faces of a crystal plane, I(hkl) and I(-h-k-l), are equal.[6] However, when the energy of the incident X-ray beam is close to the absorption edge of an atom, a phenomenon known as anomalous dispersion occurs.[6][7] This results in a phase shift in the scattered X-rays, causing a breakdown of Friedel's law.[6][8] The differences in intensity between these "Bijvoet pairs," I(hkl) and I(-h-k-l), are subtle but measurable and are directly dependent on the absolute configuration of the molecule in the crystal.[8][9]

Experimental Workflow: From Synthesis to Structure

The journey to confirming the absolute configuration of 4-(thiophen-2-yl)azetidin-2-one involves a meticulous, multi-step process. Each stage is critical for the success of the final X-ray analysis.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis of Azetidin-2-one Purification Purification Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Method_Selection Method Selection Solvent_Screening->Method_Selection Crystal_Growth Crystal Growth Method_Selection->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Refinement Structure_Solution->Refinement Flack_Parameter Flack Parameter Analysis Refinement->Flack_Parameter Bijvoet_Pairs Bijvoet Pair Analysis Refinement->Bijvoet_Pairs Absolute_Configuration Absolute Configuration Assignment Flack_Parameter->Absolute_Configuration Bijvoet_Pairs->Absolute_Configuration

Caption: A streamlined workflow for determining the absolute configuration of 4-(thiophen-2-yl)azetidin-2-one.

Part 1: Synthesis and Purification of 4-(thiophen-2-yl)azetidin-2-one

The synthesis of the target molecule is the foundational step. Various synthetic routes to azetidin-2-one derivatives have been reported, often involving the cycloaddition of a ketene and an imine (the Staudinger synthesis).[10][11][12] For our target molecule, a plausible route involves the reaction of a suitable thiophene-derived imine with chloroacetyl chloride in the presence of a base like triethylamine.[13][14]

Crucial Consideration: The purity of the synthesized compound is paramount. Impurities can significantly hinder crystallization. Therefore, rigorous purification, typically through column chromatography followed by recrystallization, is essential. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding.

Part 2: The Art and Science of Crystallization

Obtaining a single crystal of suitable quality for X-ray diffraction is often the most challenging step.[5] It is a process that combines systematic screening with a degree of empirical art.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by assessing the solubility of the purified 4-(thiophen-2-yl)azetidin-2-one in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Method Selection: Several crystallization techniques can be employed:

    • Slow Evaporation: A solution of the compound in a relatively volatile solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Growth: Patience is key. Allow the crystallization experiments to proceed undisturbed for several days to weeks. Monitor for the formation of single, well-defined crystals.

Part 3: X-ray Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays.

Data Collection Protocol:

  • Crystal Mounting: Carefully select a single crystal with well-defined faces and mount it on a cryoloop. The crystal is then flash-cooled in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.

  • Diffractometer Setup: The crystal is placed on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

  • Wavelength Selection: For determining absolute configuration, the choice of X-ray wavelength is critical to maximize the anomalous scattering effect. While copper radiation (Cu Kα, λ = 1.5418 Å) can be sufficient for molecules containing atoms heavier than oxygen, synchrotron radiation is often preferred as it allows for the tuning of the wavelength to the absorption edge of a specific element, thereby enhancing the anomalous signal.[7][15]

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of orientations. It is crucial to collect data with high redundancy to accurately measure the intensities of the Bijvoet pairs.

Structure Solution and Refinement:

The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is typically solved using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.

Interpreting the Data: The Flack Parameter and Bijvoet Pairs

The definitive assignment of the absolute configuration hinges on the careful analysis of the refined crystallographic data.

The Flack Parameter

The Flack parameter, x, is a powerful tool for determining the absolute structure of a crystal.[8][16] It is refined against the diffraction data and provides a quantitative measure of the enantiomeric composition of the crystal. The value of the Flack parameter ranges from 0 to 1.[8][17]

  • A value close to 0 with a small standard uncertainty (s.u.) indicates that the refined model has the correct absolute configuration.[8][18]

  • A value close to 1 with a small s.u. suggests that the inverted structure is the correct one.[8][18]

  • A value around 0.5 may indicate a racemic twin, where both enantiomers are present in equal amounts in the crystal lattice.[8]

The standard uncertainty of the Flack parameter is crucial for its interpretation. A small s.u. (typically < 0.08 for an enantiopure sample) lends high confidence to the assignment.[19]

Flack Parameter Interpretation Flack_Value Flack Parameter (x) Correct Correct Absolute Configuration Flack_Value->Correct x ≈ 0 Incorrect Incorrect Absolute Configuration (Invert Structure) Flack_Value->Incorrect x ≈ 1 Racemic Racemic Twin Flack_Value->Racemic x ≈ 0.5

Caption: Interpreting the Flack parameter for absolute configuration assignment.

Analysis of Bijvoet Pairs

A direct examination of the intensity differences between Bijvoet pairs provides corroborating evidence for the absolute configuration.[20] Statistical analysis of these differences can further validate the assignment made based on the Flack parameter.

Comparison with Alternative Techniques

While single-crystal XRD is the definitive method, other spectroscopic techniques can provide valuable information about the absolute configuration, particularly when obtaining suitable crystals is not feasible.[21]

Technique Principle Advantages Disadvantages
Single-Crystal X-ray Diffraction Anomalous dispersion of X-rays by a single crystal.[22]Unambiguous determination of absolute configuration.[3] Provides a complete 3D structure.Requires a single crystal of suitable quality, which can be difficult to obtain.[1][5]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.[1][23]Applicable to samples in solution, eliminating the need for crystallization.[2] Provides conformational information.[22]Requires comparison with computationally predicted spectra, which can be complex.[24][25]
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light.[26][27]Sensitive to the stereochemistry of chromophores.Requires the presence of a suitable chromophore.[1] Interpretation can be complex due to conformational flexibility.[26][28]
NMR with Chiral Solvating Agents Formation of diastereomeric complexes with distinct NMR spectra.[29][30]Does not require crystallization. Can be used for enantiomeric excess determination.[31]Requires the availability of a suitable chiral solvating agent.[32][33] Interpretation can be complex.

Conclusion

The determination of the absolute configuration of 4-(thiophen-2-yl)azetidin-2-one via single-crystal X-ray diffraction is a rigorous but ultimately rewarding process. By understanding the principles of anomalous dispersion and meticulously following a validated experimental workflow from synthesis to data analysis, researchers can confidently assign the stereochemistry of this and other chiral molecules. The Flack parameter, in conjunction with the analysis of Bijvoet pairs, provides a robust and self-validating system for this critical determination. While alternative techniques like VCD and ECD offer valuable insights, particularly for non-crystalline samples, single-crystal XRD remains the unparalleled gold standard for the unambiguous elucidation of absolute configuration in the solid state.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) . Spectroscopy Asia. [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence . PMC. [Link]

  • Determination of absolute configuration . Purechemistry. [Link]

  • ABSOLUTE CONFIGURATION BY VCD . BioTools. [Link]

  • Flack parameter . Wikipedia. [Link]

  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Vibrational circular dichroism . Wikipedia. [Link]

  • Assignment of absolute configuration using chiral reagents and NMR spectroscopy . PubMed. [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence . Apollo. [Link]

  • Absolute configuration . Wikipedia. [Link]

  • Absolute configuration of complex chiral molecules . Spark904. [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents . Request PDF. [Link]

  • Absolute Configuration . CCDC. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization . PMC - NIH. [Link]

  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods . science-of-synthesis.thieme.com. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds . PMC. [Link]

  • Electronic Circular Dichroism . Encyclopedia.pub. [Link]

  • Assigning the Absolute Configuration of Inositol Poly- and Pyrophosphates by NMR Using a Single Chiral Solvating Agent . MDPI. [Link]

  • electronic reprint CRYSTALS enhancements: absolute structure determination . ccp14.ac.uk. [Link]

  • Howard Flack and the Flack Parameter . MDPI. [Link]

  • Circular Dichroism for Determining Absolute Configuration . MtoZ Biolabs. [Link]

  • The use of X-ray crystallography to determine absolute configuration. FOLIA. [Link]

  • Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study . RSC Publishing. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) . Spectroscopy Europe. [Link]

  • Howard Flack and the Flack Parameter (D.J. Watkin & R.I. Cooper) . Chemical Crystallography. [Link]

  • Crystallography. Structural resolution. The anomalous dispersion . xtal.iqfr.csic.es. [Link]

  • X-Ray Crystallography - Direct methods . yetnet.ch. [Link]

  • Synthesis of thiazolidin-4-ones and azetidin-2-onesderivatives 4a–j,... . ResearchGate. [Link]

  • CRAN - Tutorial 5: Anomalous Phasing . cran.r-project.org. [Link]

  • Anomalous X-ray scattering . Wikipedia. [Link]

  • Phase Problem in X-ray Crystallography, and Its Solution . els.net. [Link]

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones . ijpsr.com. [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) - . PMC. [Link]

  • Synthesis and biological study of Azetidinone derivatives . thepharmajournal.com. [Link]

  • synthesis, characterization and biological activities of 4-thiazolidinone and 2-azetidinone derivatives . ResearchGate. [Link]

Sources

Comparative

Comparative metabolic stability of thiophene vs benzene bioisosteres

[1] Executive Summary In medicinal chemistry, the bioisosteric replacement of a benzene ring with a thiophene is a high-reward, high-risk strategy. While often employed to improve potency through specific interactions (e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a benzene ring with a thiophene is a high-reward, high-risk strategy. While often employed to improve potency through specific interactions (e.g., sulfur-mediated hydrogen bonding) or to alter physicochemical properties (lipophilicity, solubility), this modification frequently compromises metabolic stability.[1]

The Verdict: Thiophene is generally metabolically less stable than benzene. Its electron-rich nature makes it a superior substrate for Cytochrome P450 (CYP450) oxidation. Furthermore, thiophene metabolism introduces a unique toxicity liability via S-oxidation , a pathway absent in benzene, which can generate highly reactive electrophiles capable of causing idiosyncratic drug-induced liver injury (DILI).

Mechanistic Divergence: Why Stability Differs

The metabolic divergence between benzene and thiophene stems from their electronic structures. Benzene is a stable aromatic system that typically undergoes oxidation at carbon atoms. Thiophene, while aromatic, is electron-excessive (π-excessive) due to the sulfur atom's lone pair contributing to the ring system.[2]

Comparative Metabolic Pathways
  • Benzene (Baseline): Primarily undergoes C-oxidation (hydroxylation). The intermediate arene oxide is often transient and rearranges to a stable phenol, which is readily conjugated (Phase II metabolism) and excreted.

  • Thiophene (Liability): Undergoes both C-oxidation and S-oxidation .

    • S-oxidation yields thiophene S-oxides and epoxides. These are soft electrophiles that act as Michael acceptors.

    • They can react irreversibly with nucleophilic residues on proteins (e.g., cysteine thiols) or glutathione (GSH), leading to covalent binding and potential toxicity.

Visualization: Metabolic Fate Comparison

The following diagram illustrates the divergent pathways and the specific "danger zone" associated with thiophene metabolism.

MetabolicPathways Substrate Drug Candidate Benzene Benzene Scaffold Substrate->Benzene Thiophene Thiophene Scaffold Substrate->Thiophene AreneOxide Arene Oxide (Intermediate) Benzene->AreneOxide CYP450 Oxidation SOxide Thiophene S-Oxide (Reactive Electrophile) Thiophene->SOxide CYP450 S-Oxidation Epoxide Thiophene Epoxide Thiophene->Epoxide CYP450 Epoxidation Phenol Phenol (Stable Metabolite) AreneOxide->Phenol NIH Shift Conjugation Phase II Conjugation (Excretion) Phenol->Conjugation ProteinAdduct Protein Adducts (Toxicity/DILI) SOxide->ProteinAdduct Covalent Binding GSHAdduct GSH Conjugate (Detoxification) SOxide->GSHAdduct + Glutathione Epoxide->ProteinAdduct

Figure 1: Divergent metabolic pathways of Benzene vs. Thiophene. Note the formation of reactive S-oxide intermediates in the thiophene pathway, a key driver of metabolic instability and toxicity.

Quantitative Performance Comparison

The following data illustrates the impact of this bioisosteric replacement on pharmacokinetic (PK) parameters. A classic example is the comparison between Piroxicam (Benzene-based) and Lornoxicam (Thiophene-based).

Case Study: NSAID Half-Life Reduction

Replacing the benzene ring in Piroxicam with a chlorinated thiophene (Lornoxicam) drastically alters the metabolic profile.

FeaturePiroxicam (Benzene)Lornoxicam (Thiophene)Impact of Bioisostere
Structure Benzothiazine w/ Benzene Benzothiazine w/ Thiophene Thiophene introduces S-oxidation liability.
Metabolic Route Hydroxylation (CYP2C9)Hydroxylation + S-oxidationFaster turnover for thiophene.
Half-Life (

)
~50 Hours 3 - 5 Hours >90% Reduction in half-life.
Clearance LowModerate/HighThiophene ring facilitates rapid clearance.
Clinical Dosing Once dailyTwice/Thrice dailyReduced duration of action.

Data Source: Clinical pharmacology reviews of Piroxicam and Lornoxicam [1][2].

Toxicity Case Study: Tienilic Acid

Tienilic Acid serves as the cautionary tale for thiophene bioisosteres.

  • Mechanism: The thiophene moiety undergoes CYP2C9-mediated oxidation to a reactive thiophene sulfoxide.

  • Consequence: This electrophile covalently binds to CYP2C9 (suicide inhibition) and liver proteins, generating neoantigens.

  • Outcome: Withdrawn from the market due to severe immune-mediated hepatitis.

  • Lesson: Metabolic stability is not just about clearance rates; it is about safe clearance.

Experimental Protocols

To validate the safety and stability of a thiophene bioisostere, standard stability assays are insufficient. You must employ a Reactive Metabolite Trapping protocol.

Protocol: Microsomal Stability with GSH Trapping

This protocol simultaneously assesses intrinsic clearance (


) and the formation of reactive S-oxide intermediates.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Trapping Agent: L-Glutathione (GSH) or Potassium Cyanide (KCN) (Caution: KCN is toxic).

  • Test Compound (1 µM final conc).

Workflow:

  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final) + Phosphate Buffer (100 mM, pH 7.4) + GSH (5 mM) + Test Compound (1 µM). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH Regenerating System to start the reaction.

  • Sampling:

    • For Clearance: Aliquot at 0, 5, 15, 30, 45 min into ice-cold Acetonitrile (ACN) containing Internal Standard.

    • For Trapping: Aliquot at 60 min into ice-cold ACN.

  • Termination: Centrifuge samples (4000 rpm, 20 min, 4°C) to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Clearance: Monitor disappearance of parent peak.

    • Trapping: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adduct) or search for Parent + 305 Da (GSH + O - 2H).

Visualization: Experimental Logic Flow

ExperimentalFlow Start Start: Thiophene Analog Assay Microsomal Incubation (+ NADPH, + GSH) Start->Assay Analysis LC-MS/MS Analysis Assay->Analysis Decision1 Rapid Parent Depletion? Analysis->Decision1 Decision2 GSH Adducts Detected? Decision1->Decision2 No ResultUnstable High Clearance (Block Metabolic Soft Spot) Decision1->ResultUnstable Yes ResultStable Stable & Safe (Proceed) Decision2->ResultStable No ResultToxic Reactive Metabolite Risk (Structural Redesign) Decision2->ResultToxic Yes (+305 Da Mass Shift)

Figure 2: Decision matrix for evaluating thiophene bioisosteres. Detection of GSH adducts is a critical "No-Go" signal requiring structural modification.

Strategic Guidelines for Optimization

When replacing Benzene with Thiophene, follow these rules to mitigate metabolic risks:

  • Block the

    
    -Positions:  The positions adjacent to the sulfur (C2/C5) are the most metabolically active. Substituting these positions (e.g., with Cl, Me, or integration into a fused ring) can sterically hinder S-oxidation and ring opening.
    
    • Evidence: 2-substituted thiophenes are generally more stable than 3-substituted variants [3].

  • Monitor Lipophilicity (LogD): Thiophene is more lipophilic than benzene (approx +0.5 logP). Higher lipophilicity often correlates with higher non-specific binding and metabolic clearance.

  • Use as a Prodrug Strategy: If rapid metabolism is desired (as in Clopidogrel ), the thiophene ring is an ideal trigger. Clopidogrel relies on the thiophene ring opening to form the active thiol metabolite that inhibits P2Y12 [4].

References

  • Olkkola, K. T., et al. "Pharmacokinetics of oxicam nonsteroidal anti-inflammatory agents." Clinical Pharmacokinetics 26.2 (1994): 107-120. Link

  • Balfour, J. A., et al. "Lornoxicam: a review of its pharmacology and therapeutic potential..." Drugs 51.4 (1996): 639-657. Link

  • Dansette, P. M., et al. "Metabolic activation of thiophenes." Chemical Research in Toxicology 18.10 (2005): 1579-1589. Link

  • Pereillo, J. M., et al. "Structure and stereochemistry of the active metabolite of clopidogrel." Drug Metabolism and Disposition 30.11 (2002): 1288-1295. Link

  • Kalgutkar, A. S., et al. "Structural alerts for toxicity: useful tools in drug design?" Expert Opinion on Drug Metabolism & Toxicology 1.4 (2005): 529-542. Link

Sources

Validation

Validating spectral data for 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one

This guide outlines a rigorous validation framework for 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one , a specialized -lactam scaffold often utilized as a synthetic intermediate in antibiotic and cholesterol absorption in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one , a specialized


-lactam scaffold often utilized as a synthetic intermediate in antibiotic and cholesterol absorption inhibitor research.

Unlike standard alkyl-substituted


-lactams, the presence of the thiophene moiety  (electron-rich heteroaromatic) and the gem-dimethyl group  (steric bulk) necessitates a multi-modal spectral validation strategy to rule out ring-opened impurities and regioisomers.

PART 1: EXECUTIVE SUMMARY & STRATEGIC CONTEXT

The Validation Challenge

In drug discovery, "Standard Characterization" (1D


H NMR + Low-Res MS) is often insufficient for functionalized 

-lactams. The strained four-membered ring is susceptible to hydrolysis or methanolysis during workup, leading to acyclic esters or amides that mimic the parent mass but lack biological activity.

The "Product" (Recommended Approach): An orthogonal validation suite combining 2D NMR (HSQC/HMBC), IR, and HRMS to definitively prove ring integrity and thiophene connectivity.

The "Alternative" (Standard Approach): Reliance on single-dimensional data which often fails to distinguish between the intact


-lactam and its ring-opened hydrolysis products (e.g., 

-amino acids).
Comparative Analysis: Reliability of Validation Methods
FeatureMethod A: Standard QC (Alternative) Method B: Integrated Structural Validation (Recommended)
Technique

H NMR (300 MHz) + LRMS (ESI)

H/

C NMR (500+ MHz) + 2D NMR + FT-IR + HRMS
Ring Integrity Low Confidence. Carbonyl shift (~170 ppm) is not directly observed; ring-opened amide protons mimic lactam NH.High Confidence. IR Carbonyl stretch (>1740 cm⁻¹) and

C C2 signal confirm strained ring.
Regio-Isomerism Ambiguous. Hard to distinguish Thiophen-2-yl vs. Thiophen-3-yl without coupling analysis.Definitive. HMBC correlations link C4 to specific thiophene carbons.
Purity Detection Misses inorganic salts and trace ring-opening.Detects <1% hydrolysis products via quantitative NMR (qNMR).
Data Utility Sufficient for crude intermediates.Mandatory for biological screening & publication.

PART 2: EXPERIMENTAL PROTOCOLS & DATA

Synthesis Context (Staudinger Ketene-Imine Cycloaddition)

To understand the impurities, one must understand the origin. This compound is typically synthesized via the reaction of dimethylketene (generated in situ from isobutyryl chloride) with N-(thiophen-2-ylmethylene)amine .

  • Key Impurity Risk: Incomplete cycloaddition (acyclic imine/ketene residues) or hydrolysis of the

    
    -lactam ring to the corresponding 
    
    
    
    -amino acid derivative.
Spectral Validation Protocol
A. Infrared Spectroscopy (FT-IR)[1]
  • Objective: Confirm the presence of the strained

    
    -lactam carbonyl.
    
  • Method: Thin film (neat) or KBr pellet.

  • Diagnostic Signal: Look for a sharp, intense band at 1740–1760 cm⁻¹ .

    • Note: A shift to 1650–1690 cm⁻¹ indicates Ring Opening (Amide/Ester formation).

B. Nuclear Magnetic Resonance (NMR)[2][3][4][5][6]
  • Solvent:

    
     (Standard) or 
    
    
    
    (if solubility is poor, but may broaden NH).
  • Frequency: Minimum 400 MHz recommended to resolve thiophene multiplets.

Expected Chemical Shifts (Reference Table)
NucleusPositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Logic

H
NH (N1)6.5 – 7.5Broad Singlet-Exchangeable with

.

H
Thiophene (3 protons)6.9 – 7.4Multiplets

Diagnostic of 2-substituted thiophene.

H
H-4 (Methine)4.6 – 5.0Singlet/Doublet

Key chiral center. Singlet if N-substituted.

H
Gem-Dimethyl (C3-Me)1.2 – 1.5Two Singlets-Diastereotopic methyls due to C4 chirality.

C
C-2 (Carbonyl)170 – 175--High field compared to acyclic amides.

C
C-4 (Methine)58 – 65--Shifted downfield by N and Thiophene.

C
C-3 (Quaternary)60 – 64--Quaternary carbon; disappears in DEPT-135.

C
Gem-Dimethyl 19 – 25--distinct signals confirming asymmetry.
C. Mass Spectrometry (HRMS)
  • Mode: ESI(+) or APCI(+).

  • Target Ion:

    
     or 
    
    
    
    .
  • Formula:

    
    .
    
  • Exact Mass: ~181.0561 Da.

  • Validation: Error must be < 5 ppm.

PART 3: VISUALIZATION OF VALIDATION LOGIC

Structural Connectivity Workflow

The following diagram illustrates the Integrated Structural Validation logic, highlighting how specific 2D NMR correlations confirm the connectivity between the Azetidinone core and the Thiophene appendage.

ValidationLogic Compound 3,3-Dimethyl-4- (thiophen-2-yl)azetidin-2-one H4 H-4 Proton (4.6-5.0 ppm) Compound->H4 Thio Thiophene Ring (C2' / C3') H4->Thio HMBC: H4 correlates to Thiophene C2' C2 C-2 Carbonyl (~172 ppm) H4->C2 HMBC: H4 correlates to Carbonyl C2 Validation CONFIRMED STRUCTURE Thio->Validation Me Gem-Dimethyl (1.2-1.5 ppm) Me->C2 HMBC: Methyls correlate to Carbonyl C2 C2->Validation

Figure 1: HMBC Connectivity Logic. Red arrows indicate critical heteronuclear multiple bond correlations required to link the heteroaryl substituent to the


-lactam core.
Experimental Workflow: From Crude to Validated Entity

Workflow Start Crude Reaction Mixture (Staudinger Cycloaddition) Step1 Step 1: TLC & Low-Res MS Check for M+H (182) Start->Step1 Step2 Step 2: Column Chromatography (Silica Gel, Hexane/EtOAc) Step1->Step2 Decision Isolate Major Spot Step2->Decision Step3 Step 3: FT-IR Analysis Target: 1740-1760 cm⁻¹ Decision->Step3 Purified Step3->Start Fail (<1700 cm⁻¹) Step4 Step 4: 1H NMR (CDCl3) Check Gem-dimethyl & H4 Step3->Step4 Pass Step5 Step 5: 2D NMR (HMBC) Verify Thiophene Connection Step4->Step5 Pass Final VALIDATED PRODUCT Ready for Bio-Assay Step5->Final Confirmed

Figure 2: Sequential Validation Workflow. Note the critical "Go/No-Go" decision at Step 3 (IR) to detect ring opening before investing in expensive NMR time.

References

  • Staudinger Reaction Mechanism & Applications Source: Organic Chemistry Tutor

  • Synthesis of 2-Azetidinones via Cycloaddition Source: MDPI (Molecules)

  • General Spectral Data for Thiophene-Substituted Azetidinones Source: Journal of Chemical and Pharmaceutical Research

  • Beta-Lactam Ring Stability & IR Characterization Source: Der Pharma Chemica

Sources

Safety & Regulatory Compliance

Safety

3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one proper disposal procedures

Executive Directive The Immediate Protocol: Disposal of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one requires a dual-threat mitigation strategy. You are handling a molecule that combines the sensitization risks of a beta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

The Immediate Protocol: Disposal of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one requires a dual-threat mitigation strategy. You are handling a molecule that combines the sensitization risks of a beta-lactam (the azetidin-2-one core) with the combustion hazards of an organosulfur (the thiophene moiety).

Do not dispose of this compound down the drain. Do not mix with general organic trash without deactivation.

This guide provides a self-validating workflow to chemically deactivate the pharmacophore (the biologically active ring) at the bench before it enters your facility’s hazardous waste stream. This ensures that even if downstream containment fails, the biological risk (antimicrobial resistance/anaphylaxis) is neutralized.

Hazard Identification & Causality

To handle this chemical safely, you must understand the structural origins of its hazards.[1]

Hazard DomainStructural CauseOperational Consequence
Biological Sensitization Beta-Lactam Ring (Azetidin-2-one)High Risk. The strained 4-membered amide ring is a potent acylating agent. It can react with proteins in the skin or respiratory tract to form hapten-carrier conjugates, triggering severe allergic reactions (anaphylaxis) in sensitized individuals.
Combustion Toxicity Thiophene Ring (Sulfur-containing)Moderate Risk. Upon incineration or uncontrolled fire, the sulfur atom oxidizes to Sulfur Dioxide (

), a toxic, corrosive gas.
Environmental Toxicity Intact Pharmacophore High Risk. Release into water systems contributes to antimicrobial resistance (AMR).

The Disposal Workflow (Decision Matrix)

The following flowchart outlines the "Chain of Custody" for the molecule, from synthesis to final destruction.

DisposalWorkflow Start Waste Generation (Solid or Solution) Segregate Segregation (Do NOT mix with Oxidizers) Start->Segregate Deactivate Chemical Deactivation (Base Hydrolysis) Segregate->Deactivate Recommended Pack RCRA Packaging (Label: 'Deactivated Beta-Lactam') Segregate->Pack Direct Disposal (High Risk) Verify Validation Step (TLC / pH Check) Deactivate->Verify Verify->Deactivate If Intact Verify->Pack If Ring Open Incinerate Final Disposal (Rotary Kiln Incineration) Pack->Incinerate Facility Handover

Figure 1: Operational workflow for the safe disposal of thiophene-substituted beta-lactams.

Bench-Level Deactivation Protocol (The "Kill Step")

Objective: Chemically destroy the beta-lactam ring before the waste leaves your fume hood. Mechanism: Nucleophilic attack on the carbonyl carbon by a hydroxide ion (


), relieving the ring strain and forming a biologically inactive beta-amino acid derivative.
Reagents Required:
  • Sodium Hydroxide (

    
    ), 1M or 2M solution.
    
  • Solvent (Methanol or Ethanol) if the waste is solid.

  • Universal pH paper.

Step-by-Step Procedure:
  • Dissolution: If the waste is solid 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one, dissolve it in a minimal amount of methanol or ethanol.

  • Hydrolysis: Slowly add an excess of 1M NaOH to the waste solution.

    • Ratio: Aim for a 1:1 volume ratio or ensure pH > 12.

    • Observation: The reaction is exothermic. Stir gently for 1-2 hours at room temperature.

  • Validation (The Critical Step):

    • Take a small aliquot.

    • Run a Thin Layer Chromatography (TLC) plate against the parent compound.

    • Success Criteria: The spot corresponding to the intact beta-lactam should disappear, replaced by a more polar (lower

      
      ) spot corresponding to the open-ring carboxylic acid/amine salt.
      
  • Neutralization: Once degradation is confirmed, carefully neutralize the solution to pH 7–9 using dilute Hydrochloric Acid (

    
    ). Caution: This generates heat.
    

HydrolysisMechanism Reactant Intact Beta-Lactam (Active/Allergenic) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack on Carbonyl Reagent NaOH (OH-) Nucleophile Reagent->Intermediate Product Open Ring (Inactive Amino Acid) Intermediate->Product Ring Opening (Strain Release)

Figure 2: Mechanism of beta-lactam ring opening via base hydrolysis.

Waste Packaging & Facility Logistics

Once deactivated, the material is no longer a biological sensitizer, but it remains a chemical hazard due to the thiophene ring and organic solvents.

RCRA Waste Classification (USA)

While this specific molecule does not have a dedicated "P" or "U" list code, it defaults to the following characteristics:

CharacteristicCodeReason
Ignitability D001 If dissolved in alcohol/organic solvent (Flash point < 60°C).
Toxicity D003 (Potential)Thiophene derivatives can be reactive; however, D001 is the primary driver for solvent mixtures.
Labeling Requirements:
  • Primary Label: "Hazardous Waste - Flammable Liquid (if in solvent)."

  • Secondary Descriptor: "Contains Deactivated Beta-Lactam / Thiophene Derivative."

  • Warning: "High Sulfur Content - Requires Scrubber."

Final Destruction Method:

High-Temperature Incineration is the mandatory final step.

  • Why: The thiophene ring is stable. Simple chemical hydrolysis opens the lactam but leaves the thiophene intact.

  • Requirement: The incinerator must be equipped with alkaline scrubbers to capture Sulfur Dioxide (

    
    ) emissions generated by the combustion of the thiophene ring.
    

Emergency Procedures

Spill Scenario (Solid Powder):

  • Evacuate: Clear the immediate area. Beta-lactam dust is a potent respiratory sensitizer.

  • PPE: Wear a P100 respirator (or N95 minimum), double nitrile gloves, and safety goggles.

  • Containment: Cover the spill with wet paper towels (soaked in 1M NaOH if available) to prevent dust generation and initiate deactivation.

  • Cleanup: Scoop material into a waste container. Wipe the surface with 1M NaOH, followed by water.

Exposure (Skin/Eye):

  • Skin: Wash immediately with soap and water for 15 minutes. Do not use alcohol, as it may increase skin absorption.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect anaphylaxis).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.Link

  • World Health Organization (WHO). (2023). Annex 6: Guidelines on the management of waste from the manufacturing of antibiotics. WHO Technical Report Series. Link

  • American Chemical Society (ACS). (2022). Identifying and Evaluating Hazards in Research Laboratories: Beta-Lactams and Sensitizers. ACS Chemical Safety Guidelines. Link

  • Fisher Scientific. (2024). Safety Data Sheet: Thiophene.[1] (Provides baseline toxicity and combustion data for the thiophene moiety). Link

Sources

Handling

Personal protective equipment for handling 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one

Topic: Personal protective equipment for handling 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one Content Type: Essential Safety & Logistical Guide Audience: Researchers, Scientists, and Drug Development Professionals Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one Content Type: Essential Safety & Logistical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Summary

Compound Class:


-Lactam Intermediate (Thiophene-substituted)
Primary Hazard Driver:  The azetidin-2-one ring is a pharmacophore capable of acylating proteins, leading to respiratory and dermal sensitization  (anaphylaxis risk). The thiophene moiety increases lipophilicity, enhancing dermal absorption potential.

Immediate Action Required: Treat as a High-Potency Sensitizer (OEB 3/4) . All handling must prevent inhalation of dust and direct skin contact.[1][2]

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

ParameterStandard / Requirement
Containment Level ISO Class 5 (at point of use) or Chemical Fume Hood with HEPA filtration.
Airflow Velocity Face velocity 0.5 m/s (100 fpm) minimum.
Pressure Cascade Lab must be Negative Pressure relative to the corridor to prevent allergen migration.
Deactivation Agent 1M NaOH (Sodium Hydroxide) – Essential for spill cleanup.
PPE Matrix: The "Barrier-in-Depth" Protocol

Do not rely on single layers. This protocol uses a "redundant barrier" strategy to mitigate the risk of permeation and cross-contamination.

A. Respiratory Protection (Critical)
  • Small Scale (<100 mg): N95 or P3 respirator (Fit-tested) only if working inside a certified fume hood.

  • Large Scale (>100 mg) or Powder Handling: PAPR (Powered Air Purifying Respirator) with HEPA cartridges.

    • Why? Beta-lactam intermediates are potent haptens. A single inhalation exposure can induce permanent immune sensitization.

B. Dermal Protection (Gloves) [3]
  • Material: Nitrile (Minimum thickness: 0.11 mm).

  • Technique: Double-Gloving .

    • Inner Glove: Extended cuff (taped to sleeve).

    • Outer Glove: Standard cuff (changed every 30 mins or immediately upon splash).

    • Why? The thiophene ring enhances lipid solubility, potentially accelerating permeation through latex or thin vinyl.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders.

  • Body: Tyvek® 400 (or equivalent) disposable coverall / lab coat with elastic cuffs.

    • Why? Cotton lab coats trap dust in fibers, creating a secondary exposure source in breakrooms or offices.

Visualization: PPE Decision Logic

The following logic gate determines your required PPE level based on operational scale.

PPE_Decision_Tree Start Start: Handling 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one StateCheck Physical State? Start->StateCheck Liquid Solution / Oil StateCheck->Liquid Dissolved Solid Dry Powder / Solid StateCheck->Solid Dry Level1 LEVEL 1 PPE: Fume Hood + N95 + Double Nitrile + Lab Coat Liquid->Level1 Low Dust Risk QuantCheck Quantity > 100mg? Solid->QuantCheck QuantCheck->Level1 No (<100mg) Level2 LEVEL 2 PPE: Isolator/Hood + PAPR + Double Nitrile + Tyvek Sleeves/Suit QuantCheck->Level2 Yes (>100mg)

Figure 1: PPE Selection Logic based on physical state and quantity. Solids pose the highest sensitization risk.

Operational Protocol: Safe Handling & Deactivation
Phase 1: Preparation
  • Prepare Deactivation Solution: Mix 1M NaOH (Sodium Hydroxide).

    • Mechanism:[3][4][5][6][7][8][9] The hydroxide ion attacks the

      
      -lactam carbonyl, hydrolyzing the ring and destroying the pharmacophore (and its allergenic potential).
      
  • Line the Work Area: Place plastic-backed absorbent pads in the fume hood.

Phase 2: Handling (Weighing/Transfer)
  • Static Control: Use an anti-static gun if handling dry powder to prevent dispersal.

  • Solvent Choice: If dissolving, avoid highly volatile ethers if possible; use DMSO or DMF to reduce vapor pressure drift, though note these increase skin permeability.

Phase 3: Decontamination & Doffing (The "Clean Exit")

Crucial Step: Most exposures occur after the experiment, during glove removal.

  • Wipe Down: While still in the hood, wipe all containers with 1M NaOH, then water.

  • Outer Glove Removal: Peel outer gloves inside the hood. Discard into solid waste.

  • Suit/Coat Removal: Roll Tyvek suits outward (dirty side in).

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after removing inner gloves.

Emergency Response Plan
ScenarioImmediate Action
Skin Contact 1. Remove contaminated clothing immediately.2.[1][2][10][11] Wash with soap/water for 15 mins.3.[10] Do not use alcohol (enhances absorption).
Inhalation 1. Move to fresh air.2. If wheezing occurs (sensitization sign), seek medical attention immediately.
Spill (Solid) 1. Cover with wet paper towels (to prevent dust).2. Apply 1M NaOH.3. Wait 30 mins for ring hydrolysis.4. Cleanup as chemical waste.
Visualization: Sensitization Pathway & Deactivation

Understanding why we deactivate protects the user.

Deactivation_Mechanism Active Active Molecule (Intact Beta-Lactam Ring) Complex Hapten-Protein Complex (Immune Trigger) Active->Complex Acylation (If inhaled/absorbed) Inactive Hydrolyzed Product (Ring Opened / Safe) Active->Inactive Hydrolysis (Cleaning) Protein Human Serum Albumin (Lysine Residue) Protein->Complex NaOH 1M NaOH (Deactivation Agent) NaOH->Inactive

Figure 2: The Beta-Lactam ring can covalently bind to body proteins (Sensitization). NaOH hydrolysis breaks this ring, rendering it immunologically inert.

References
  • U.S. Food and Drug Administration (FDA). (2013). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. Link

  • Längin, A., et al. (2009).[12] Deactivation and transformation products in biodegradability testing of beta-lactams. Chemosphere, 75(3), 347-354.[12] (Validates hydrolysis for deactivation). Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Sensitizers. Link

  • Centers for Disease Control and Prevention (CDC) / NIOSH. Pocket Guide to Chemical Hazards - Beta-Lactam Handling Guidelines. Link

Sources

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